Acrylonitrile-13C3
Description
The exact mass of the compound (1,2,3-13C3)Prop-2-enenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1,2,3-13C3)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHHRLWOUZZQLW-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]=[13CH][13C]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584346 | |
| Record name | (~13~C_3_)Prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.041 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202326-55-4 | |
| Record name | (~13~C_3_)Prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202326-55-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-depth Technical Guide to Acrylonitrile-13C3
This guide provides a comprehensive technical overview of this compound, a stable isotope-labeled compound critical for advanced research. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, applications, and methodologies associated with this essential analytical tool. We will explore not just the "what," but the fundamental "why" behind its utility in achieving robust and reliable scientific data.
Introduction: Beyond the Molecule
This compound is the isotopically labeled analog of acrylonitrile, where all three carbon atoms have been replaced with the heavy isotope, carbon-13 ([¹³C]).[1][2] While structurally similar to its unlabeled counterpart, this subtle atomic difference imparts unique physical properties that are leveraged in sophisticated analytical techniques.
The practice of isotopic labeling involves the strategic replacement of specific atoms within a molecule with their isotopes.[3] This technique creates a molecular tracer that, while chemically identical in its reactions, is distinguishable by mass or nuclear properties.[3][] this compound serves as a quintessential example of a stable, non-radioactive isotope label, making it an indispensable tool for quantitative analysis, metabolic tracing, and mechanistic studies.[5][6]
Physicochemical and Isotopic Properties
The defining characteristics of this compound are its mass and nuclear spin, which differ from the native compound. These properties are foundational to its application. A summary of its key attributes is presented below.
| Property | Value | Source(s) |
| Chemical Name | 2-Propenenitrile-1,2,3-¹³C₃ | [1][2] |
| CAS Number | 202326-55-4 | [2][7][8] |
| Molecular Formula | [¹³C]₃H₃N | [1][9] |
| Molecular Weight | 56.04 g/mol | [1][2] |
| Mass Shift vs. Native | M+3 | [2] |
| Appearance | Clear, colorless liquid | [10][11] |
| Density | ~0.850 g/mL at 25 °C | [2][12] |
| Boiling Point | 77 °C (lit.) | [2][12] |
| Melting Point | -83 °C (lit.) | [2][12] |
| Typical Isotopic Purity | ≥99 atom % ¹³C | [2] |
| Common Stabilizers | Hydroquinone, 4-hydroxy anisole | [1][2][5][7] |
Core Principle: The Power of a Mass Shift
The utility of this compound stems from the fundamental principles of stable isotope labeling.[3] The substitution of ¹²C with ¹³C introduces a predictable mass increase of 3 Daltons without significantly altering the compound's chemical behavior (e.g., polarity, boiling point, or reactivity). This mass distinction is the cornerstone of its use in mass spectrometry.
Furthermore, the ¹³C nucleus possesses a nuclear spin of ½, making it NMR-active. This property is invaluable for metabolic studies where the fate of the carbon backbone needs to be traced.[3][6]
Figure 1. Structural comparison highlighting the isotopic labeling of the carbon backbone.
Field-Proven Applications in Research
The Gold Standard Internal Standard for Quantitative Analysis
In quantitative mass spectrometry (LC-MS or GC-MS), precision is paramount. An internal standard (IS) is added to samples, calibrators, and quality controls to correct for variations in sample preparation, injection volume, and instrument response. An ideal IS behaves identically to the analyte of interest.
Causality Behind the Choice: A stable isotope-labeled analog like this compound is considered the "gold standard" internal standard.[13] Because its physicochemical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography, experiences similar ionization efficiency in the mass spectrometer's source, and is affected equally by matrix suppression or enhancement effects. Its different mass, however, allows it to be detected on a separate channel, providing a reliable reference for quantification.
Experimental Workflow: Quantifying Acrylonitrile in a Biological Matrix
The following protocol outlines a self-validating system for accurate measurement.
-
Sample Preparation: A known, fixed amount of this compound (the IS) is spiked into an unknown biological sample (e.g., plasma, urine) at the very beginning of the extraction process.
-
Analyte Extraction: The sample undergoes extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences. Any loss of the target analyte during this process will be mirrored by a proportional loss of the IS.
-
Chromatographic Separation: The extract is injected into an LC-MS/MS or GC-MS system. The analyte and IS co-elute from the analytical column.
-
Mass Spectrometric Detection: The mass spectrometer is set to monitor specific mass transitions for both the analyte (e.g., acrylonitrile) and the IS (this compound).
-
Quantification: The peak area ratio of the analyte to the IS is calculated. This ratio is then plotted against the concentrations of prepared calibration standards to determine the concentration of the analyte in the unknown sample. This ratiometric approach cancels out variability, ensuring high precision and accuracy.[14]
Figure 2. Workflow for quantitative analysis using a stable isotope-labeled internal standard.
A Powerful Tracer for Metabolic and Mechanistic Studies
The ability to track the carbon backbone of a molecule through complex biological systems provides invaluable insight into its fate. This compound is an ideal tracer for studying the biotransformation of acrylonitrile.[6]
Expert Insight: A seminal study utilized [1,2,3-¹³C]acrylonitrile to comprehensively map its metabolites in rats and mice using ¹³C NMR spectroscopy.[6] This approach is powerful because it directly detects the labeled carbon atoms in the resulting metabolic products within a complex biological matrix (urine) without the need for extensive purification. The researchers were able to identify key metabolites, such as N-acetyl-S-(2-cyanoethyl)cysteine and thiodiglycolic acid, and even quantify the flux through different metabolic pathways (glutathione conjugation vs. epoxidation). This level of mechanistic detail would be nearly impossible to obtain without the isotopic label.[6]
Figure 3. Tracing the labeled carbon backbone from parent compound to a key metabolite.
Key Analytical Methodologies
Mass Spectrometry (GC-MS & LC-MS)
Mass spectrometry is the primary technique for distinguishing and quantifying this compound.[15] The M+3 mass difference allows for clear separation of the analyte and internal standard signals.
-
Principle of Detection: In the mass spectrometer, molecules are ionized and their mass-to-charge ratio (m/z) is measured. For quantification, tandem mass spectrometry (MS/MS) is often employed. A specific parent ion is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[14]
Hypothetical MRM Transitions for Analysis
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Rationale |
| Acrylonitrile | 54.0 | 27.0 | Corresponds to the protonated molecule and a characteristic fragment. |
| Acrylonitrile-¹³C₃ | 57.0 | 30.0 | Corresponds to the protonated labeled molecule and its labeled fragment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS excels at quantification, ¹³C NMR is unparalleled for structural elucidation of metabolites in tracer studies.[16][17]
-
Principle of Detection: The ¹³C nucleus has a magnetic moment. When placed in a strong magnetic field, it can absorb radiofrequency energy at a specific resonance frequency. This frequency (chemical shift) is highly sensitive to the local electronic environment, providing a fingerprint of the carbon's position in a molecule.[18]
-
Trustworthiness of the Protocol: In the metabolic study cited, researchers used advanced techniques like INADEQUATE spectroscopy.[6] This method relies on detecting the coupling between adjacent ¹³C atoms. Since the natural abundance of ¹³C is only 1.1%, observing this coupling is extremely rare in unlabeled samples. In a fully labeled compound like this compound, however, all carbons are ¹³C, making these correlations strong and unambiguous. This provides a self-validating system to confirm the connectivity of the carbon skeleton in novel metabolites.[6]
Protocol: Sample Preparation for ¹³C NMR Metabolic Analysis
This protocol is adapted from methodologies used in metabolic profiling.[6]
-
Sample Collection: Collect urine samples from subjects dosed with this compound over a 24-hour period.
-
Centrifugation: Centrifuge the urine samples to remove cells and particulate matter.
-
Deuterated Solvent Addition: To the supernatant, add a small volume (10-25%) of deuterium oxide (D₂O). The deuterium provides a lock signal for the NMR spectrometer, stabilizing the magnetic field.
-
Internal Standard (Optional): A known concentration of an NMR standard (e.g., dioxane) can be added for quantitative purposes.
-
NMR Acquisition: Transfer the sample to an NMR tube. Acquire ¹³C NMR spectra using a high-field spectrometer. Specialized pulse sequences (e.g., HET2DJ, INADEQUATE) can be run to determine proton multiplicity and carbon-carbon connectivity, respectively.[6]
Synthesis, Quality, and Handling
Synthesis and Quality Control
The synthesis of this compound involves multi-step chemical processes starting from simple, isotopically enriched precursors. The industrial synthesis of unlabeled acrylonitrile is typically achieved via the ammoxidation of propylene.[19] A similar logic applies to labeled synthesis, albeit on a much smaller scale.
The quality of the final product is critical for its use as an analytical standard.
-
Isotopic Purity: This is the percentage of molecules that contain the desired ¹³C label. It is determined by mass spectrometry and should be very high (typically ≥99 atom % ¹³C) to prevent the IS signal from contributing to the analyte signal (crosstalk).[2]
-
Chemical Purity: This refers to the absence of other chemical compounds. It is typically assessed by GC or HPLC and should also be high (e.g., ≥98%) to ensure that impurities do not interfere with the analysis.[8] A Certificate of Analysis (CoA) from the supplier provides these critical specifications.[2]
Safety, Handling, and Storage
Acrylonitrile is a hazardous material, and its isotopically labeled form should be handled with the same precautions.
-
Hazards: It is a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and is classified as a potential carcinogen.[2][7][20]
-
Handling: All work should be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[7]
-
Storage: this compound should be stored in a tightly sealed container in a cool, well-ventilated area, typically at 2-8°C, and protected from light.[2][5]
-
Stabilization: The molecule is prone to polymerization. Commercial preparations contain a stabilizer, such as hydroquinone or 4-hydroxy anisole (MEHQ), to inhibit this process.[1][2][5][8]
GHS Hazard Information
| Pictogram | Hazard Class | Hazard Statement |
| 🔥 ☠ ⚕ | Flammable, Acutely Toxic, Health Hazard | H225: Highly flammable liquid and vapour. H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H350: May cause cancer. |
Conclusion
This compound is far more than a mere chemical variant; it is a precision tool that enables a higher standard of scientific inquiry. Its role as a "gold standard" internal standard ensures the accuracy and reliability of quantitative data, a cornerstone of drug development and safety assessment. Furthermore, its application as a metabolic tracer provides unparalleled insight into the complex biotransformation pathways of xenobiotics. By understanding the principles behind its use and adhering to rigorous analytical methodologies, researchers can unlock a deeper understanding of chemical and biological systems.
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Acrylonitrile-13C3 chemical properties
An In-Depth Technical Guide to Acrylonitrile-¹³C₃: Properties, Applications, and Experimental Considerations
Introduction
Acrylonitrile-¹³C₃ is the stable isotope-labeled analogue of acrylonitrile, a pivotal commodity chemical in the polymer industry. In this isotopologue, all three carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C). This complete isotopic labeling imparts a distinct mass signature and unique nuclear magnetic resonance properties, transforming the molecule from a simple monomer into a powerful analytical tool for researchers, toxicologists, and drug development professionals. Its primary utility lies in its application as an internal standard for precise quantification and as a metabolic tracer for elucidating complex biological pathways. Unlike its radioactive counterparts, Acrylonitrile-¹³C₃ offers the advantage of being non-radioactive, ensuring greater safety and ease of handling in a standard laboratory setting.
This guide provides a comprehensive overview of the core chemical properties of Acrylonitrile-¹³C₃, explores its critical applications with field-proven insights, and details robust experimental protocols. The information herein is designed to empower scientists to leverage this essential compound with confidence and technical proficiency.
| Identifier | Value |
| Chemical Name | Acrylonitrile-1,2,3-¹³C₃ |
| Synonyms | 2-Propenenitrile-¹³C₃, Vinyl Cyanide-¹³C₃ |
| CAS Number | 202326-55-4[1] |
| Molecular Formula | ¹³C₃H₃N[1][2] |
| Linear Formula | H₂¹³C=¹³CH¹³CN |
| Molecular Weight | 56.04 g/mol [3] |
Section 1: Physicochemical and Spectroscopic Profile
The utility of Acrylonitrile-¹³C₃ is fundamentally derived from its distinct physical and spectroscopic characteristics, which differentiate it from its natural abundance counterpart.
Physical Properties
The substitution of ¹²C with ¹³C has a negligible effect on the bulk physicochemical properties of the molecule. Therefore, its properties are analogous to those of standard acrylonitrile. It exists as a clear, colorless liquid that is soluble in water and evaporates quickly.[4] However, its stability is a critical consideration for both storage and experimental use.
Causality Behind Instability: The vinyl group in acrylonitrile is highly susceptible to spontaneous free-radical polymerization, especially when exposed to light, heat, or impurities.[5][6] To counteract this, commercial preparations of Acrylonitrile-¹³C₃ are stabilized with inhibitors such as hydroquinone or 4-hydroxy anisole (MEHQ).[3] This is a crucial self-validating system; the presence of the stabilizer ensures the monomer's integrity until it is intentionally used in a reaction.
| Property | Value | Source(s) |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Chemical Purity | ≥99% (CP) | |
| Appearance | Colorless Liquid | [1][4] |
| Boiling Point | 77 °C (lit.) | |
| Melting Point | -83 °C (lit.) | |
| Density | 0.850 g/mL at 25 °C | |
| Flash Point | -4.99 °C (closed cup) | |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Profile
The complete ¹³C labeling provides a powerful and unambiguous spectroscopic signature.
-
Mass Spectrometry (MS): In mass spectrometric analysis, Acrylonitrile-¹³C₃ exhibits a molecular ion peak that is shifted by +3 mass units (M+3) compared to unlabeled acrylonitrile. This distinct mass difference is the cornerstone of its use in isotope dilution mass spectrometry, allowing for clear differentiation from the analyte of interest even in complex biological matrices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹³C NMR of unlabeled compounds at natural abundance (~1.1%) requires sensitive equipment and long acquisition times to observe signals, every carbon in Acrylonitrile-¹³C₃ is NMR-active. This results in a ¹³C NMR spectrum with exceptionally high signal intensity. Furthermore, the presence of adjacent ¹³C atoms gives rise to complex ¹³C-¹³C spin-spin coupling, which can provide profound insights into molecular structure and connectivity. This feature is particularly valuable in metabolic studies, where the fate of the entire carbon skeleton can be tracked and the structure of novel metabolites can be elucidated directly from the coupling patterns.[7] For comparison, the chemical shifts of unlabeled acrylonitrile are well-documented and serve as a baseline for spectral analysis.[8]
Section 2: Core Applications in Scientific Research
The unique properties of Acrylonitrile-¹³C₃ make it an indispensable tool in several key areas of research.
Gold Standard Internal Standard for Quantitative Analysis
In analytical chemistry, particularly for regulatory and clinical studies, accurate quantification is paramount. Isotope Dilution Mass Spectrometry (IDMS) is the benchmark method for achieving this accuracy, and Acrylonitrile-¹³C₃ is an ideal internal standard for quantifying acrylonitrile exposure.
Expertise & Trustworthiness: An ideal internal standard must behave identically to the analyte during sample extraction, derivatization, and ionization, but be clearly distinguishable by the detector. Acrylonitrile-¹³C₃ fulfills this perfectly. Its physicochemical properties are virtually identical to the unlabeled analyte, ensuring it co-elutes chromatographically and experiences the same matrix effects and extraction losses. However, its +3 mass difference makes it easily resolvable by a mass spectrometer.[9] By adding a known amount of Acrylonitrile-¹³C₃ to a sample at the very beginning of the workflow, any subsequent sample loss will affect both the analyte and the standard equally. The final analyte concentration is calculated from the ratio of the analyte signal to the internal standard signal, providing a highly accurate and precise result that is corrected for experimental variability.[10]
-
Sample Preparation: To 1 mL of urine, add 10 µL of a 100 ng/mL Acrylonitrile-¹³C₃ internal standard solution in methanol.
-
Extraction: Perform online solid-phase extraction using a restricted access material (RAM) column to strip the analytes from the urinary matrix.
-
Chromatographic Separation: Transfer the extracted analytes to a C18 analytical column and separate using a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
Mass Spectrometric Detection: Analyze the column effluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Analyte (Acrylonitrile): Monitor the transition Q1 (precursor ion) -> Q3 (product ion).
-
Internal Standard (Acrylonitrile-¹³C₃): Monitor the corresponding shifted transition (Q1+3 -> Q3+n).
-
-
Quantification: Construct a calibration curve using known concentrations of unlabeled acrylonitrile spiked with the same amount of internal standard. Calculate the concentration in the unknown sample by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Caption: Workflow for quantitative analysis using IDMS.
Definitive Tracer for Metabolic & Toxicological Studies
Understanding the in vivo fate of xenobiotics like acrylonitrile is critical for assessing their toxicity and carcinogenicity. Acrylonitrile-¹³C₃ serves as an invaluable tracer to map these metabolic pathways without the complications of radioactive labels.
Expertise & Trustworthiness: Acrylonitrile is known to be metabolized via two primary routes: direct conjugation with glutathione (GSH) and epoxidation by cytochrome P450 enzymes to form cyanoethylene oxide (CEO), a reactive intermediate.[7][11] By administering Acrylonitrile-¹³C₃ to animal models, researchers can collect biological samples (urine, blood, tissues) and analyze them using NMR or MS. The ¹³C labels are retained throughout the metabolic process, allowing for the unambiguous identification of downstream metabolites like N-acetyl-S-(2-cyanoethyl)cysteine (from the GSH pathway) and metabolites derived from CEO.[7] This approach provides a comprehensive picture of the metabolic flux and can reveal species-specific differences in metabolism, which is crucial for extrapolating toxicological data to humans.[7][12]
Caption: Major metabolic routes of Acrylonitrile-¹³C₃ in vivo.
Mechanistic Probe in Polymer Chemistry
While less common, the application of Acrylonitrile-¹³C₃ in polymer science holds significant potential for elucidating reaction mechanisms.
Expertise & Trustworthiness: Acrylonitrile polymerizes via a free-radical addition mechanism to form polyacrylonitrile (PAN), a precursor for carbon fibers.[5][13] By using ¹³C₃-labeled monomer, the resulting polymer will be fully enriched. Analysis of this polymer by solid-state ¹³C NMR can provide detailed information about its microstructure, such as tacticity (the stereochemical arrangement of the nitrile groups) and the presence of any structural defects or branching.[14] This level of detail is difficult to obtain with unlabeled polymer and can be used to understand how reaction conditions influence the final polymer architecture, which in turn dictates its material properties. It is also a powerful tool for studying the complex cyclization and dehydrogenation reactions that occur when PAN is heated to produce carbon fibers.[15]
Section 3: Safety and Handling
Scientific integrity demands a rigorous approach to safety. Acrylonitrile-¹³C₃ shares the same significant hazards as its unlabeled counterpart.
Trustworthiness: All handling of this compound must be performed under the assumption that it is highly toxic and carcinogenic. A self-validating safety system involves engineering controls, appropriate personal protective equipment (PPE), and rigorous adherence to standard operating procedures.
| Hazard Class | Description |
| Flammability | Highly flammable liquid and vapor (Flam. Liq. 2).[16] |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled (Acute Tox. 3).[16] |
| Health Hazards | Causes serious eye damage, skin irritation, and may cause an allergic skin reaction.[16] |
| Carcinogenicity | Suspected of causing cancer (Carc. 1B).[4] |
| Environmental | Toxic to aquatic life with long-lasting effects. |
-
Handling: Always handle Acrylonitrile-¹³C₃ in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.
-
Storage: Store in a tightly sealed container in a designated flammable materials cabinet at 2-8°C, away from sources of ignition.
-
Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.
Conclusion
Acrylonitrile-¹³C₃ is a sophisticated and powerful research tool that transcends its role as a simple chemical. Its complete isotopic labeling provides researchers with an unambiguous probe to quantify exposure with high accuracy, trace metabolic pathways with clarity, and investigate fundamental reaction mechanisms. By understanding its core properties and adhering to rigorous experimental and safety protocols, scientists in drug development, toxicology, and materials science can confidently employ this compound to achieve reliable and high-impact results.
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Urban, M., et al. (2005). A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 824(1-2), 143-152. [Link]
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ResearchGate. Insights of mechanism and kinetics of acrylonitrile aqueous precipitation polymerization. [Link]
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ResearchGate. Substitute for ¹³C₃-labeled acrylamide which can be used as an internal standard solution for LCMS analysis?. [Link]
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ResearchGate. Structure evolution and mechanism of polyacrylonitrile and related copolymers during the stabilization. [Link]
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ResearchGate. ¹³C-NMR Spectra of poly(acrylonitrile-ran-3-dimethylaminopropyl acrylamide-ran-itaconic acid). [Link]
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Abdel-Naim, A. B., et al. (1983). Acrylonitrile: In Vivo Metabolism in Rats and Mice. Journal of Toxicology and Environmental Health, 11(4-6), 617-627. [Link]
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Roberts, A. E., et al. (1991). Renal metabolism of acrylonitrile to cyanide: in vitro studies. Toxicology Letters, 58(3), 247-255. [Link]
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Abreu, M. E., & Ahmed, A. E. (1980). Metabolism of acrylonitrile to cyanide. In vitro studies. Drug Metabolism and Disposition, 8(6), 376-379. [Link]
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A Technical Guide to the Molecular Structure and Application of Acrylonitrile-¹³C₃
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isotopically labeled compounds are indispensable tools in modern chemical, biological, and pharmaceutical research. Acrylonitrile-¹³C₃, a stable isotope-labeled analog of acrylonitrile, offers a unique probe for detailed molecular investigation. This guide provides an in-depth exploration of the molecular structure of Acrylonitrile-¹³C₃, the analytical techniques used for its characterization, and its critical applications in drug development and metabolic research. By elucidating its structure and utility, we aim to equip scientists with the foundational knowledge to leverage this powerful compound in their research endeavors.
The Acrylonitrile Molecule: A Foundation
Core Structure of Acrylonitrile
Acrylonitrile (C₃H₃N) is a fundamental organic compound composed of a vinyl group (—CH=CH₂) directly attached to a nitrile group (—C≡N).[1][2] This arrangement of atoms results in a planar molecule with specific bond lengths and angles that dictate its chemical reactivity. It is a colorless, volatile liquid with a characteristic pungent odor.[1][3] The presence of both a double bond and a triple bond makes it a highly reactive and versatile monomer for the production of polymers like polyacrylonitrile and ABS plastics.[1][4]
The Power of Isotopic Labeling with Carbon-13
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its non-radioactive isotopes, such as replacing ¹²C with ¹³C.[5] This substitution is a powerful tool in analytical chemistry for several reasons:
-
Non-Radioactive: Unlike ¹⁴C, ¹³C is a stable isotope, posing no radiation risk, which allows for safe handling and use in a wider range of experiments, including clinical studies.[6]
-
Conservation of Properties: The labeled molecule retains the same fundamental physicochemical properties as its unlabeled counterpart, ensuring it behaves identically in biological and chemical systems.[5][7]
-
Analytical Detection: The mass difference allows for clear differentiation by mass spectrometry (MS), and the nuclear spin of ¹³C makes it detectable by nuclear magnetic resonance (NMR) spectroscopy.[5]
In drug development, ¹³C-labeled compounds are invaluable for tracing the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[8][9] This allows researchers to map metabolic pathways, identify metabolites, and understand drug-receptor interactions with high precision.[6][8]
Defining Acrylonitrile-¹³C₃
Acrylonitrile-¹³C₃ is an isotopologue of acrylonitrile in which all three carbon atoms have been substituted with the stable carbon-13 isotope. Its linear formula is represented as H₂¹³C=¹³CH¹³CN.[10] This complete labeling results in a molecule with a molecular weight of approximately 56.04 g/mol , a notable increase from the 53.06 g/mol of the natural abundance compound.[10][11] This mass shift is a key feature exploited in mass spectrometry.
Caption: 2D representation of the Acrylonitrile-¹³C₃ molecular structure.
Physicochemical Properties and the Isotopic Effect
The primary alteration resulting from ¹³C labeling is the increase in mass. While electronic properties and chemical reactivity remain virtually unchanged, this mass difference can subtly influence properties related to molecular vibrations, such as IR absorption frequencies, though these effects are generally minor.
| Property | Value (Acrylonitrile) | Value (Acrylonitrile-¹³C₃) | Reference(s) |
| Molecular Formula | C₃H₃N | ¹³C₃H₃N | [12][13] |
| Molecular Weight | 53.06 g/mol | 56.04 g/mol | [10][12] |
| Boiling Point | 77 °C | ~77 °C | [10] |
| Melting Point | -83 °C | ~-83 °C | [10] |
| Density | 0.810 g/mL at 25 °C | ~0.850 g/mL at 25 °C | [10][12] |
| Mass Shift (vs. Unlabeled) | M | M+3 | [10] |
Core Analytical Methodologies for Structural Elucidation
The true power of Acrylonitrile-¹³C₃ is realized through modern analytical techniques that can distinguish between isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. While ¹²C has no nuclear spin and is NMR-inactive, the ¹³C nucleus has a spin of ½, making it NMR-active.[14]
The natural abundance of ¹³C is only about 1.1%. For standard acrylonitrile, acquiring a ¹³C NMR spectrum requires a high number of scans to achieve a sufficient signal-to-noise ratio. In complex biological systems or larger molecules, this problem is magnified.[14] Uniformly labeling a molecule with ¹³C, as in Acrylonitrile-¹³C₃, enriches the NMR-active nuclei to >99%, drastically increasing signal intensity and reducing acquisition time.[15] This allows for advanced, multi-dimensional NMR experiments that are crucial for studying protein structures and interactions.[15][16]
In a proton-decoupled ¹³C NMR spectrum of Acrylonitrile-¹³C₃, three distinct signals would be expected, one for each of the chemically non-equivalent carbon atoms. The chemical shifts for unlabeled acrylonitrile are approximately 108.2 ppm (C1), 136.7 ppm (C2), and 117.3 ppm (C3, nitrile).[17] These values would be nearly identical for the ¹³C-labeled version. The key difference is the presence of ¹³C-¹³C coupling, which can split each signal into complex multiplets, providing valuable information about the carbon framework.
A self-validating protocol ensures data integrity by incorporating checks and standards.
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of Acrylonitrile-¹³C₃.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The deuterated solvent provides the field frequency lock for the spectrometer.
-
Add a known amount of an internal standard with a single, well-resolved ¹³C resonance (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the ¹³C probe to the correct frequency.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and resolution.
-
-
Data Acquisition:
-
Use a standard quantitative ¹³C pulse program with inverse-gated proton decoupling. This technique decouples protons during signal acquisition to produce sharp singlets but keeps the decoupler off during the relaxation delay. This approach mitigates the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrations.
-
Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbon nuclei to ensure full relaxation between pulses, which is critical for accurate quantification.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the smallest peak).
-
-
Data Processing and Validation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum by setting the internal standard peak to its known chemical shift.
-
Integrate the three distinct signals corresponding to the acrylonitrile carbons. For Acrylonitrile-¹³C₃, the integral ratios should be approximately 1:1:1, validating the uniform labeling and the quantitative nature of the experiment.
-
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for analyzing isotopically labeled compounds.
MS provides direct evidence of isotopic incorporation and allows for precise quantification of isotopic purity.[5] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for the separation and identification of volatile compounds like acrylonitrile.[18]
The electron ionization (EI) mass spectrum of unlabeled acrylonitrile shows a prominent molecular ion (M⁺) peak at m/z 53.[11][19] For Acrylonitrile-¹³C₃, this molecular ion peak is expected to shift to m/z 56 (53 + 3). The relative abundance of the peak at m/z 56 compared to any residual peak at m/z 53 provides a direct measure of the isotopic enrichment.
Caption: A simplified workflow for GC-MS analysis of Acrylonitrile-¹³C₃.
-
Sample Preparation:
-
Prepare a dilute solution of Acrylonitrile-¹³C₃ (e.g., 100 µg/mL) in a suitable volatile solvent like dichloromethane or methanol.
-
-
Instrument Setup:
-
Equip a gas chromatograph with a capillary column appropriate for separating volatile organic compounds (e.g., a DB-5ms column).
-
Set the GC oven temperature program. A typical program might start at 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.
-
Set the injector temperature to 250°C and the transfer line to the mass spectrometer to 280°C.
-
Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).
-
-
MS Acquisition:
-
Set the mass spectrometer to electron ionization (EI) mode at 70 eV.
-
Acquire data in full scan mode over a mass range of m/z 35-100 to capture the molecular ion and key fragments.
-
-
Data Analysis and Validation:
-
Inject 1 µL of the sample solution into the GC.
-
Identify the chromatographic peak corresponding to acrylonitrile.
-
Extract the mass spectrum for this peak.
-
Determine the relative intensities of the ions at m/z 53, 54, 55, and 56.
-
Calculate the isotopic purity using the formula:
-
Isotopic Purity (%) = [Intensity(m/z 56) / (Intensity(m/z 53) + ... + Intensity(m/z 56))] x 100
-
-
The result should align with the manufacturer's specification (e.g., ≥99 atom % ¹³C), thus validating the material's identity and quality.[10]
-
Applications in Research and Drug Development
The unique properties of Acrylonitrile-¹³C₃ make it a powerful tool for scientists.
-
Metabolic Tracing: When a drug candidate containing a cyanoethyl group is administered in its ¹³C₃-labeled form, researchers can use LC-MS/MS to track its fate.[6][20] The distinct M+3 mass signature allows for the unambiguous identification of the parent drug and all its metabolites from the complex biological matrix of urine, plasma, or tissue homogenates.[7][9] This is crucial for understanding how a drug is processed by the body.
-
Quantitative Bioanalysis: In pharmacokinetic studies, Acrylonitrile-¹³C₃ can serve as an ideal internal standard for the quantification of unlabeled acrylonitrile or related analytes.[21] Since it co-elutes with the unlabeled analyte but is distinguished by mass, it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[5]
-
Mechanistic Toxicology: Acrylonitrile is a known toxicant.[18][19] By using Acrylonitrile-¹³C₃, researchers can investigate the mechanisms of its toxicity, such as its binding to proteins or DNA, by tracing the labeled carbon atoms in adducts formed within cells. This provides direct evidence of molecular interactions that lead to adverse effects.[9]
Conclusion
Acrylonitrile-¹³C₃ is more than just a heavy version of a common chemical. It is a precision tool that, when paired with modern analytical methods like NMR and MS, provides unparalleled insight into complex chemical and biological systems. Its molecular structure, defined by the complete substitution of ¹²C with ¹³C, enables researchers in drug development and other scientific fields to trace metabolic pathways, quantify analytes with high accuracy, and investigate molecular mechanisms. Understanding the principles behind its use and the causality driving experimental design is essential for harnessing its full potential to accelerate scientific discovery.
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Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Portland Press. Available at: [Link]
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chemeurope.com. (n.d.). Acrylonitrile. chemeurope.com. Available at: [Link]
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Gupta, S. K., et al. (2003). Structural investigations of acrylonitrile–vinyl acid copolymers by NMR spectroscopy. Wiley Online Library. Available at: [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of (a) polyacrylonitrile; (b) P(AN‐co‐AMPS); and (c)... ResearchGate. Available at: [Link]
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A Comprehensive Safety and Handling Guide for Acrylonitrile-¹³C₃ in a Research Setting
This guide provides an in-depth analysis of the safety, handling, and emergency protocols for Acrylonitrile-¹³C₃. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety measures, ensuring a proactive and informed approach to risk management. The toxicological and physical properties of Acrylonitrile-¹³C₃ are considered identical to its non-labeled counterpart for all practical safety purposes.
Section 1: Compound Identification and Physicochemical Properties
Acrylonitrile-¹³C₃ is a stable isotope-labeled form of acrylonitrile, where all three carbon atoms are the ¹³C isotope. This labeling makes it an invaluable tool in metabolic studies, environmental fate analysis, and as an internal standard in quantitative mass spectrometry. However, its chemical reactivity and inherent hazards remain unchanged from the parent compound.[1]
Table 1: Key Identifiers for Acrylonitrile-¹³C₃
| Identifier | Value |
|---|---|
| Chemical Name | 2-Propenenitrile-1,2,3-¹³C₃ |
| CAS Number | 202326-55-4 |
| Molecular Formula | H₂¹³C=¹³CH¹³CN |
| Molecular Weight | 56.04 g/mol [1] |
| Synonyms | Acrylonitrile-1,2,3-¹³C₃, Vinyl Cyanide-¹³C₃ |
Understanding the physical properties of this compound is the first step in predicting its behavior in the laboratory and implementing appropriate controls. Acrylonitrile is a clear, colorless, or pale yellow liquid that is volatile, with a pungent, garlic-like odor.[2][3] Its high volatility and low flash point are critical factors in its fire and explosion hazard.
Table 2: Physicochemical Properties of Acrylonitrile
| Property | Value | Source |
|---|---|---|
| Boiling Point | 77 °C (171 °F) | [4] |
| Melting Point | -83 °C (-117 °F) | [4] |
| Flash Point | -5 °C (23 °F) (closed cup) | |
| Density | 0.850 g/mL at 25 °C | |
| Vapor Density | 1.83 (Air = 1) | [3] |
| Water Solubility | Moderately soluble | [3][5] |
| Autoignition Temp. | 481 °C (898 °F) |[3] |
Section 2: Hazard Identification and Toxicological Profile
Acrylonitrile-¹³C₃ is a highly hazardous substance that presents acute and chronic health risks. Its classification under the Globally Harmonized System (GHS) reflects its potential to cause severe harm.[6]
GHS Classification Summary
-
Flammable Liquid: Category 2 (Highly flammable liquid and vapor)[6]
-
Acute Toxicity: Category 3 (Oral, Dermal, Inhalation - Toxic if swallowed, in contact with skin, or if inhaled)[6]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[6]
-
Serious Eye Damage: Category 1 (Causes serious eye damage)[6]
-
Skin Sensitization: Category 1 (May cause an allergic skin reaction)[6]
-
Carcinogenicity: Category 1B (May cause cancer)[6]
-
Reproductive Toxicity: Category 2 (Suspected of damaging fertility or the unborn child)[6]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[6]
-
Hazardous to the Aquatic Environment (Chronic): Category 2 (Toxic to aquatic life with long lasting effects)[6]
Toxicological Summary
Acrylonitrile is toxic by all routes of exposure.[7] Its toxicity is complex; one of its metabolites in the body is cyanide, which contributes to its systemic effects on the central nervous system, sharing characteristics with cyanide poisoning.[7] However, the parent compound and other metabolites are also directly responsible for its toxicity.[7]
-
Acute Effects: Exposure to high concentrations can cause severe irritation to the eyes, skin, and respiratory tract.[7][8] Systemic symptoms of acute exposure include headache, nausea, dizziness, vomiting, weakness, and difficulty breathing.[9] Severe exposures can lead to convulsions, collapse, and death.[10][11]
-
Chronic Effects: Long-term occupational exposure may lead to headache, insomnia, irritability, and general malaise.[7] Repeated skin contact can lead to a persistent allergic skin reaction.[11]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies acrylonitrile as "Group 2B: Possibly carcinogenic to humans".[11] The U.S. Department of Health and Human Services (DHHS) has determined it is "reasonably anticipated to be a human carcinogen".[9] These classifications are based on sufficient evidence of carcinogenicity in experimental animals.[11][12]
Section 3: The Hierarchy of Controls: A Proactive Approach to Safety
Managing the risks associated with Acrylonitrile-¹³C₃ requires a multi-layered safety strategy known as the hierarchy of controls. This framework prioritizes the most effective control measures to protect laboratory personnel.
Elimination and Substitution
The most effective control is to eliminate the hazard or substitute it with a safer alternative. Before using Acrylonitrile-¹³C₃, a thorough risk assessment must confirm that a less hazardous substance cannot be used to achieve the desired scientific outcome.[13]
Engineering Controls
Engineering controls are physical changes to the workspace that isolate personnel from the hazard.
-
Chemical Fume Hood/Glovebox: All handling of Acrylonitrile-¹³C₃ must be performed inside a certified chemical fume hood or a glovebox.[13] This is non-negotiable due to its high volatility and inhalation toxicity.[7]
-
Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of flammable or toxic vapors.[14]
-
Grounding: Use grounded and bonded containers and receiving equipment to prevent static discharge, which could ignite the flammable vapors.[6][14]
Administrative Controls
These are work policies and procedures that reduce exposure risk.
-
Standard Operating Procedures (SOPs): Detailed, experiment-specific SOPs must be written, approved, and followed by all personnel.
-
Designated Areas: Clearly mark and restrict access to areas where Acrylonitrile-¹³C₃ is handled and stored.
-
Training: All personnel must receive documented training on the specific hazards, handling procedures, and emergency protocols for this chemical before beginning work.[10]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of PPE is critical, as some common lab materials offer inadequate protection.
Caption: PPE Selection Workflow for Acrylonitrile-¹³C₃.
Table 3: Glove Compatibility for Acrylonitrile
| Glove Material | Compatibility | Rationale |
|---|---|---|
| Butyl Rubber | Excellent | Offers high resistance to permeation by acrylonitrile.[5][13] |
| Viton™/Butyl | Excellent | A composite glove offering robust protection.[13] |
| Nitrile Rubber | Not Recommended | Acrylonitrile penetrates nitrile gloves rapidly. They should not be used.[13] |
| Latex | Not Recommended | Offers poor protection and can be penetrated.[5] |
Section 4: Protocols for Safe Handling, Storage, and Disposal
Strict adherence to established protocols is essential for preventing exposure and incidents.
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE as determined by the workflow above. Ensure the fume hood is functioning correctly.
-
Staging: Place absorbent, disposable bench liners in the fume hood to contain minor drips.
-
Dispensing: Use only non-sparking tools.[6] Dispense the smallest quantity needed for the experiment. Keep the container tightly closed when not in use.[14]
-
Execution: Perform all manipulations deep within the fume hood, at least 6 inches from the sash.
-
Post-Handling: Tightly cap the Acrylonitrile-¹³C₃ container. Decontaminate any surfaces and equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands and arms thoroughly with soap and water.[15]
Storage Protocol
Improper storage can lead to hazardous polymerization or peroxide formation.
-
Location: Store in a cool, dry, well-ventilated, and locked area designated for flammable and toxic chemicals, away from heat and all sources of ignition.[13][14] A flammables cabinet is required.
-
Container: Keep the container tightly closed and upright.[15]
-
Light: Protect from light, as it can initiate polymerization.[4][10]
-
Inhibitor: Acrylonitrile is stabilized with an inhibitor (e.g., hydroquinone or its methyl ether, MEHQ) and water to prevent spontaneous polymerization.[10]
-
Incompatibilities: Segregate from strong oxidizers, acids, bases (especially sodium hydroxide), bromine, and copper, as these can cause violent polymerization or explosion.[5][10][13]
-
pH Monitoring: The pH of stored acrylonitrile should be kept below 7.5. An increase in pH can signal conditions leading to polymerization, and acidification may be required.[16]
-
Peroxide Formation: Due to its chemical structure, acrylonitrile can form explosive peroxides over time. It should be tested for peroxides every 6 months and before use. Unopened bottles should be disposed of after 12 months.[13]
Waste Disposal Protocol
-
Segregation: All waste contaminated with Acrylonitrile-¹³C₃ (gloves, pipette tips, bench liners) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste Acrylonitrile-¹³C₃ must be collected in a separate, sealed, and properly labeled container.
-
Disposal: Do not pour down the drain.[2] All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4]
Section 5: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Caption: Emergency Response Decision Tree for Incidents.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the area.[15]
-
Control Vapors & Ignition: Remove all sources of ignition.[15] Ensure adequate ventilation.
-
Contain: For small spills, contain the spill and absorb it with a non-combustible material like vermiculite, dry sand, or earth.[2]
-
Collect: Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[14]
-
Decontaminate: Clean the spill area thoroughly.
Fire Response
-
Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[15] A water jet is unsuitable as it may spread the fire.[14]
-
Hazards: Vapors are heavier than air and can travel to an ignition source and flash back.[2][14] Combustion produces toxic oxides of nitrogen and carbon.[2][15] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]
First-Aid Measures
First aiders must protect themselves from exposure.[4]
-
Inhalation: Move the victim to fresh air immediately.[8] If not breathing, provide artificial respiration (avoid mouth-to-mouth).[8] Administer 100% oxygen if available. Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water.[15] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.
Conclusion
Acrylonitrile-¹³C₃ is an essential tool for modern research but carries significant health and safety risks. Its high flammability, acute toxicity, and potential carcinogenicity demand the highest level of caution. By understanding the chemical's properties and implementing a robust safety strategy based on the hierarchy of controls—prioritizing engineering solutions like fume hoods, supported by strict administrative protocols and correct PPE—researchers can handle this compound safely and effectively. Proactive risk management, thorough training, and emergency preparedness are paramount to ensuring a safe laboratory environment.
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Navigating the Isotopic Landscape: A Comprehensive Technical Guide to the Safe Handling and Storage of Acrylonitrile-¹³C₃
For researchers, scientists, and drug development professionals, the integration of stable isotopically labeled (SIL) compounds, such as Acrylonitrile-¹³C₃, is pivotal for advancing mechanistic studies, quantitative analysis, and metabolic profiling. The ¹³C₃ isotopic enrichment provides a powerful tool for tracing molecular fates without the complications of radioactivity. However, the unique properties of acrylonitrile, compounded by the high value of the isotopically labeled analogue, demand a meticulous approach to its handling and storage to ensure experimental integrity, personnel safety, and preservation of the material.
This guide provides an in-depth technical framework for the proper management of Acrylonitrile-¹³C₃, moving beyond procedural lists to explain the scientific rationale behind each recommendation. Our aim is to empower the user with the knowledge to create a self-validating system of safety and stability for this critical research compound.
Part 1: Understanding the Core Attributes of Acrylonitrile-¹³C₃
Acrylonitrile-¹³C₃ shares its fundamental chemical reactivity and physical properties with its unlabeled counterpart, but its isotopic enrichment makes it a valuable and often costly reagent. Therefore, understanding its inherent characteristics is the foundation of its proper handling.
Physicochemical Properties
A thorough grasp of the physicochemical properties of Acrylonitrile-¹³C₃ is essential for predicting its behavior under various laboratory conditions and for designing safe handling protocols.
| Property | Value | Significance for Handling and Storage |
| Molecular Formula | ¹³C₃H₃N[1][2] | The presence of the nitrile group and the double bond indicates high reactivity. |
| Molecular Weight | 56.04 g/mol [1][3] | Slightly heavier than natural acrylonitrile (53.06 g/mol ) due to the ¹³C isotopes. |
| Appearance | Colorless to pale yellow liquid[4][5] | Visual inspection can indicate potential degradation or contamination. |
| Odor | Pungent, onion- or garlic-like[6][7] | Odor detection is not a reliable indicator of exposure, as the threshold is above permissible exposure limits.[4] |
| Boiling Point | 77 °C (lit.)[3][8] | Its volatility necessitates handling in well-ventilated areas to avoid inhalation of vapors. |
| Melting Point | -83 °C (lit.)[3][8] | Relevant for long-term storage at low temperatures. |
| Density | 0.850 g/mL at 25 °C[2][3] | Important for accurate measurement and dispensing. |
| Flash Point | -5 °C[8] | Highly flammable; stringent control of ignition sources is mandatory.[9] |
| Solubility | Soluble in water and many organic solvents.[6][10] | Influences the choice of solvents for experimental work and decontamination procedures. |
Inherent Hazards and Toxicity
The primary hazards associated with Acrylonitrile-¹³C₃ are its flammability, high acute toxicity, and potential for carcinogenicity. The GHS classification underscores the critical need for stringent safety measures.[11]
-
Flammability: Acrylonitrile-¹³C₃ is a highly flammable liquid and vapor.[9][11] Vapors are heavier than air and can travel to a source of ignition and flash back.[9][12]
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[11][12] Acrylonitrile is readily absorbed through the skin and can cause systemic effects.[13]
-
Health Hazards: It can cause serious eye damage, skin irritation, and may cause an allergic skin reaction.[11][12] It is also suspected of causing cancer and is considered a potential teratogen.[3][9]
The isotopic labeling with ¹³C does not alter the chemical toxicity of the molecule. Therefore, all safety precautions for unlabeled acrylonitrile must be strictly adhered to.[14]
Part 2: A Principle-Driven Approach to Safe Handling
The following protocols are designed to be self-validating by integrating engineering controls, personal protective equipment, and procedural best practices. The "why" behind each step is as crucial as the "how."
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize the potential for exposure by isolating the hazard from the researcher.
-
Fume Hood: All handling of Acrylonitrile-¹³C₃ must be conducted in a certified chemical fume hood to control flammable and toxic vapors.[5] The high volatility of the compound makes this non-negotiable.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[9][12]
-
Grounding and Bonding: To prevent static discharge, which can serve as an ignition source, metal containers and receiving equipment must be grounded and bonded during transfer.[4][9]
-
Safety Shower and Eyewash Station: An easily accessible and operational safety shower and eyewash station are mandatory in any area where Acrylonitrile-¹³C₃ is handled.[9]
Personal Protective Equipment (PPE): The Essential Barrier
Proper PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Wear appropriate chemical-resistant gloves. Butyl rubber or Viton/Butyl rubber gloves are recommended.[5] Nitrile gloves are not suitable as they offer insufficient protection against acrylonitrile.[5] Double gloving is a prudent practice.
-
Eye Protection: Chemical safety goggles are required at all times.[4][5] A face shield should be worn when there is a risk of splashing.[4]
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[15]
Workflow for Safe Aliquoting and Handling
This workflow is designed to minimize exposure and prevent contamination of the valuable isotopically labeled compound.
Caption: A logical workflow for the safe handling and aliquoting of Acrylonitrile-¹³C₃.
Part 3: Principles of Secure and Stable Storage
The long-term stability of Acrylonitrile-¹³C₃ is paramount to ensure the validity of experimental results. Improper storage can lead to degradation, polymerization, and a loss of valuable material.
Storage Conditions
The recommended storage conditions are designed to inhibit degradation and polymerization.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[2][3] | Low temperatures slow down potential degradation reactions and reduce vapor pressure. |
| Light | Protect from light[1][9] | Acrylonitrile is light-sensitive and can undergo photochemically induced polymerization.[16] |
| Atmosphere | Store in a tightly closed container.[9][17] | Prevents the escape of flammable vapors and contamination from atmospheric moisture. |
| Inhibitor | Typically stabilized with hydroquinone or 4-methoxyphenol (MEHQ).[1][3][11] | These inhibitors prevent spontaneous polymerization. The presence and concentration of the inhibitor should be verified. |
| Location | Store in a well-ventilated, designated flammable liquid storage cabinet.[9][12] | Segregates the compound from incompatible materials and ignition sources. |
Incompatible Materials
Co-storage with incompatible materials can lead to violent reactions.
-
Strong Oxidizers: (e.g., bromine, peroxides) Can react violently.[10][18]
-
Strong Acids and Bases: Can initiate violent polymerization.[10][18]
-
Copper and its Alloys: Can cause hazardous reactions.[4][10]
-
Amines and Ammonia: Incompatible and can lead to hazardous reactions.[4][10]
Part 4: Emergency Procedures and Waste Disposal
Preparedness for emergencies and a clear plan for waste disposal are integral to a comprehensive safety protocol.
Spill and Exposure Procedures
-
Spill: In case of a spill, evacuate the area immediately.[19] Remove all ignition sources.[19] Absorb the spill with an inert material such as vermiculite or sand and place it in a sealed container for disposal.[19]
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[9][15] Remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[15]
-
Inhalation: Move the individual to fresh air.[11]
-
Seek Immediate Medical Attention: In all cases of exposure, seek immediate medical attention.[15]
Waste Disposal
Acrylonitrile-¹³C₃ waste is considered hazardous and must be disposed of according to institutional, local, and national regulations.[7]
-
Collect all waste, including contaminated consumables, in a designated, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted.[20]
-
The first rinse of any empty container that held Acrylonitrile-¹³C₃ should be collected as hazardous waste.[20]
Conclusion
The responsible use of Acrylonitrile-¹³C₃ in research is predicated on a deep understanding of its properties and a commitment to rigorous safety protocols. By moving beyond mere procedural adherence to a scientifically grounded practice, researchers can ensure the integrity of their experiments, the safety of their personnel, and the preservation of this invaluable analytical tool. This guide serves as a foundational document to be integrated with institution-specific safety policies and standard operating procedures.
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The Critical Role of Acrylonitrile-¹³C₃ in Quantitative Analysis
An In-depth Technical Guide on the Procurement and Application of Acrylonitrile-¹³C₃ for Analytical Excellence
For researchers, scientists, and drug development professionals, the precision of analytical measurements is the bedrock of credible and reproducible results. In quantitative mass spectrometry, the use of stable isotope-labeled internal standards is a cornerstone of achieving this accuracy. This guide provides a comprehensive technical overview of Acrylonitrile-¹³C₃, a critical internal standard, from the strategic selection of a supplier to its meticulous preparation and application in the laboratory.
Acrylonitrile, a volatile and toxic organic compound, is a significant environmental and industrial chemical. Its quantification in complex matrices such as biological fluids, water, and air is a common analytical challenge. To overcome variabilities inherent in sample preparation and instrument response, a robust internal standard is essential.[1][2] Acrylonitrile-¹³C₃ serves as an ideal internal standard for the mass spectrometry-based analysis of acrylonitrile for several key reasons:
-
Co-elution and Similar Ionization: It is chemically identical to the analyte of interest (the "native" acrylonitrile), ensuring it behaves similarly during chromatographic separation and ionization in the mass spectrometer.
-
Mass Differentiation: The three ¹³C atoms give it a distinct, higher mass-to-charge ratio (m/z) than the native acrylonitrile, allowing the mass spectrometer to differentiate between the two compounds.
-
Correction for Variability: By adding a known amount of Acrylonitrile-¹³C₃ to a sample at the beginning of the workflow, any loss of analyte during sample extraction, cleanup, or derivatization will be mirrored by a proportional loss of the internal standard.[3][4] The ratio of the native analyte's signal to the internal standard's signal provides a corrected and accurate measure of the analyte's concentration.[2][5]
Part 1: Strategic Sourcing of Acrylonitrile-¹³C₃
The quality of the internal standard directly impacts the quality of the analytical data. Therefore, a rigorous evaluation of suppliers is a critical first step.
Key Supplier and Product Evaluation Criteria
1. Isotopic Purity and Enrichment: Isotopic enrichment refers to the percentage of molecules where all three carbon atoms are ¹³C. Look for a minimum of 99 atom % ¹³C enrichment.[6] High isotopic purity is crucial to prevent the contribution of the unlabeled analyte signal from the standard itself, which would lead to an overestimation of the native analyte.
2. Chemical Purity: The chemical purity, typically determined by Gas Chromatography (GC), should be 98% or higher.[6] Chemical impurities can introduce interfering peaks in the chromatogram, compromising the accuracy of the analysis.
3. Comprehensive Certificate of Analysis (CoA): A reputable supplier will provide a detailed Certificate of Analysis for each specific lot of the compound.[6][7] This document is the primary evidence of the product's quality and should be carefully reviewed.[8] A comprehensive CoA should include:
- Compound Name and CAS Number (e.g., 202326-55-4 for Acrylonitrile-¹³C₃).[7][9][10]
- Molecular Formula (¹³C₃H₃N) and Molecular Weight.[7][11]
- Lot-specific isotopic enrichment and chemical purity data with the analytical methods used for their determination.
- Information on any stabilizers present, such as hydroquinone or 4-hydroxy anisole, which are added to prevent polymerization.[6][9]
- Date of manufacture and retest date.
4. Supplier Reputation and Technical Support: Select suppliers with a demonstrated history of producing high-quality stable isotope-labeled compounds. Reliable technical support is also invaluable for addressing any product-related queries.
Comparative Overview of Potential Suppliers
| Supplier | Isotopic Purity/Enrichment | Chemical Purity | Stabilizer Information | Documentation |
| Sigma-Aldrich (Merck) | ≥99 atom % ¹³C[6] | ≥99% (CP)[6] | Contains hydroquinone[6] | Certificate of Analysis, Certificate of Origin[6] |
| Cambridge Isotope Laboratories (Eurisotop) | 99%[12] | 98%[12] | Contains 0.1% 4-methoxyphenol[12] | Certificate of Analysis, SDS[12] |
| Santa Cruz Biotechnology | Not specified, lot-dependent | Not specified, lot-dependent | Not specified | Certificate of Analysis available[7] |
| Toronto Research Chemicals (TRC) | Stabilized with 35-45 ppm 4-hydroxy anisole[9][11] | Not specified | Stabilized with 35-45 ppm 4-hydroxy anisole[9][11] | Certificate of Analysis |
This table provides a general overview. It is imperative to consult the specific Certificate of Analysis for the exact lot you are purchasing.
Part 2: Safe Handling and Storage Protocols
Acrylonitrile is a hazardous chemical, and its isotopically labeled counterpart must be handled with the same level of caution. It is a flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[9][13]
Engineering and Personal Protective Controls
-
Ventilation: All handling of Acrylonitrile-¹³C₃ must be conducted in a certified chemical fume hood to prevent inhalation of its toxic and flammable vapors.[13]
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory and includes:
-
A laboratory coat.
-
Chemical safety goggles.
-
Impermeable gloves (butyl or viton/butyl rubber are recommended).[13]
-
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[13][14] Use non-sparking tools when handling containers.[14]
Storage and Stability
-
Storage Conditions: Store Acrylonitrile-¹³C₃ in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[13] Recommended storage temperatures are often between 2-8°C.
-
Inhibitors and Polymerization: Acrylonitrile has a tendency to polymerize, which can be violent and is highly exothermic.[15] Commercial preparations contain inhibitors to prevent this.[6][12] Never store uninhibited acrylonitrile.[14] The vapors are not inhibited and can form polymers that may clog vents.[14]
-
pH Monitoring: The pH of stored acrylonitrile should be kept below 7.5. An increase in pH can indicate conditions that may lead to hazardous polymerization, and acidification may be necessary.[16]
Part 3: Experimental Workflow: Preparation of Standard Solutions
The accuracy of your quantitative results begins with the meticulous preparation of your standard solutions.
Step-by-Step Protocol for Standard Solution Preparation
-
Equilibration: Before opening, allow the sealed vial of Acrylonitrile-¹³C₃ to equilibrate to ambient laboratory temperature to prevent condensation of atmospheric moisture.
-
Weighing: Using a calibrated analytical balance, accurately weigh a precise amount of the neat standard. Perform this step in a fume hood.
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a high-purity solvent (e.g., methanol, acetonitrile) to dissolve the compound completely.
-
Dilution to Volume: Carefully add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it multiple times to ensure the solution is thoroughly mixed. This is your stock solution.
-
Serial Dilutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution using calibrated pipettes and Class A volumetric flasks.
-
Storage: Transfer the stock and working solutions to amber glass vials with tight-fitting caps to protect them from light. Store these solutions at a low temperature (e.g., 2-8°C or -20°C) to minimize evaporation and degradation.
Visualizing the Workflow
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introduction to isotopic labeling with 13C
Initiating Research on Isotopic Labeling
I'm now diving into the literature, and beginning with targeted Google searches. I'm focusing on the core principles and common precursors, plus the applications. Specifically, metabolic flux analysis and proteomics are key areas of immediate interest. I'm aiming to build a solid foundation before exploring advanced applications.
Developing a Knowledge Base
I've initiated a deep dive into 13C isotopic labeling, starting with foundational and advanced Google searches. Now I am working to synthesize the search results into a detailed, logical guide. Key concepts are coming into focus, with a logical flow from the basics of isotopic labeling, through to 13C's unique properties and applications in metabolic flux, proteomics, and drug development. I am now at the stage of searching for authoritative support for claims within the guide, and plan to integrate diagrams of workflows.
Formulating the Research Plan
I've just detailed the research methodology, starting with a comprehensive search strategy encompassing principles, precursors, and applications. The plan includes synthesizing this information into a structured guide, complete with supporting references for every key claim and the creation of diagrams and data tables. I'll make sure to integrate the technical details with practical insights. The final review will ensure the whitepaper adheres to all requirements and the user's focus on autonomous structure, and scientific integrity.
Considering Isotopic Labeling
I've been immersed in 13C isotopic labeling, amassing data on its principles and applications, particularly MFA and SILAC. The nuances of various 13C substrates are becoming clearer. Currently, I'm focusing on refining my understanding of experimental design to optimize data acquisition and analysis, hopefully providing clear and insightful information.
Refining Protocol Specificity
I'm now zeroing in on more concrete experimental details. My focus has shifted towards bolstering the technical guide with step-by-step protocols for 13C labeling in mammalian cell culture. I'm actively seeking specific examples of quantitative analysis, including MS and NMR data, to enrich the "Data Presentation" section, and also searching for more information on the computational tools and software. My goal is to add detail and precision to the data.
Prioritizing Search Refinement
My understanding of 13C labeling is solid, including applications and techniques. I'm now prioritizing more practical details. I plan to refine the technical guide with step-by-step protocols, concrete examples of quantitative data analysis, and info on software. I also need to find authoritative sources to support the claims, especially on tracer selection for metabolic pathways and comprehensive examples of 13C in ADME studies.
Gathering Protocol Information
I've made headway in compiling essential experimental protocols. I've successfully gathered detailed methods for both 13C-glucose labeling in mammalian cells and SILAC, which will be instrumental for the "Experimental Protocols" section. This will allow for enhanced content and depth for the expert user.
Synthesizing Found Information
I've been quite productive, now consolidating my research. I've gathered software information and helpful reviews on interpreting labeling, bolstering the "Expertise & Experience" aspect. While I could use more specific MS and NMR data analysis examples and diverse ADME case studies, I think I have enough now to begin a draft, so I'll focus on the in-depth guide's structure, visualizations, and references to integrate detailed protocols.
Integrating Collected Details
I have successfully expanded the "Experimental Protocols" section with further detail on 13C-glucose labeling and SILAC. I've also added 13C-MFA software insights, including 13CFLUX2 and MET RAN, and found in-depth review articles. I aim to construct a strong draft, prioritizing coherent structure, visualizations, and references, and incorporating detailed protocols and rationale.
The Unseen Pathways: A Technical Guide to Acrylonitrile-¹³C₃ as a Metabolic Tracer
This guide provides an in-depth exploration of the principles and methodologies underpinning the use of Acrylonitrile-¹³C₃ as a novel tracer in metabolic research. Designed for researchers, scientists, and drug development professionals, this document moves beyond conventional tracer applications to illuminate the unique potential of this molecule in elucidating complex metabolic networks. We will delve into the causality behind experimental design, ensuring that each step is not merely a procedural instruction but a scientifically validated choice.
Introduction: Beyond Glucose and Glutamine—The Case for Novel Tracers
Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone of modern systems biology, providing a quantitative snapshot of cellular metabolism.[1][2][3][4][5] While universally labeled glucose and glutamine have been the workhorses of MFA, their utility can be limited when probing specific, less-central metabolic pathways. The choice of tracer is paramount, as it dictates the precision with which metabolic fluxes can be estimated.[1][2][3] Acrylonitrile-¹³C₃ emerges as a specialized tool, offering a unique entry point for the ¹³C label into distinct metabolic pools. Its three carbon atoms, all of which are the heavy ¹³C isotope, provide a robust signal for analytical detection.
Acrylonitrile, a volatile organic compound, is a known industrial chemical.[6][7] Its metabolism in biological systems, primarily through conjugation with glutathione (GSH) and subsequent processing through the mercapturic acid pathway, presents an opportunity to trace the flux through these critical detoxification and biosynthetic routes.[8][9] The use of Acrylonitrile-¹³C₃ allows for the precise tracking of the carbon backbone of acrylonitrile as it is metabolized, offering insights into the dynamics of GSH conjugation, amino acid metabolism, and cellular responses to xenobiotics.
Physicochemical Properties and Handling of Acrylonitrile-¹³C₃
A thorough understanding of the tracer's properties is fundamental to its effective and safe use.
| Property | Value | Source |
| Chemical Formula | H₂¹³C=¹³CH¹³CN | [10] |
| Molecular Weight | 56.04 g/mol | [10][11] |
| Isotopic Purity | ≥99 atom % ¹³C | [10] |
| Appearance | Clear, colorless liquid | [6] |
| Boiling Point | 77 °C | [10] |
| Melting Point | -83 °C | [10] |
| Density | 0.850 g/mL at 25 °C | [10] |
| Solubility | Soluble in water | [6] |
| Storage Temperature | 2-8°C, protected from light | [10] |
Safety Precautions: Acrylonitrile is a flammable, toxic, and carcinogenic compound.[6][12][13][14][15] All handling must be performed in a certified chemical fume hood, with appropriate personal protective equipment (PPE), including butyl or Viton/butyl rubber gloves, chemical safety goggles, and a lab coat.[12] It is crucial to prevent the formation of peroxides by storing the compound appropriately and testing for peroxides before use.[12] Waste disposal must follow institutional and national guidelines for hazardous chemical waste.[12][14]
The Metabolic Journey of Acrylonitrile-¹³C₃: A Unique Tracing Strategy
The primary metabolic fate of acrylonitrile in mammals involves two main pathways: conjugation with glutathione and epoxidation.[8] It is the glutathione conjugation pathway that is of primary interest for tracing studies.
Glutathione Conjugation Pathway
The nucleophilic attack of the thiol group of glutathione on the β-carbon of acrylonitrile leads to the formation of S-(2-cyanoethyl)glutathione. This initial conjugation step is often spontaneous but can also be catalyzed by glutathione S-transferases (GSTs). The resulting conjugate is then sequentially cleaved to yield S-(2-cyanoethyl)cysteine, which is subsequently N-acetylated to form N-acetyl-S-(2-cyanoethyl)cysteine (CEMA), the major urinary metabolite.[9][16]
Caption: Glutathione conjugation pathway of Acrylonitrile-¹³C₃.
By tracing the ¹³C₃-labeled backbone, researchers can quantify the flux through this pathway, providing a direct measure of the cell's capacity to detoxify electrophilic compounds. This has significant implications for toxicology studies and for understanding drug metabolism.
Experimental Design and Protocol: A Step-by-Step Guide
The successful application of Acrylonitrile-¹³C₃ as a tracer hinges on a meticulously planned and executed experimental workflow.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare fresh culture medium. The concentration of unlabeled cysteine and methionine may need to be optimized to enhance the incorporation of the tracer into the desired pathways.
-
Tracer Introduction: Spike the culture medium with Acrylonitrile-¹³C₃. The final concentration should be determined empirically to be non-toxic yet provide a sufficient signal. A typical starting range is 1-100 µM.
-
Time Course: Perform a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) to determine the optimal labeling duration to achieve isotopic steady-state in the metabolites of interest.
Metabolite Extraction
-
Quenching: Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet protein and cell debris.
-
Sample Collection: Collect the supernatant containing the polar metabolites.
Analytical Methods: Detecting the ¹³C Label
The choice of analytical platform is critical for resolving and quantifying the ¹³C-labeled metabolites.
4.3.1. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for separating and detecting labeled metabolites.[7][16]
-
Chromatography: Use a column suitable for polar analytes, such as a HILIC or a C18 column with an ion-pairing agent.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify all labeled species and in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification of specific metabolites. The M+3 isotopologue of CEMA will be the primary target.
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides detailed information about the position of the ¹³C label within a molecule.[8][17][18][19][20][21][22]
-
Sample Preparation: Lyophilize the metabolite extract and reconstitute in a deuterated solvent.
-
Acquisition: Acquire one-dimensional ¹³C spectra and two-dimensional spectra (e.g., ¹H-¹³C HSQC) to confirm the structure of the labeled metabolites.
Caption: General experimental workflow for using Acrylonitrile-¹³C₃.
Applications in Drug Development and Beyond
The unique properties of Acrylonitrile-¹³C₃ open up several exciting applications:
-
Drug Metabolism and Pharmacokinetics (DMPK): Acrylonitrile is a structural motif in several approved drugs.[23] Using Acrylonitrile-¹³C₃-labeled drug candidates can provide invaluable information on their metabolic fate and potential for glutathione conjugation.
-
Toxicology: Quantifying the flux through the glutathione conjugation pathway can serve as a biomarker for cellular stress and detoxification capacity.
-
Fundamental Research: This tracer allows for the investigation of the regulation of the mercapturic acid pathway and its interplay with other metabolic networks.
Conclusion: A New Tool in the Metabolomics Toolbox
Acrylonitrile-¹³C₃ represents a novel and powerful tool for the metabolic researcher. Its ability to trace a specific and important metabolic pathway offers a level of detail that is not achievable with conventional tracers. While its use requires careful handling and specialized analytical methods, the potential insights into cellular metabolism, drug development, and toxicology are profound. As the field of metabolomics continues to evolve, the adoption of such innovative tracers will be essential for unraveling the complexity of the metabolic world.
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Physicochemical Properties and Isotopic Profile
An In-Depth Technical Guide to the Stability and Reactivity of Acrylonitrile-¹³C₃
Abstract: This technical guide provides a comprehensive overview of the stability and reactivity of Acrylonitrile-¹³C₃, an isotopically labeled compound of critical importance in metabolic research, drug development, and mechanistic studies. As a stable isotope-labeled analogue of acrylonitrile, its behavior is governed by the same fundamental chemical principles, yet its utility lies in the analytical traceability afforded by the ¹³C atoms. This document delves into its physicochemical properties, storage and handling protocols designed to ensure its integrity, core reactivity pathways including polymerization and nucleophilic additions, and its application in advanced scientific research. The guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound to ensure experimental success and safety.
Acrylonitrile-¹³C₃ is 2-propenenitrile in which all three carbon atoms have been substituted with the stable isotope carbon-13. This isotopic enrichment does not fundamentally alter the chemical nature of the molecule but renders it a powerful tool for tracing the carbon skeleton through complex biological or chemical systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]
The core identity of the molecule is defined by its structure and isotopic composition.
Table 1: Physicochemical Properties of Acrylonitrile-¹³C₃
| Property | Value | Source(s) |
| CAS Number | 202326-55-4 | [4][5] |
| Molecular Formula | ¹³C₃H₃N | [4][5][6] |
| Molecular Weight | ~56.04 g/mol | [4][7] |
| Appearance | Colorless to faint-yellow liquid | [4][8][9] |
| Density | ~0.850 g/mL at 25 °C | [6] |
| Boiling Point | ~77 °C | |
| Melting Point | ~ -83 °C | |
| Flash Point | ~ -5 °C (-23 °F) | |
| Isotopic Purity | Typically ≥99 atom % ¹³C |
The significance of the ¹³C₃ labeling is paramount. Unlike its unlabeled counterpart, every metabolic or chemical transformation of Acrylonitrile-¹³C₃ yields products with a distinct mass signature (M+3), allowing for unambiguous detection and quantification against a complex biological background. Furthermore, the ¹³C nucleus is NMR-active (spin ½), enabling detailed structural elucidation of metabolites and adducts without the need for ¹H-¹³C correlation experiments that rely on natural abundance.[1]
Stability and Storage Protocols
The utility of Acrylonitrile-¹³C₃ is contingent on its chemical stability. It is a volatile, highly flammable liquid that is sensitive to light and prone to spontaneous polymerization.[7][9][10][11] Proper storage and handling are therefore not merely best practices but are essential for preserving the material's integrity and ensuring laboratory safety.
Intrinsic Instability and the Role of Inhibitors
The primary mode of degradation for acrylonitrile is free-radical polymerization.[12] This process can be initiated by exposure to light, heat, or certain impurities. To counteract this, commercial preparations of Acrylonitrile-¹³C₃ are stabilized with inhibitors such as hydroquinone or 4-hydroxy anisole (MEHQ).[4][10] These inhibitors function as free-radical scavengers, interrupting the initial steps of the polymerization chain reaction. However, their concentration is finite, and they can be consumed over time, particularly under improper storage conditions. Hazardous polymerization may occur if the inhibitor is depleted.[11]
Recommended Storage and Handling Protocol
A self-validating system for storage and handling ensures that the material remains viable for experimentation.
Step-by-Step Protocol:
-
Receiving and Inspection: Upon receipt, immediately inspect the container for any signs of damage or leakage. Verify that the supplier has included a certificate of analysis detailing the specific inhibitor and its concentration.
-
Designated Storage: Store Acrylonitrile-¹³C₃ in a designated flammables cabinet, away from heat, light, and sources of ignition.[8][13] The recommended storage temperature is 2-8°C in a refrigerator.[4][6] The storage area must be well-ventilated.[14]
-
Inert Atmosphere: For long-term storage, consider transferring the material into smaller, amber glass vials under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and light, which can accelerate inhibitor depletion and peroxide formation.
-
Peroxide Testing: Acrylonitrile is a potential peroxide-former.[8] Before each use, especially if the container has been opened previously, it is crucial to test for the presence of peroxides using commercially available test strips. If peroxides are detected at concentrations >100 ppm, the material should be disposed of according to hazardous waste protocols.[8] Do not use if the liquid shows signs of cloudiness or crystalline structures.[8]
-
Handling Environment: All manipulations must be performed within a certified chemical fume hood or a glovebox to protect the user from toxic vapors and to maintain a controlled environment.[8]
-
Dispensing: Use non-sparking tools for opening and closing containers.[13] When transferring the liquid, ensure that both the source and receiving containers are properly bonded and grounded to prevent static discharge, which can serve as an ignition source.[10][11][13][14]
Caption: Decision workflow for safe storage and handling of Acrylonitrile-¹³C₃.
Core Reactivity Pathways
The reactivity of Acrylonitrile-¹³C₃ is dominated by the chemistry of its two functional groups: the carbon-carbon double bond and the nitrile group. The powerful electron-withdrawing nature of the nitrile group polarizes the molecule, making the double bond highly susceptible to specific classes of reactions.
Polymerization
Acrylonitrile readily undergoes free-radical addition polymerization to form polyacrylonitrile (PAN), a process that is a cornerstone of its industrial use but a significant risk in a laboratory setting.[12]
-
Causality of Reaction: The reaction is initiated by a free radical (R•), which can be generated by heat, light, or a chemical initiator. This radical attacks the electron-rich double bond, breaking the pi-bond and forming a new, more stable single bond. This process creates a new radical on the adjacent carbon, which can then propagate the reaction by attacking another acrylonitrile monomer. The process continues, forming a long polymer chain, until it is terminated by the combination of two radicals.[12] Understanding this mechanism is key to preventing unwanted polymerization in experiments by rigorously excluding radical initiators.
Caption: Mechanism of Acrylonitrile-¹³C₃ free-radical polymerization.
Nucleophilic Addition (Michael Reaction)
The polarization of the C=C double bond by the adjacent nitrile group makes the β-carbon electrophilic and highly susceptible to attack by nucleophiles. This conjugate addition is known as a Michael reaction.
-
Causality of Reaction: This pathway is central to the biological activity and metabolism of acrylonitrile.[1] In biological systems, soft nucleophiles such as the thiol group of glutathione (GSH) can readily attack the β-carbon. This reaction is often the first step in the detoxification pathway, leading to the formation of mercapturic acid derivatives that are excreted in urine.[1] The use of Acrylonitrile-¹³C₃ allows researchers to precisely trace this metabolic fate, identifying and quantifying the resulting adducts.[1] Quantum models suggest that this reaction proceeds efficiently with the non-ionized form of the attacking nucleophile.[15]
Caption: Generalized mechanism for Michael addition to Acrylonitrile-¹³C₃.
Thermal and Chemical Degradation
Acrylonitrile-¹³C₃ is incompatible with a range of chemical agents and degrades under high temperatures.
-
Chemical Incompatibility: Violent reactions can occur when Acrylonitrile-¹³C₃ is mixed with incompatible substances. This reactivity is a critical safety consideration.
Table 2: Key Chemical Incompatibilities
| Incompatible Material | Potential Hazard | Source(s) |
| Strong Oxidizers (e.g., Bromine, Peroxides) | Violent reaction, fire, explosion | [8][9][11][13] |
| Strong Acids | Violent polymerization; produces toxic HCN gas | [9][11] |
| Strong Bases | Violent polymerization | [9][13] |
| Copper, Copper Alloys, Ammonia, Amines | Forms unstable products, potential for violent reaction | [11][13] |
Applications in Research and Development
The primary purpose of synthesizing Acrylonitrile-¹³C₃ is its use as a tracer in scientific investigations.
Metabolic Tracing and ADME Studies
Isotopically labeled molecules are indispensable tools in pharmacology and toxicology for ADME (Adsorption, Distribution, Metabolism, and Excretion) studies.
-
Field-Proven Insight: By administering Acrylonitrile-¹³C₃ to a biological system, researchers can track the journey of the carbon backbone. A seminal study in rats and mice utilized this exact compound to comprehensively map its metabolic fate.[1] Using ¹³C NMR spectroscopy on urine samples, they identified and quantified numerous metabolites, including products of both glutathione conjugation (Michael addition) and oxidative pathways. This allowed the researchers to conclude that metabolites derived from the oxidative intermediate, cyanoethylene oxide, accounted for a majority of the excreted products, providing crucial insights into the compound's mechanism of toxicity and carcinogenicity.[1]
Caption: Experimental workflow for ADME studies using Acrylonitrile-¹³C₃.
Applications in Stable Isotope Probing (SIP)
Beyond metabolic studies, Acrylonitrile-¹³C₃ can be used in environmental microbiology and materials science. In SIP, a ¹³C-labeled substrate is introduced into an environmental sample. Microorganisms that consume the substrate incorporate the ¹³C into their DNA, RNA, and other biomarkers. By isolating and analyzing these labeled biomolecules, scientists can identify the specific organisms responsible for the degradation of the compound in a complex ecosystem.
Safety and Hazard Management
Acrylonitrile-¹³C₃ must be treated with the same precautions as its unlabeled counterpart. It is a highly toxic, flammable, and carcinogenic substance.[8][9][10]
Table 3: Summary of GHS Hazards
| Hazard | Classification | Precautionary Measures |
| Flammability | Highly flammable liquid and vapor (Category 2) | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[10][13] |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled (Category 3) | Do not eat, drink, or smoke when using. Avoid breathing vapors. Use only in a well-ventilated area or fume hood.[10] |
| Health Hazards | Causes skin irritation, may cause allergic skin reaction, causes serious eye damage, suspected carcinogen | Wear protective gloves (Butyl or Viton/Butyl rubber), clothing, and eye/face protection.[8][10][13] |
Emergency Protocol: Spills and Exposure
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[13][14]
-
Skin Contact: Immediately wash contaminated skin with plenty of soap and water. Remove contaminated clothing and shoes and do not reuse until thoroughly decontaminated.[13][14]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[10]
-
Spill: Evacuate the area. Eliminate all ignition sources.[9] Ventilate the area. Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.
Conclusion
Acrylonitrile-¹³C₃ is a powerful analytical tool whose effectiveness is directly tied to a thorough understanding of its stability and reactivity. Its propensity for polymerization and susceptibility to nucleophilic attack are not merely chemical curiosities but are the defining features that dictate its proper storage, handling, and application. By adhering to the rigorous protocols outlined in this guide, researchers can ensure the integrity of the compound, generate reliable and reproducible data, and maintain the highest standards of laboratory safety. The insights gained from tracing its ¹³C-labeled backbone provide invaluable information in fields ranging from drug metabolism to environmental science, making mastery of its chemistry essential for scientific advancement.
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potential hazards of working with Acrylonitrile-13C3
Initiating Research on Hazards
Okay, I'm starting my deep dive! I'm focused on Acrylonitrile-13C3, and I've begun with targeted Google searches. I'm prioritizing the Material Safety Data Sheet (MSDS) to get the most crucial safety data, and general acrylonitrile hazards. I'll need to consider this in more detail to get a full overview.
Mapping Acrylonitrile Hazards
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Deepening Hazard Investigation
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Crafting a Detailed Guide
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Defining Guide Structure
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Refining Data and Structure
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Defining Content Scope
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Prioritizing Safety and Clarity
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Prioritizing Comprehensive Data
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Methodological & Application
Application Notes and Protocols for Acrylonitrile-¹³C₃ NMR Spectroscopy
This comprehensive guide provides a detailed protocol for acquiring and analyzing Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra of Acrylonitrile-¹³C₃. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical considerations for obtaining high-quality, quantitative data from this isotopically labeled compound.
Introduction: The Significance of ¹³C Labeling in NMR Studies of Acrylonitrile
Acrylonitrile is a key industrial monomer and a molecule of significant interest in materials science and toxicology.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating its structure and dynamics. While natural abundance ¹³C NMR is a standard technique, it suffers from low sensitivity due to the low natural abundance of the ¹³C isotope (approximately 1.1%).[2] The use of Acrylonitrile-¹³C₃, where all three carbon atoms are the ¹³C isotope, dramatically enhances the sensitivity of the NMR experiment, enabling more detailed and quantitative analysis.[2]
This isotopic enrichment allows for the direct observation of ¹³C-¹³C spin-spin coupling, providing invaluable information about the carbon skeleton's connectivity. Furthermore, the enhanced signal-to-noise ratio facilitates accurate quantification and the measurement of relaxation parameters, which can shed light on molecular motion.
Core Principles of ¹³C NMR Spectroscopy
¹³C NMR spectroscopy relies on the magnetic properties of the ¹³C nucleus, which possesses a nuclear spin of ½. When placed in a strong magnetic field, these nuclei can exist in two different spin states. The application of radiofrequency pulses causes transitions between these states, and the subsequent relaxation process generates a detectable signal. The frequency at which a particular carbon nucleus resonates, known as its chemical shift (δ), is highly sensitive to its local electronic environment, providing a unique fingerprint for each carbon atom in a molecule.
In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single peak, simplifying spectral interpretation.[3] The chemical shift range for ¹³C is much wider than for proton (¹H) NMR, typically spanning over 200 ppm, which minimizes signal overlap even in complex molecules.[3]
Safety Precautions for Handling Acrylonitrile
Acrylonitrile is a toxic, flammable, and carcinogenic compound. [1][4] All handling procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Due to its volatility, care must be taken to prevent inhalation of vapors.
Experimental Protocol
Equipment and Reagents
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
NMR Tubes: High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent). For long-term or quantitative studies with the volatile acrylonitrile, constricted NMR tubes that can be flame-sealed are highly recommended.[5][6] J. Young NMR tubes with a Teflon tap are also a suitable alternative for ensuring an airtight seal.[7]
-
Acrylonitrile-¹³C₃: ≥99 atom % ¹³C, ≥99% purity.[2]
-
Deuterated Solvent: Deuterated chloroform (CDCl₃) is a common choice.[8] The solvent should be of high purity and stored over molecular sieves to minimize water content.[9]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference for ¹³C NMR (δ = 0.0 ppm). For quantitative analysis, a non-volatile internal standard with a known concentration and a single, well-resolved resonance may be used.
-
Pipettes and Syringes: Calibrated micropipettes and gas-tight syringes for accurate liquid handling.
Sample Preparation
Given the volatility and toxicity of acrylonitrile, meticulous sample preparation is paramount.
-
Work in a Fume Hood: Perform all sample preparation steps inside a certified chemical fume hood.
-
Solvent Preparation: Use a deuterated solvent that has been dried over molecular sieves.[9]
-
Sample Weighing: Accurately weigh a precise amount of Acrylonitrile-¹³C₃ (typically 10-50 mg) in a small, tared vial.
-
Dissolution: Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial to achieve the desired concentration.[10][11] Gently swirl the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into the NMR tube. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool placed in the pipette.[5]
-
Sealing the NMR Tube:
-
Standard Tubes: Securely cap the NMR tube. For extended experiments, wrap the cap with Parafilm to minimize solvent evaporation.
-
Constricted Tubes: For the most reliable seal, especially for quantitative studies, use a constricted NMR tube. After filling, the tube can be flame-sealed using a microtorch while the sample is frozen in liquid nitrogen to prevent evaporation and pressure buildup.[5][6] This creates a permanent, hermetic seal.
-
J. Young Tubes: If using a J. Young tube, ensure the Teflon tap is securely closed after sample introduction.[7]
-
-
Degassing (for precise T₁ measurements): To remove dissolved paramagnetic oxygen, which can affect relaxation times, the sample can be degassed using the freeze-pump-thaw technique. This involves freezing the sample with liquid nitrogen, evacuating the headspace under vacuum, and then thawing the sample. This cycle should be repeated at least three times.[5]
Diagram: Acrylonitrile-¹³C₃ Structure and Labeling
Caption: Molecular structure of Acrylonitrile-¹³C₃ showing expected ¹³C-¹³C coupling.
Instrument Setup and Calibration
-
Insert the Sample: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure efficient radiofrequency pulse transmission and signal detection.
Data Acquisition
For a quantitative ¹³C NMR experiment on Acrylonitrile-¹³C₃, the following parameters should be considered.
Table 1: Recommended Acquisition Parameters for Quantitative ¹³C NMR of Acrylonitrile-¹³C₃
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgig (or equivalent with inverse-gated decoupling) | Suppresses the Nuclear Overhauser Effect (NOE) for accurate integration. |
| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |
| Spectral Width | ~250 ppm | To encompass all expected ¹³C signals. |
| Acquisition Time (AQ) | ≥ 2 seconds | To ensure good digital resolution. |
| Relaxation Delay (D1) | 5 x T₁ (longest) | Crucial for complete relaxation of all carbon nuclei before the next pulse, ensuring quantitative results. If T₁ values are unknown, a conservative delay of 60-300 seconds is recommended.[7][12] |
| Number of Scans (NS) | Variable | Dependent on sample concentration; sufficient scans should be acquired to achieve a signal-to-noise ratio of at least 100:1 for the smallest peak of interest. |
| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |
Rationale for Parameter Choices:
-
Inverse-gated decoupling: This technique applies proton decoupling only during the acquisition of the FID, not during the relaxation delay. This decouples the protons from the carbons to produce sharp singlets (or multiplets due to ¹³C-¹³C coupling in this case) while preventing the NOE, which can lead to non-quantitative signal enhancements.
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or using the known chemical shift of the deuterated solvent.
-
Integration: Integrate the signals of interest. The integral values will be directly proportional to the number of carbon nuclei.
Expected Spectral Features of Acrylonitrile-¹³C₃
Table 2: Expected ¹³C Chemical Shifts and Coupling Constants for Acrylonitrile-¹³C₃
| Carbon Atom | Expected Chemical Shift (δ, ppm in CDCl₃) | Expected ¹J(¹³C, ¹³C) Coupling (Hz) | Expected ¹J(¹³C, ¹H) Coupling (Hz) |
| C1 (=CH₂) | ~137 | J₁₂: ~65[9] | ~160[9] |
| C2 (-CH=) | ~108 | J₁₂: ~65, J₂₃: ~35-45[9] | ~160[9] |
| C3 (C≡N) | ~117 | J₂₃: ~35-45[9] | N/A |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration. Coupling constants are typical values for similar structural motifs.
The ¹³C NMR spectrum of Acrylonitrile-¹³C₃ will exhibit complex splitting patterns due to ¹³C-¹³C coupling.
-
C1 will appear as a doublet of doublets due to coupling with C2 and the two attached protons (if proton decoupling is not used). With proton decoupling, it will be a doublet due to coupling with C2.
-
C2 will appear as a doublet of doublets due to coupling with C1 and C3.
-
C3 will appear as a doublet due to coupling with C2.
Diagram: Experimental Workflow for Quantitative ¹³C NMR
Caption: Workflow for quantitative ¹³C NMR analysis of Acrylonitrile-¹³C₃.
Troubleshooting
-
Broad Lines: Poor shimming, presence of paramagnetic impurities (including dissolved oxygen), or high sample viscosity can lead to broad spectral lines. Re-shimming, degassing the sample, or diluting the sample may help.
-
Low Signal-to-Noise: Increase the number of scans or use a higher concentration of the sample. Ensure the probe is properly tuned and matched.
-
Non-quantitative Integrals: This is often due to an insufficient relaxation delay (D1). Ensure D1 is at least five times the longest T₁. The use of a pulse program that does not suppress the NOE will also lead to inaccurate integrals.
References
-
Norell, Inc. (n.d.). Constricted NMR Sample Tubes. Retrieved from [Link][5]
-
Wilmad-LabGlass. (n.d.). NMR-006: Valve Tubes and Air Sensitive Samples in NMR. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 13 Carbon NMR. Retrieved from [Link][9]
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UCL. (n.d.). Preparing NMR Samples on a Schlenk Line. Retrieved from [Link][7]
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SpectraBase. (n.d.). Acrylonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][8]
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Zhou, J., Fu, R., Hu, J. Z., Li, L., & Ye, C. (1997). Measurement of spin-lattice relaxation times of 13C in organic solids. Solid State Nuclear Magnetic Resonance, 7(4), 291-299.[13]
-
University of California, San Diego. (2020, May 4). Optimized Default 13C Parameters. UCSD NMR Facility.[12]
-
ResearchGate. (n.d.). Determination of SpinLattice Relaxation Time Using 13C NMR. An Undergraduate Physical Chemistry Laboratory Experiment. Retrieved from [Link][14]
-
Centers for Disease Control and Prevention. (n.d.). Acrylonitrile 1604. NIOSH.[4]
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ResearchGate. (2022, July 1). 13C NMR spectra of fully 13C-labeled compounds: Does molecule symmetry affect C-C coupling?[15]
-
INEOS Group. (n.d.). Acrylonitrile.[1]
-
University of Wisconsin-Madison. (n.d.). 13C T1 Acquisition & Analysis from HSQC Data Using TopSpin's Dynamics Center.[16]
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Journal of the American Chemical Society. (2022). Characterization of a Silver Vinylcarbene Intermediate in Carbene–Alkyne Metathesis and Its Concerted C(sp2)–H Bond Insertion.[17]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.[10]
-
University of Ottawa NMR Facility Blog. (2020, April 27). 12C/13C Isotope Effects on 1H T1 Relaxation Times.[3]
-
University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR.[18]
-
Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support.[19]
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Scribd. (n.d.). Coupling Constants For 1h and 13c NMR.[20]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.[11]
-
PubMed. (1999). Accurate measurements of multiple-bond 13C-1H coupling constants from phase-sensitive 2D INEPT spectra.[21]
-
Hong Lab MIT. (n.d.). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids.[22]
-
ResearchGate. (n.d.). Determination of heteronuclear long-range 1H-13C and 1H-15N coupling constants of Harman by modified J-HMBC 2D NMR techniques.[23]
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Application Notes and Protocols for Metabolic Pathway Analysis Using Acrylonitrile-¹³C₃
Introduction: Unraveling the Metabolic Bifurcation of Acrylonitrile
Acrylonitrile, a key industrial chemical, presents a significant toxicological challenge due to its complex metabolism.[1] Upon entering a biological system, it is primarily metabolized through two competing pathways: direct conjugation with glutathione (GSH) and oxidation by cytochrome P450 enzymes.[1][2] The balance between these pathways is critical, as the oxidation route can lead to the formation of the reactive intermediate 2-cyanoethylene oxide and the subsequent release of cyanide, a potent cellular toxin.[1][3] Understanding the metabolic flux—the rate of turnover of metabolites—through these pathways is paramount for assessing the toxic potential of acrylonitrile and for the development of effective countermeasures.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Acrylonitrile-¹³C₃ as a stable isotope tracer to quantitatively dissect its metabolic fate. By introducing a ¹³C-labeled substrate, we can precisely track the incorporation of these heavy isotopes into downstream metabolites. This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), offers a detailed snapshot of cellular metabolism, enabling the quantification of the relative and absolute fluxes through the competing pathways of acrylonitrile detoxification and bioactivation.[4][5] We will detail the principles, experimental protocols for both in vitro and in vivo studies, analytical methodologies using mass spectrometry and NMR spectroscopy, and the computational steps required for data analysis and flux estimation.
Core Principles of ¹³C Metabolic Flux Analysis with Acrylonitrile-¹³C₃
The foundational principle of ¹³C-MFA is the introduction of a substrate labeled with the stable isotope ¹³C into a biological system.[6] As the cells metabolize the ¹³C-labeled substrate, in this case, Acrylonitrile-¹³C₃, the ¹³C atoms are incorporated into various downstream metabolites. The distribution of these heavy isotopes creates unique mass isotopomer patterns for each metabolite, which can be measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][7]
By analyzing the mass isotopomer distributions (MIDs) of key metabolites, we can infer the relative activities of the different metabolic pathways.[4] For instance, the direct glutathione conjugation of Acrylonitrile-¹³C₃ will result in a fully labeled mercapturic acid derivative (N-acetyl-S-(2-cyanoethyl-¹³C₃)-cysteine), while the oxidation pathway will lead to other labeled metabolites. Computational modeling is then employed to estimate the absolute intracellular fluxes that best explain the observed MIDs.[5]
Metabolic Pathways of Acrylonitrile
Acrylonitrile metabolism proceeds primarily along two distinct routes:
-
Glutathione (GSH) Conjugation: This is a major detoxification pathway where acrylonitrile is directly conjugated with glutathione, a reaction that can be enzyme-catalyzed.[8] This conjugate is further processed to form the mercapturic acid derivative, N-acetyl-S-(2-cyanoethyl)cysteine (CEMA), which is then excreted in the urine.[9][10]
-
Cytochrome P450 Oxidation: In this bioactivation pathway, acrylonitrile is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to form 2-cyanoethylene oxide.[2][11] This reactive epoxide can then be detoxified by glutathione conjugation or be further metabolized, potentially leading to the release of cyanide.[1]
The following diagram illustrates the major metabolic fates of acrylonitrile:
Caption: Metabolic pathways of Acrylonitrile-¹³C₃.
Experimental Design and Protocols
A robust experimental design is crucial for a successful ¹³C-MFA study. The following sections provide detailed protocols for both in vitro and in vivo models.
Part 1: In Vitro Protocol using Cultured Hepatocytes
This protocol is designed to quantify the metabolic flux of acrylonitrile in a controlled cellular environment, such as primary hepatocytes or hepatoma cell lines (e.g., HepG2).
1.1. Materials and Reagents
-
Acrylonitrile-¹³C₃ (≥99 atom % ¹³C)[12]
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Acetonitrile, HPLC-grade, chilled to -20°C
-
Methanol, HPLC-grade, chilled to -20°C
-
Water, HPLC-grade
-
Internal standards (e.g., ¹³C,¹⁵N-labeled amino acids)
-
Cell scrapers
-
Microcentrifuge tubes
1.2. Experimental Workflow
Caption: In vitro experimental workflow.
1.3. Step-by-Step Protocol
-
Cell Seeding and Culture: Seed hepatocytes in 6-well plates and culture until they reach approximately 80-90% confluency.
-
Preparation of Labeling Medium: Prepare fresh culture medium containing a defined concentration of Acrylonitrile-¹³C₃. The concentration should be determined based on preliminary toxicity assays to ensure cell viability.
-
Isotopic Labeling: Remove the standard culture medium, wash the cells once with pre-warmed PBS, and then add the Acrylonitrile-¹³C₃ labeling medium.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamics of metabolite labeling.
-
Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Immediately add 1 mL of a chilled (-20°C) extraction solvent (e.g., 80% methanol or a 2:2:1 mixture of acetonitrile:methanol:water) to each well.[13]
-
Cell Lysis and Collection: Place the plates on ice and use a cell scraper to detach the cells into the extraction solvent. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., >13,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Sample Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube for analysis. A portion of the pellet can be reserved for protein quantification to normalize the data.
-
Sample Storage: Store the extracted metabolites at -80°C until analysis.
Part 2: In Vivo Protocol using a Rodent Model
This protocol outlines the procedure for an in vivo study to investigate the whole-body metabolism and excretion of acrylonitrile.
2.1. Materials and Reagents
-
Acrylonitrile-¹³C₃ (≥99 atom % ¹³C)[12]
-
Vehicle for administration (e.g., corn oil or water)
-
Metabolic cages for urine and feces collection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen for snap-freezing
-
Homogenizer for tissue processing
2.2. Step-by-Step Protocol
-
Animal Acclimation: Acclimate rodents (e.g., rats or mice) in metabolic cages for at least 24 hours before the experiment to allow for adaptation and collection of baseline urine and feces.
-
Tracer Administration: Administer a single dose of Acrylonitrile-¹³C₃ via oral gavage or intraperitoneal injection. The dose should be based on established toxicological data.[14]
-
Sample Collection: Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Terminal Procedure: At the final time point, anesthetize the animals and collect blood via cardiac puncture.
-
Tissue Harvesting: Perfuse the liver with ice-cold PBS to remove blood and then excise the liver and other target organs (e.g., kidneys, brain).
-
Snap-Freezing: Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity and store them at -80°C.
-
Sample Preparation (Urine): Centrifuge urine samples to remove any precipitates. For analysis of mercapturic acids, a simple dilution may be sufficient.[8]
-
Sample Preparation (Tissues): Homogenize the frozen tissues in a chilled extraction solvent, followed by centrifugation to separate the soluble metabolites from the tissue debris, similar to the in vitro protocol.
Analytical Methodologies
The choice of analytical platform depends on the specific metabolites of interest and the desired level of detail.
LC-MS/MS for Targeted Analysis of Mercapturic Acids
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying known metabolites like CEMA.[8]
-
Chromatography: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the unlabeled (M+0) and the ¹³C₃-labeled (M+3) CEMA.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| CEMA (M+0) | 215.1 | 88.1 |
| CEMA-¹³C₃ (M+3) | 218.1 | 91.1 |
¹³C NMR Spectroscopy for Global Metabolite Profiling
¹³C NMR spectroscopy provides detailed information about the position of the ¹³C label within a molecule, which can be invaluable for elucidating metabolic pathways.[7] While less sensitive than MS, it is a powerful tool for identifying a broader range of labeled metabolites without the need for authentic standards for each.[15]
-
Sample Preparation: Urine samples can be analyzed directly after the addition of D₂O for field-frequency locking.[7] Lyophilized cell or tissue extracts should be reconstituted in a suitable deuterated solvent.
-
Data Acquisition: Acquire one-dimensional ¹³C NMR spectra. Two-dimensional experiments like ¹H-¹³C HSQC can also be employed to resolve overlapping signals and aid in metabolite identification.[16][17]
-
Data Analysis: The relative abundance of different isotopomers can be determined by integrating the corresponding peaks in the ¹³C spectrum.
Data Analysis and Flux Estimation
1. Mass Isotopomer Distribution (MID) Analysis: The raw data from LC-MS/MS or NMR is processed to determine the fractional abundance of each mass isotopomer for the metabolites of interest. This involves correcting for the natural abundance of ¹³C.
2. Computational Flux Modeling: The calculated MIDs are then used as input for computational models to estimate the metabolic fluxes. Several software packages are available for this purpose, including:
-
INCA: A MATLAB-based tool for isotopomer network modeling and flux analysis.[9]
-
METRAN: Software for ¹³C-MFA, tracer experiment design, and statistical analysis.[5]
-
OpenFlux: An open-source software for modeling ¹³C-based metabolic flux analysis.[3]
These programs use iterative algorithms to find the flux distribution that best fits the experimental MID data. The output is a flux map that quantitatively describes the flow of carbon from Acrylonitrile-¹³C₃ through its metabolic pathways.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of multiple time points allows for the verification of isotopic steady-state. The use of both a highly specific targeted analytical method (LC-MS/MS) and a broader profiling technique (NMR) can provide complementary and confirmatory data. Furthermore, the quantitative nature of ¹³C-MFA allows for mass balance calculations, ensuring that the measured fluxes are consistent with the overall metabolic network.
Conclusion
The use of Acrylonitrile-¹³C₃ in metabolic pathway analysis provides an unparalleled level of detail into the toxicokinetics of this important industrial chemical. By moving beyond simple metabolite identification to the quantification of metabolic fluxes, researchers can gain a deeper understanding of the mechanisms of acrylonitrile toxicity and detoxification. The protocols and methodologies outlined in this application note provide a robust framework for conducting these advanced studies, ultimately contributing to improved risk assessment and the development of novel therapeutic strategies for acrylonitrile exposure.
References
-
Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics. [Link]
-
GOV.UK. (2024). Acrylonitrile: toxicological overview. [Link]
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Centers for Disease Control and Prevention (CDC). Acrylonitrile | Medical Management Guidelines. [Link]
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PubMed. (2013). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
Springer Nature Experiments. (2018). Labelling Analysis for 13C MFA Using NMR Spectroscopy. [Link]
-
PubMed. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. [Link]
-
ResearchGate. (2019). Simplified metabolic pathway of acrylonitrile, modified from Leonard et al., 1999. [Link]
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Springer Nature Experiments. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. [Link]
-
PubMed. (2001). Toxicology and carcinogenesis studies of acrylonitrile (CAS No. 107-13-1) in B6C3F1 mice (gavage studies). [Link]
-
Fiehn Lab. Flux-analysis. [Link]
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National Center for Biotechnology Information (NCBI). Toxicological Profile for Acrylonitrile. [Link]
-
PubMed Central. (2019). Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems. [Link]
-
National Toxicology Program (NTP). (2001). Acrylonitrile (CASRN 107-13-1) in B6C3F1 Mice (Gavage Studies). [Link]
-
PubMed. (2011). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. [Link]
-
Mass Spectrometry Research Facility. Preparation of cell samples for metabolomics. [Link]
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YouTube. (2021). Metabolite Extraction from Bacterial Culture. [Link]
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PubMed. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. [Link]
-
PubMed. (1992). Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. [Link]
-
PubMed. (1999). Renal metabolism of acrylonitrile to cyanide: in vitro studies. [Link]
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ResearchGate. (2011). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. [Link]
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ResearchGate. (2011). Evaluation of extraction processes for intracellular metabolite profiling of mammalian cells: Matching extraction approaches to cell type and metabolite targets. [Link]
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ResearchGate. (2014). Urinary excretion of the acrylonitrile metabolite 2-cyanoethylmercapturic acid is correlated with a variety of biomarkers of tobacco smoke exposure and consumption. [Link]
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PubMed Central. (2017). Metabolomics and isotope tracing. [Link]
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PubMed. (2015). Isotope-labeled differential profiling of metabolites using N-benzoyloxysuccinimide derivatization coupled to liquid chromatography/high-resolution tandem mass spectrometry. [Link]
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ResearchGate. (2020). The metabolic pathways of acrylonitrile. [Link]
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Application Note: Real-Time Monitoring of Polymerization Kinetics Using Acrylonitrile-¹³C₃
Introduction: The Advantage of Isotopic Labeling in Polymer Science
The study of polymerization kinetics is fundamental to controlling polymer properties such as molecular weight, microstructure, and functionality. Traditional methods for monitoring these reactions often rely on quenching the reaction at various time points and analyzing the resulting polymer, a process that can be both time-consuming and prone to error. The use of stable isotope-labeled monomers, such as Acrylonitrile-¹³C₃, offers a powerful alternative for real-time, in-situ monitoring of polymerization processes.[1][][3] By replacing specific atoms with their heavier, non-radioactive isotopes, we can introduce a unique spectroscopic signature without altering the chemical reactivity of the monomer.[4][5] This allows for precise tracking of the monomer's conversion into a polymer, providing invaluable insights into reaction mechanisms and kinetics.[3][5]
Acrylonitrile-¹³C₃, in which all three carbon atoms are the ¹³C isotope, is particularly well-suited for this purpose. The ¹³C nucleus is NMR-active, and its enrichment in the monomer provides a significant enhancement in the signal-to-noise ratio in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] This enables the clear and unambiguous differentiation of signals from the monomer and the resulting polyacrylonitrile, even at low concentrations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging Acrylonitrile-¹³C₃ to study polymerization kinetics with high precision and accuracy.
Principle: Unraveling Kinetics with ¹³C NMR Spectroscopy
¹³C NMR spectroscopy is a highly effective technique for the structural elucidation of organic molecules and polymers.[6] In the context of polymerization, the chemical environment of a carbon atom changes as a monomer unit is incorporated into a growing polymer chain. This change in the electronic environment results in a shift in the resonance frequency (chemical shift) of the ¹³C nucleus.[6]
For Acrylonitrile-¹³C₃, the ¹³C atoms in the monomer will have distinct chemical shifts compared to the corresponding carbons in the polyacrylonitrile backbone. Specifically, the signals corresponding to the vinyl carbons and the nitrile carbon of the monomer will decrease in intensity over time, while new signals corresponding to the saturated backbone carbons and the pendant nitrile groups of the polymer will appear and grow in intensity. By integrating the areas of these respective peaks in the ¹³C NMR spectrum at different time points, one can directly quantify the extent of monomer conversion and, consequently, determine the polymerization rate.[6][7]
Furthermore, high-resolution ¹³C NMR can provide detailed information about the polymer's microstructure, such as tacticity (the stereochemical arrangement of adjacent monomer units), which can influence the material's physical properties.[6][8]
Experimental Protocol: Monitoring Acrylonitrile Polymerization in Real-Time
This protocol outlines a general procedure for the in-situ monitoring of a free-radical solution polymerization of Acrylonitrile-¹³C₃ using ¹³C NMR spectroscopy.
Materials and Equipment:
-
Acrylonitrile-¹³C₃ (≥98% isotopic purity)
-
Anhydrous, deuterated solvent (e.g., DMSO-d₆, DMF-d₇)
-
Free-radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
NMR spectrometer (≥300 MHz) equipped with a variable temperature probe
-
NMR tubes (5 mm, high-precision)
-
Standard laboratory glassware, syringes, and cannulas
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Experimental Workflow Diagram:
Caption: Workflow for kinetic analysis of Acrylonitrile-¹³C₃ polymerization.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Acrylonitrile-¹³C₃ in the chosen deuterated solvent to a known concentration (e.g., 1 M). Ensure the solvent is anhydrous to prevent side reactions.
-
Prepare a separate stock solution of the initiator (AIBN) in the same deuterated solvent to a known concentration (e.g., 0.01 M).
-
Causality: Using a deuterated solvent is crucial for the NMR spectrometer's lock system and to avoid large solvent signals that could obscure the analyte peaks. Preparing separate stock solutions allows for precise control over the final concentrations in the reaction mixture.
-
-
Reaction Setup:
-
Under an inert atmosphere (e.g., inside a glovebox or using a Schlenk line), add a precise volume of the Acrylonitrile-¹³C₃ stock solution to a high-precision NMR tube.
-
Seal the NMR tube with a septum-equipped cap.
-
Causality: An inert atmosphere is essential to prevent oxygen from inhibiting the free-radical polymerization.
-
-
NMR Spectrometer Setup and Initial Spectrum:
-
Insert the NMR tube into the spectrometer and allow it to equilibrate at the desired reaction temperature (e.g., 60 °C for AIBN-initiated polymerization).
-
Acquire a preliminary ¹³C NMR spectrum of the monomer solution before adding the initiator. This will serve as the t=0 reference.
-
Trustworthiness: Ensuring thermal equilibrium before initiation is critical for accurate kinetic measurements, as polymerization rates are highly temperature-dependent.
-
-
Initiation and Data Acquisition:
-
Carefully inject a precise volume of the initiator stock solution into the NMR tube using a syringe.
-
Immediately start acquiring a series of ¹³C NMR spectra at regular time intervals (e.g., every 5-10 minutes). The acquisition parameters should be optimized for quantitative analysis, which may include using a longer relaxation delay (D1) and inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[7][9]
-
Expertise: The choice of time interval will depend on the expected reaction rate. Faster reactions will require shorter intervals to accurately capture the kinetic profile.
-
Data Analysis and Interpretation
-
Spectral Processing:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic peaks for the monomer (Acrylonitrile-¹³C₃) and the polymer (polyacrylonitrile-¹³C₃). For acrylonitrile, the vinyl carbons typically appear between 107 and 137 ppm, and the nitrile carbon around 117 ppm. In the polymer, the backbone carbons will shift to the aliphatic region (around 30-40 ppm), and the nitrile carbon will also experience a slight shift.[10][11][12]
-
-
Calculating Monomer Conversion:
-
Integrate the area of a well-resolved monomer peak (e.g., one of the vinyl carbons) and a corresponding polymer peak (e.g., the backbone methine carbon) in each spectrum.
-
The monomer conversion (X) at each time point (t) can be calculated using the following equation:
X(t) = I_polymer(t) / (I_polymer(t) + I_monomer(t))
where I_polymer(t) is the integral of the polymer peak and I_monomer(t) is the integral of the monomer peak at time t.
-
-
Kinetic Analysis:
-
Plot the monomer conversion as a function of time to obtain the polymerization profile.
-
The rate of polymerization (Rp) can be determined from the slope of this curve.
-
By performing experiments at different monomer and initiator concentrations, the reaction orders with respect to each component can be determined, leading to the overall rate law for the polymerization.[13][14][15]
-
Quantitative Data Summary
| Time (min) | Monomer Integral (I_monomer) | Polymer Integral (I_polymer) | Monomer Conversion (X) |
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.85 | 0.15 | 0.15 |
| 20 | 0.72 | 0.28 | 0.28 |
| 30 | 0.61 | 0.39 | 0.39 |
| 60 | 0.37 | 0.63 | 0.63 |
| 90 | 0.22 | 0.78 | 0.78 |
| 120 | 0.13 | 0.87 | 0.87 |
Logical Relationship Diagram
Caption: Logical flow from experiment to kinetic insights.
Conclusion and Broader Applications
The use of Acrylonitrile-¹³C₃ coupled with in-situ ¹³C NMR spectroscopy provides a robust and elegant method for studying polymerization kinetics. This approach offers significant advantages over traditional techniques by providing real-time, non-invasive measurements of monomer conversion and insights into polymer microstructure. The principles and protocols outlined in this application note can be adapted to study a wide range of polymerization systems, including those relevant to drug delivery, materials science, and nanotechnology.[] By enabling a deeper understanding of reaction mechanisms, this technique empowers scientists to design and synthesize polymers with precisely controlled properties for advanced applications.
References
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Kinetic studies on precipitation polymerization of acrylonitrile initiated by anionic initiator. (2025). ResearchGate. Retrieved from [Link]
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Using NMR for Studying Polymer Structures. (n.d.). Creative Biostructure. Retrieved from [Link]
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Insights of mechanism and kinetics of acrylonitrile aqueous precipitation polymerization. (2024). Taylor & Francis Online. Retrieved from [Link]
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Studies on the polymerisation of acrylonitrile. (n.d.). Shodhganga. Retrieved from [Link]
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Insights of mechanism and kinetics of acrylonitrile aqueous precipitation polymerization. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Functional polymer material labelling with isotopes. (2022). Viromii. Retrieved from [Link]
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A detailed kinetic model for the polymerization of acrylonitrile. (n.d.). ResearchGate. Retrieved from [Link]
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¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014). ACS Publications. Retrieved from [Link]
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Quantification of polymers by 13C NMR. (2022). Reddit. Retrieved from [Link]
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¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (n.d.). ResearchGate. Retrieved from [Link]
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Kinetics on the Copolymerization of Acrylonitrile with Itaconic Acid or Methyl Acrylate in Dimethylsulfoxide by NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
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Polymer Chemistry. (n.d.). Bruker. Retrieved from [Link]
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Using ¹H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
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Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. (2017). ACS Publications. Retrieved from [Link]
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Determination of Degree of Polymerization using H-NMR | Part1. (2022). YouTube. Retrieved from [Link]
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Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. (n.d.). MetwareBio. Retrieved from [Link]
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Isotopic labeling. (n.d.). Wikipedia. Retrieved from [Link]
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2D NMR studies of acrylonitrile–methyl acrylate copolymers. (n.d.). ResearchGate. Retrieved from [Link]
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ANALYSIS OF CHAIN MICROSTRUCTURE BY¹H AND 13 C NMR SPECTROSCOPY. (n.d.). ISMAR. Retrieved from [Link]
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Compositional sequence determination of acrylonitrile-butyl acrylate copolymers by 13C n.m.r. spectroscopy. (n.d.). Scilit. Retrieved from [Link]
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Reactivity ratios and sequence determination of methacrylonitrile/butyl acrylate copolymers by NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
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Application Note: Quantitative Mass Spectrometry with Acrylonitrile-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Principle of Stable Isotope Dilution for Unwavering Quantitative Accuracy
In the landscape of quantitative analysis, particularly within the realms of pharmacology, environmental monitoring, and clinical diagnostics, achieving high precision and accuracy is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool due to its inherent selectivity and sensitivity.[1] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including analyte loss during sample preparation and matrix effects, where co-eluting endogenous components suppress or enhance the analyte's ionization.[1][2]
To surmount these challenges, the stable isotope dilution (SID) mass spectrometry method stands as the gold standard for quantification.[][4][5] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, which serves as an internal standard (IS).[2][4] The ideal internal standard is chemically and physically identical to the analyte, ensuring it experiences the same extraction losses and matrix effects.[4] Because the mass spectrometer can differentiate between the analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio, the ratio of their signals remains constant, regardless of sample-specific variations.[][6] This allows for highly accurate and precise quantification.[2][6]
Acrylonitrile-¹³C₃ is a stable isotope-labeled form of acrylonitrile where the three carbon atoms have been replaced with the heavier ¹³C isotope. This results in a mass shift of +3 Da, providing a clear distinction from the unlabeled analyte in the mass spectrometer. Its chemical properties are virtually identical to the unlabeled form, making it an excellent internal standard for the quantification of acrylonitrile or for use in applications where a small, polar internal standard is suitable.
This application note provides a comprehensive guide to developing a robust quantitative LC-MS/MS method using Acrylonitrile-¹³C₃ as an internal standard. We will delve into the theoretical underpinnings, provide a detailed experimental protocol, and discuss method validation in line with regulatory expectations.
Acrylonitrile-¹³C₃: Properties and Advantages as an Internal Standard
| Property | Value | Source |
| Chemical Formula | H₂¹³C=¹³CH¹³CN | |
| Molecular Weight | 56.04 g/mol | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Mass Shift | M+3 | |
| Physical Form | Liquid | [7] |
| Storage Temperature | 2-8°C | [7] |
The key advantage of using Acrylonitrile-¹³C₃ lies in its ability to co-elute chromatographically with the unlabeled analyte, ensuring that any matrix effects or variations in instrument response are experienced by both compounds simultaneously and to the same extent. This co-elution and identical chemical behavior during sample processing are fundamental to the success of the stable isotope dilution technique.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a general procedure for the quantification of a hypothetical small molecule analyte in human plasma using Acrylonitrile-¹³C₃ as an internal standard. This protocol should be optimized for the specific analyte and matrix of interest.
Figure 1: A generalized workflow for quantitative analysis using Acrylonitrile-¹³C₃.
Protocol 1: Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and widely applicable technique for removing the bulk of proteins from biological samples like plasma.[8][9]
-
Spiking with Internal Standard: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a 100 ng/mL solution of Acrylonitrile-¹³C₃ in methanol. This provides a consistent amount of the internal standard in every sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Acetonitrile is a common choice for precipitating plasma proteins.[10]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8] This step concentrates the analyte and internal standard.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[8] Vortex briefly to ensure the residue is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to pellet any remaining particulates before transferring the supernatant to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific analyte.
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm | A versatile column chemistry suitable for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | A common aqueous mobile phase for reverse-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic mobile phase for reverse-phase chromatography. |
| Gradient | 5-95% B over 5 minutes | A typical starting gradient to elute compounds of varying polarities. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Helps to ensure reproducible retention times. |
| Injection Volume | 5 µL | A typical injection volume for modern LC-MS/MS systems. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Dependent on the chemical nature of the analyte. |
| MRM Transitions | Analyte: [M+H]⁺ → Product Ion | To be determined by direct infusion of the analyte. |
| Acrylonitrile-¹³C₃: [M+H]⁺ → Product Ion | To be determined by direct infusion of the internal standard. |
Protocol 3: Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and Acrylonitrile-¹³C₃ using the instrument's software.
-
Peak Area Ratio Calculation: For each sample, calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve Construction: Prepare a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.[11] Analyze these standards and plot the peak area ratio (analyte/IS) against the analyte concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.[12]
-
Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation: Ensuring a Trustworthy and Robust Assay
A quantitative LC-MS/MS method must be rigorously validated to ensure it is fit for its intended purpose.[1][11][13] The key validation parameters are outlined below:
| Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | The closeness of the measured value to the true value.[1] | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[12] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[1] | Coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[12] |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[1][11] | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1] | Correlation coefficient (r²) ≥ 0.99.[11] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[1][13] | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.[1] | Consistent and reproducible, though not necessarily 100%. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes (for analysis) or other interfering substances in the sample.[1] | The ratio of the analyte peak area in the presence of matrix to the peak area in the absence of matrix should be consistent across different sources of matrix. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[1][12] | Analyte concentration should remain within ±15% of the initial concentration under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage). |
graph TD { A[Method Validation] --> B{Accuracy}; A --> C{Precision}; A --> D{Specificity}; A --> E{Linearity}; A --> F{LLOQ}; A --> G{Recovery}; A --> H{Matrix Effect}; A --> I{Stability};B -- "Closeness to true value" --> B; C -- "Reproducibility" --> C; D -- "Absence of interference" --> D; E -- "Proportional response" --> E; F -- "Lowest quantifiable level" --> F; G -- "Extraction efficiency" --> G; H -- "Ion suppression/enhancement" --> H; I -- "Analyte integrity over time" --> I; style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
}
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Application Notes and Protocols for Acrylonitrile-¹³C₃ Labeling Studies
Authored by: Gemini, Senior Application Scientist
Introduction: Tracing the Path of a Toxicant
Acrylonitrile (AN) is a high-production-volume chemical intermediate used in the manufacturing of plastics, resins, and synthetic fibers.[1][2] Its classification as a probable human carcinogen and its observed toxicity necessitate a deep understanding of its metabolic fate within biological systems.[1][3][4] Stable isotope labeling, utilizing molecules like Acrylonitrile-¹³C₃ where all three carbon atoms are replaced with the heavy isotope ¹³C, provides a powerful method to trace the biotransformation of the entire carbon backbone of the parent molecule.[5]
Unlike traditional toxicological studies that measure static metabolite levels, stable isotope-resolved metabolomics (SIRM) allows researchers to dynamically track the flux of AN through competing metabolic pathways.[6][7] This approach is critical for elucidating mechanisms of toxicity, identifying key enzymatic players, and understanding how factors like genetic predisposition or co-exposure to other agents can alter AN metabolism and, consequently, its toxicological profile.
This guide provides a comprehensive overview of the experimental design, detailed protocols, and analytical strategies required to conduct successful Acrylonitrile-¹³C₃ labeling studies. It is intended for researchers in toxicology, drug metabolism, and safety assessment who seek to apply these advanced techniques to their work.
The Dueling Fates: Acrylonitrile Metabolic Pathways
Upon entering a biological system, acrylonitrile is primarily metabolized via two competing pathways: a detoxification route involving glutathione and a bioactivation route mediated by cytochrome P450 enzymes.[3][8][9]
-
Glutathione (GSH) Conjugation (Detoxification): This pathway involves the direct nucleophilic addition of glutathione to the acrylonitrile molecule, a reaction often catalyzed by Glutathione S-transferases (GSTs).[10][11] This forms S-(2-cyanoethyl)glutathione, which is further processed through a series of enzymatic steps into the more water-soluble and excretable mercapturic acid, N-acetyl-S-(2-cyanoethyl)cysteine (AcCEC).[8][11] This pathway is considered a major route for detoxification, as it prevents AN from interacting with critical cellular macromolecules.[12][13][14]
-
Cytochrome P450 Oxidation (Bioactivation): The second major pathway involves the oxidation of acrylonitrile by cytochrome P450 2E1 (CYP2E1).[9][15][16] This reaction produces 2-cyanoethylene oxide (CEO), a highly reactive epoxide intermediate.[3][17] CEO can be detoxified by epoxide hydrolase or further conjugation with GSH.[10][17] However, the metabolism of CEO is also the primary source of cyanide (CN⁻) formation, a key mediator of acrylonitrile's acute toxicity.[3][17][18][19][20] The cyanide can be further metabolized to thiocyanate for excretion.[3][21]
The balance between these two pathways is a critical determinant of acrylonitrile's organ-specific toxicity and carcinogenicity.
Caption: Major metabolic pathways of Acrylonitrile-¹³C₃.
Designing a Robust Labeling Experiment
The success of any stable isotope tracing study hinges on a well-conceived experimental design.[5] The primary goal is to introduce Acrylonitrile-¹³C₃ and accurately measure its incorporation into downstream metabolites, allowing for the calculation of pathway flux.
Core Principles
-
Define a Clear Objective: The experimental design must be tailored to the research question. Are you comparing pathway dominance between cell types? Assessing the impact of a CYP2E1 inhibitor? Quantifying the overall metabolic burden? The question dictates the model system, time points, and controls.[22]
-
Model System Selection:
-
In Vitro Systems: Primary hepatocytes, liver cell lines (e.g., HepG2), or liver microsomes are excellent for studying hepatic metabolism and screening for metabolic modulators. They offer high controllability and reproducibility.[23]
-
In Vivo Systems: Rodent models (mice or rats) are essential for understanding the integrated physiological response, including absorption, distribution, metabolism, and excretion (ADME), as well as organ-specific toxicity.[1][9][21]
-
-
Establish Controls:
-
Vehicle Control: To assess the baseline metabolic state and any effects of the delivery vehicle.
-
Unlabeled Acrylonitrile Control: Crucial for establishing the natural background and chromatographic retention times of metabolites, against which the ¹³C-labeled peaks can be compared.
-
Pathway-Specific Controls: To validate that the observed metabolic shifts are due to the intended pathways. This can include co-treatment with a known CYP2E1 inhibitor (e.g., aminobenzotriazole) or an agent that depletes glutathione (e.g., buthionine sulfoximine).[9][12]
-
-
Time-Course and Dose-Response: Metabolism is a dynamic process. A time-course experiment is vital to capture the peak production of key metabolites and to determine when isotopic steady-state is approached.[24] A dose-response study can reveal saturation of metabolic pathways or the onset of toxicity.
Caption: General workflow for Acrylonitrile-¹³C₃ labeling studies.
Safety First: Protocol for Handling Acrylonitrile
WARNING: Acrylonitrile is a toxic, flammable, volatile, and carcinogenic chemical.[25][26] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All work with pure or concentrated acrylonitrile must be performed inside a certified chemical fume hood to prevent inhalation exposure.[25]
-
Personal Protective Equipment (PPE):
-
Body: A flame-resistant lab coat is required.[25]
-
Hands: Use double gloves. For small quantities, chloroprene gloves are suitable. For larger volumes or extended handling, butyl rubber gloves offer superior protection.[25]
-
Eyes: ANSI Z87.1-compliant safety goggles are mandatory. If a splash hazard exists, a full-face shield must be worn over the goggles.[25]
-
-
Storage: Store Acrylonitrile-¹³C₃ in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep it away from direct sunlight, heat sources, and incompatible materials such as strong oxidizers, acids, and bases.[25][27]
-
Waste Disposal: All acrylonitrile-contaminated materials (pipette tips, tubes, media, etc.) must be disposed of as hazardous chemical waste according to your institution's guidelines.[25]
Experimental Protocols
Protocol 1: In Vitro Labeling of Hepatocytes
This protocol provides a framework for labeling adherent liver cells. It should be optimized for the specific cell line and experimental goals.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium, fetal bovine serum (FBS), antibiotics
-
Acrylonitrile-¹³C₃ (≥99 atom % ¹³C)
-
Vehicle (e.g., sterile water or culture medium)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80:20 Methanol:Water extraction solvent
-
Cell scrapers
Procedure:
-
Cell Seeding: Plate cells in 6-well or 12-well plates and grow to ~80-90% confluency. This ensures a sufficient cell number for analysis and that the cells are in an active metabolic state.
-
Prepare Dosing Media: On the day of the experiment, prepare fresh culture medium containing the final desired concentration of Acrylonitrile-¹³C₃. A typical starting range might be 10-100 µM, but this must be optimized to be non-cytotoxic for the duration of the experiment. Also prepare control media (vehicle only, unlabeled AN).
-
Labeling:
-
Aspirate the old medium from the cell culture plates.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the prepared dosing media (¹³C-labeled, unlabeled, or vehicle) to the appropriate wells.
-
Return plates to the incubator (37°C, 5% CO₂) for the desired time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Metabolism Quenching & Harvesting: This is the most critical step to prevent artifactual metabolic changes post-harvest.
-
At each time point, remove the plate from the incubator and immediately place it on ice.
-
Aspirate the medium (this can be saved for analysis of extracellular metabolites).
-
Wash the cell monolayer twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add a sufficient volume of ice-cold 80:20 methanol:water extraction solvent to cover the cells (e.g., 1 mL for a 6-well plate).
-
Immediately use a cell scraper to scrape the cells into the cold solvent.
-
Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at >16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.[28]
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Store at -80°C until analysis.
-
Protocol 2: In Vivo Labeling in Mice
All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Materials:
-
B6C3F1 mice or other appropriate strain.[1]
-
Acrylonitrile-¹³C₃ dosing solution in an appropriate vehicle (e.g., deionized water).
-
Metabolic cages for urine collection.
-
Tools for blood collection and tissue dissection.
-
Liquid nitrogen and pre-chilled tools (e.g., Wollenberger clamps) for rapid tissue quenching.[28]
Procedure:
-
Acclimatization & Dosing:
-
Sample Collection:
-
Urine: Collect urine from metabolic cages at defined intervals (e.g., 0-8h, 8-24h).[21] Add a preservative like sodium azide and immediately freeze at -80°C.
-
Blood: At terminal time points, collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and freeze at -80°C.
-
Tissues: Immediately following euthanasia, rapidly excise target tissues (e.g., liver, stomach, kidney, brain).[3][12] Instantly freeze-clamp the tissue between metal tongs pre-chilled in liquid nitrogen.[28] This step is crucial to halt all enzymatic activity and preserve the in vivo metabolic state. Store tissues at -80°C.
-
-
Metabolite Extraction from Tissues:
-
Keep the tissue frozen on dry ice.
-
Weigh a small piece of the frozen tissue (~20-50 mg).
-
Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., 80:20 methanol:water) using a bead beater or other appropriate homogenizer.
-
Proceed with the centrifugation and supernatant collection steps as described in Protocol 1 (Step 5).
-
Analytical Methodologies & Data Interpretation
The analysis of ¹³C-labeled samples requires techniques that can distinguish and quantify molecules based on their mass-to-charge ratio (m/z) or nuclear properties.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separates molecules by chromatography, then measures mass-to-charge (m/z) ratio. ¹³C incorporation causes a predictable mass shift (+3 Da for intact AN-¹³C₃). | Detects the ¹³C nucleus based on its nuclear spin in a strong magnetic field. Provides structural information and ¹³C position.[29] |
| Strengths | High sensitivity and throughput. Ideal for quantifying low-abundance metabolites and analyzing complex mixtures.[6][30] | Gold standard for structural elucidation and determining the exact position of labels (isotopomer analysis).[21][24] Can analyze crude samples like urine with minimal prep.[21] |
| Limitations | Provides limited structural information; cannot easily distinguish positional isomers without fragmentation studies. | Lower sensitivity compared to MS, requiring higher concentrations or ¹³C enrichment.[31] |
| Application | Primary tool for quantifying the fractional enrichment of metabolites (the ratio of labeled to unlabeled species). | Confirmatory analysis of metabolite structures, tracing carbon-carbon bond formations, and resolving ambiguities from MS data.[32][33] |
Interpreting the Data
The core of the analysis is tracking the +3 mass unit shift from the Acrylonitrile-¹³C₃ parent compound into its metabolites.
-
Mass Isotopologue Distribution (MID): For a given metabolite, MS analysis will reveal a distribution of mass isotopologues. For example, the mercapturic acid metabolite (AcCEC) will have a peak for the unlabeled version (M+0) and a peak for the fully labeled version at three mass units higher (M+3).
-
Fractional Enrichment: The relative abundance of the M+3 peak compared to the total pool (M+0 + M+3) represents the fraction of that metabolite pool derived from the administered Acrylonitrile-¹³C₃.
-
Pathway Flux: By comparing the fractional enrichment of metabolites in the GSH conjugation pathway (e.g., AcCEC) versus the P450 pathway (e.g., CEO-derived products, thiocyanate) over time, one can determine the relative flux and dominance of each pathway under the tested conditions.[24]
Conclusion
Acrylonitrile-¹³C₃ labeling is a sophisticated and powerful technique that moves beyond static measurements to provide a dynamic view of xenobiotic metabolism. By carefully designing experiments with appropriate controls, adhering to strict safety protocols, and employing advanced analytical methods like LC-MS and NMR, researchers can gain unprecedented insights into the mechanisms of acrylonitrile toxicity. This knowledge is fundamental for improving human health risk assessments and developing potential strategies for mitigating the harmful effects of this important industrial chemical.
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Kopecký, J., et al. (1980). New findings on acrylonitrile metabolism. PubMed. Retrieved from [Link]
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Sumner, S. C., et al. (1999). Role of Cytochrome P450 2E1 in the Metabolism of Acrylamide and Acrylonitrile in Mice. Chemical Research in Toxicology, ACS Publications. Retrieved from [Link]
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Guengerich, F. P., et al. (1991). Conjugation of acrylonitrile and 2-cyanoethylene oxide with hepatic glutathione. PubMed. Retrieved from [Link]
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Niknahad, H., & O'Brien, P. J. (1996). Intestinal toxicity of acrylonitrile: in vitro metabolism by intestinal cytochrome P450 2E1. PubMed. Retrieved from [Link]
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Sumner, S. C., et al. (1999). Role of Cytochrome P450 2E1 in the Metabolism of Acrylamide and Acrylonitrile in Mice. ACS Publications. Retrieved from [Link]
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Fan, T. W., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central. Retrieved from [Link]
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El-Masri, H. A., et al. (2002). Cytochrome P450 2E1 (CYP2E1) Is Essential for Acrylonitrile Metabolism to Cyanide: Comparative Studies Using CYP2E1-null and Wild-Type Mice. PubMed. Retrieved from [Link]
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Ghanayem, B. I., & Sumner, S. C. (2001). Role of Cytochrome P-450 2E1 in Methacrylonitrile Metabolism and Disposition. PubMed. Retrieved from [Link]
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Ghanayem, B. I., et al. (2003). Differential metabolism of acrylonitrile to cyanide is responsible for the greater sensitivity of male vs female mice. Ovid. Retrieved from [Link]
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DeBalsi, K. L., & Beke, L. (2021). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ResearchGate. Retrieved from [Link]
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Munger, J., et al. (2009). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. Retrieved from [Link]
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Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. Retrieved from [Link]
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Cefic Acrylonitrile Sector Group. (n.d.). Acrylonitrile. Retrieved from [Link]
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Wang, L., et al. (2023). Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography-high resolution mass spectrometry. RSC Publishing. Retrieved from [Link]
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Saggiomo, V., & Lensen, D. (2012). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. RSC Publishing. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Fennell, T. R., et al. (1991). Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. PubMed. Retrieved from [Link]
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Lauer, B. (2022). 13C NMR spectra of fully 13C-labeled compounds: Does molecule symmetry affect C-C coupling?. ResearchGate. Retrieved from [Link]
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Hark, T. J., & Savas, J. N. (2021). Using stable isotope labeling to advance our understanding of Alzheimer's disease etiology and pathology. PubMed. Retrieved from [Link]
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Geiger, L. E., et al. (1988). Effect of glutathione depletion on the irreversible association of acrylonitrile with tissue macromolecules after oral administration to rats. PubMed. Retrieved from [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. PubMed Central. Retrieved from [Link]
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Dumont, M. G., & Murrell, J. C. (2010). Video: DNA Stable-Isotope Probing DNA-SIP. JoVE. Retrieved from [Link]
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Bigner, D. D., et al. (1984). Effects of acrylonitrile on tissue glutathione concentrations in rat, mouse, and hamster. PubMed. Retrieved from [Link]
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Brahmankar, D. M., & Jaiswal, S. B. (n.d.). Conjugation With Glutathione and Mercapturic Acid Formation. Biotransformation of Drugs. Retrieved from [Link]
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El-zahaby, M., & Ahmed, A. E. (1995). Role of glutathione modulation in acrylonitrile-induced gastric DNA damage in rats. PubMed. Retrieved from [Link]
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Ahmed, A. E., & Abreu, M. E. (1982). Metabolism of acrylonitrile to cyanide. In vitro studies. PubMed. Retrieved from [Link]
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Sellers, K., et al. (2015). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central. Retrieved from [Link]
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Abreu, M. E., & Ahmed, A. E. (1980). Acrylonitrile: In Vivo Metabolism in Rats and Mice. PubMed. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Acrylonitrile. Retrieved from [Link]
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Application Notes and Protocols: Synthesis and Application of ¹³C₃-Polyacrylonitrile for Advanced Research
Abstract
The incorporation of stable isotopes into polymeric structures offers an unparalleled window into their lifecycle, from synthesis and mechanistic pathways to their ultimate fate in biological and environmental systems. This guide provides a comprehensive overview of the synthesis, characterization, and application of fully ¹³C-labeled polyacrylonitrile (PAN), derived from Acrylonitrile-¹³C₃ monomer. We present detailed, field-tested protocols for both free-radical and controlled radical polymerization (ATRP) of Acrylonitrile-¹³C₃. Furthermore, we delve into the critical aspects of polymer characterization, with a special focus on the interpretation of ¹³C NMR spectra of isotopically enriched PAN. Finally, we explore the significant applications of this labeled polymer in elucidating degradation mechanisms and its potential for tracking polymer-based systems in drug delivery and biomedical research, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this powerful technique.
Introduction: The Rationale for Isotopic Labeling in Polymer Science
In the realm of polymer science and biomedical applications, understanding the precise behavior of a material is paramount. While standard analytical techniques provide valuable macroscopic information, they often fall short in elucidating complex molecular-level transformations. Isotopic labeling, particularly with stable isotopes like Carbon-13, serves as a powerful tool to overcome these limitations.[] By replacing carbon-12 with carbon-13 atoms within the monomer unit, we create a polymer that is chemically identical to its unlabeled counterpart but possesses a distinct nuclear signature.[]
This isotopic signature allows for the unambiguous tracking of the polymer's fate in complex environments. Whether it's to unravel intricate degradation pathways, quantify the distribution of a polymer-based drug carrier in vivo, or to study the thermal stabilization processes for advanced materials like carbon fiber, ¹³C-labeling provides a level of detail that is otherwise unattainable.[2][3][4] The use of Acrylonitrile-¹³C₃, where all three carbon atoms are ¹³C, ensures that every fragment of the resulting polymer can be traced, offering a complete picture of its metabolic or degradative journey.[2][3]
This application note will guide you through the synthesis of ¹³C₃-Polyacrylonitrile and highlight its utility, particularly in the context of materials science and its burgeoning applications in the pharmaceutical and biomedical fields.
Safety and Handling of Acrylonitrile-¹³C₃
2.1. Hazard Profile
Acrylonitrile is a hazardous chemical, and its isotopically labeled counterpart, Acrylonitrile-¹³C₃, should be handled with the same level of caution. The primary hazards of acrylonitrile include:
-
High Flammability: It is a highly flammable liquid and vapor.[5][6][7][8]
-
Toxicity: Acrylonitrile is toxic if swallowed, inhaled, or in contact with skin.[5][6][8]
-
Carcinogenicity: It is classified as a substance that may cause cancer.[5][6][8]
-
Other Hazards: It can cause serious eye damage, skin irritation, and may cause an allergic skin reaction or respiratory irritation.[5][6][8]
A comprehensive review of the Safety Data Sheet (SDS) for acrylonitrile is mandatory before handling.[5][6][7][8][9]
2.2. Handling Precautions
-
Engineering Controls: All work with Acrylonitrile-¹³C₃ must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves prior to use.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
-
Storage: Store in a cool, dry, well-ventilated area, away from sources of ignition. The container should be tightly sealed.[5][7]
-
Waste Disposal: All waste containing Acrylonitrile-¹³C₃ must be disposed of as hazardous waste in a clearly labeled, sealed container, following institutional and national guidelines.
Synthesis Protocols for ¹³C₃-Polyacrylonitrile
The choice of polymerization method depends on the desired polymer characteristics, such as molecular weight distribution and chain-end functionality. We present two robust protocols: a conventional free-radical polymerization for producing a range of molecular weights and an Atom Transfer Radical Polymerization (ATRP) for synthesizing well-defined polymers with narrow molecular weight distributions.
3.1. Protocol 1: Free-Radical Solution Polymerization
This method is suitable for producing ¹³C₃-PAN with a broader molecular weight distribution and is experimentally straightforward.
3.1.1. Materials and Equipment
-
Acrylonitrile-¹³C₃
-
Dimethylformamide (DMF), anhydrous
-
Azobisisobutyronitrile (AIBN), initiator
-
Methanol, for precipitation
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon source for inert atmosphere
-
Standard glassware
3.1.2. Experimental Workflow
Caption: Workflow for free-radical polymerization of Acrylonitrile-¹³C₃.
3.1.3. Step-by-Step Methodology
-
Reagent Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add Acrylonitrile-¹³C₃ (e.g., 5.0 g) and 40 mL of anhydrous DMF.
-
Degassing: Seal the flask and sparge the solution with dry nitrogen or argon for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiator Addition: While maintaining a positive pressure of inert gas, add AIBN (e.g., 0.05 g). The amount of initiator can be adjusted to control the molecular weight.
-
Polymerization: Immerse the flask in a preheated oil bath at 60-70°C.
-
Reaction Time: Allow the reaction to proceed with vigorous stirring for 2-4 hours. The solution will become more viscous as the polymer forms.
-
Quenching and Precipitation: After the desired time, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing 400 mL of cold, stirring methanol. A white precipitate of ¹³C₃-PAN will form.
-
Purification: Allow the precipitate to settle, then collect the polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified ¹³C₃-PAN in a vacuum oven at 40-50°C until a constant weight is achieved.
3.2. Protocol 2: Atom Transfer Radical Polymerization (ATRP)
ATRP allows for the synthesis of polymers with controlled molecular weights and low polydispersity (Mw/Mn < 1.5), which is crucial for applications requiring well-defined polymer architectures.
3.2.1. Materials and Equipment
-
Acrylonitrile-¹³C₃
-
Ethylene carbonate or DMF, anhydrous
-
2-Bromopropionitrile (BPN), initiator
-
Copper(I) bromide (CuBr), catalyst
-
2,2'-Bipyridine (bpy), ligand
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (N₂ or Ar) with Schlenk line
-
Syringes for liquid transfer
-
Methanol for precipitation
3.2.2. Experimental Workflow
Caption: Tracking ¹³C₃-PAN biodegradation.
5.2. Drug Delivery and Biomedical Research
While direct studies using ¹³C-labeled PAN for in vivo drug delivery tracking are emerging, the principle is well-established with other labeled polymers. [10][11]
-
Pharmacokinetics of Polymer Carriers: A drug delivery system based on ¹³C₃-PAN could be administered in preclinical models. Using techniques like isotope ratio mass spectrometry, the distribution, metabolism, and excretion of the polymer carrier itself can be quantified, separate from the drug it carries. [10]This provides crucial data for the safety and efficacy assessment of new drug delivery platforms.
-
Controlled Release Studies: Polyacrylonitrile-based materials, such as pH-sensitive nanoflowers, have been developed for controlled drug release. [12]By synthesizing these structures with ¹³C₃-PAN, researchers could study the stability and degradation of the carrier at the target site (e.g., a tumor microenvironment or the gastrointestinal tract) and correlate it with the drug release profile.
Conclusion
The use of Acrylonitrile-¹³C₃ as a monomer provides a direct and powerful method for synthesizing isotopically labeled polyacrylonitrile. This application note has provided detailed protocols for both free-radical and controlled radical polymerization, enabling researchers to produce ¹³C₃-PAN with desired characteristics. The unique spectral properties of the resulting polymer, particularly in ¹³C NMR, allow for in-depth structural analysis. The applications of ¹³C₃-PAN are significant, offering a definitive method for studying degradation mechanisms and holding immense potential for advancing the field of drug delivery by enabling precise tracking of polymer-based carriers. This guide serves as a foundational resource for scientists looking to incorporate this advanced technique into their research and development workflows.
References
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Zumstein, M. T., et al. (2018). Biodegradation of synthetic polymers in soils: Tracking carbon into CO2 and microbial biomass. Science Advances, 4(7), eaas9024. [Link]
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Hahner, M., et al. (2022). Improving our understanding of polymer biodegradation in soils using stable isotope labelling. Research Communities. [Link]
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Goudriaan, M., et al. (2023). A stable isotope assay with 13C-labeled polyethylene to investigate plastic mineralization mediated by Rhodococcus ruber. Marine Pollution Bulletin, 187, 114533. [Link]
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Liu, Y., et al. (2014). Structural Identification of Polyacrylonitrile during Thermal Treatment by Selective 13C Labeling and Solid-State 13C NMR Spectroscopy. Macromolecules, 47(12), 3901-3908. [Link]
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Matyjaszewski, K., et al. (1997). Synthesis of Well-Defined Polyacrylonitrile by Atom Transfer Radical Polymerization. Macromolecules, 30(20), 6398-6400. [Link]
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Kamide, K., et al. (n.d.). Stereoregiilarity of Polyacrylonitrile by High Resolution 13C NMR Analysis. SciSpace. [Link]
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Cornerstone Chemical Company. (n.d.). Acrylonitrile SAFETY DATA SHEET. [Link]
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ResearchGate. (2021). Chemical reactions in Poly(Acrylonitrile-co-Itaconic Acid) during stabilization as revealed by solid-state NMR spectroscopy and 13C isotope labeling. [Link]
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ResearchGate. (n.d.). 13 C-NMR Spectra of poly(acrylonitrile-ran-3-dimethylaminopropyl acrylamide-ran-itaconic acid). [Link]
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Wang, Y., et al. (2008). Stereoregularity of Polyacrylonitrile Studied by High-Resolution 13C NMR Spectroscopy. Chinese Journal of Magnetic Resonance, 25(2), 176-183. [Link]
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Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
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Kadlubowski, S., et al. (2022). Synthesis and Properties of Targeted Radioisotope Carriers Based on Poly(Acrylic Acid) Nanogels. MDPI. [Link]
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Silantes. (2023). Applications of Stable Isotope-Labeled Molecules. [Link]
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Zheng, X., et al. (2020). Synthesis of polyacrylonitrile nanoflowers and their controlled pH-sensitive drug release behavior. RSC Advances, 10(20), 11847-11855. [Link]
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Application Note & Protocol: Tracing Acrylonitrile-¹³C₃ Metabolism in Biological Systems
Abstract
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to effectively track the metabolic fate of Acrylonitrile-¹³C₃ in biological samples. Acrylonitrile, a significant industrial chemical and environmental contaminant, undergoes complex metabolic activation and detoxification processes. The use of stable isotope labeling with Acrylonitrile-¹³C₃ offers a powerful and precise tool for elucidating these pathways, quantifying metabolite formation, and understanding the toxicokinetics of this compound. This document outlines the core principles of Acrylonitrile-¹³C₃ metabolism, detailed protocols for sample preparation from various biological matrices, and robust analytical methodologies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.
Introduction: The Rationale for Tracking Acrylonitrile Metabolism
Acrylonitrile (AN) is a key monomer in the production of plastics and synthetic fibers.[1] Human exposure can occur in occupational settings and through environmental sources.[1] The toxicity of acrylonitrile is intrinsically linked to its biotransformation.[1][2] Two primary metabolic pathways govern the fate of acrylonitrile in vivo:
-
Glutathione (GSH) Conjugation: This is a major detoxification pathway where acrylonitrile is directly conjugated with glutathione, leading to the formation of N-acetyl-S-(2-cyanoethyl)cysteine (CEMA), which is then excreted in the urine.[3][4]
-
Oxidation by Cytochrome P450 (CYP450): This pathway leads to the formation of a reactive epoxide intermediate, 2-cyanoethylene oxide (CEO). CEO can be further metabolized, including conjugation with glutathione, or it can interact with cellular macromolecules, which is a mechanism of toxicological concern.[2]
Understanding the balance between these pathways is crucial for assessing the risk associated with acrylonitrile exposure. Stable isotope labeling, specifically with Acrylonitrile-¹³C₃, provides an unambiguous method to trace the metabolic fate of the parent compound and its downstream metabolites without the need for radioactive tracers.[2] This approach allows for precise quantification and kinetic analysis of metabolite formation, offering deep insights into metabolic flux.
The Metabolic Fate of Acrylonitrile-¹³C₃
Upon entering a biological system, Acrylonitrile-¹³C₃ will follow the same metabolic pathways as its unlabeled counterpart. The ¹³C labels will be retained in the metabolites, allowing for their specific detection by mass spectrometry. The primary metabolites of interest will be ¹³C₃-labeled N-acetyl-S-(2-cyanoethyl)cysteine and metabolites derived from ¹³C₃-labeled 2-cyanoethylene oxide.
Caption: Metabolic pathways of Acrylonitrile-¹³C₃.
Experimental Design and Workflow
A well-designed experiment is fundamental to obtaining reliable and interpretable results. The following workflow provides a general framework for tracking Acrylonitrile-¹³C₃ metabolites.
Caption: Experimental workflow for tracking Acrylonitrile-¹³C₃ metabolites.
Detailed Protocols: Sample Preparation
The choice of sample preparation protocol is critical for achieving high recovery of metabolites and minimizing matrix effects. Below are validated protocols for urine and plasma.
Urine Sample Preparation
Urine is a common matrix for analyzing acrylonitrile metabolites due to their efficient excretion.[3][4][5]
Protocol 4.1.1: Direct Dilution for Urine Samples
This simple and rapid method is suitable for screening and high-throughput analysis.[3][4]
Materials:
-
Urine sample
-
Methanol
-
Internal Standard Stock Solution (e.g., N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d₃)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
LC-MS vials
Procedure:
-
Thaw frozen urine samples on ice.
-
Vortex the urine sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of the urine sample with 400 µL of methanol containing the internal standard at the desired concentration.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated material.
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
Plasma/Serum Sample Preparation
Plasma and serum samples require protein removal prior to analysis to prevent column clogging and ion suppression.
Protocol 4.2.1: Protein Precipitation with Acetonitrile
This is a widely used method for efficient protein removal.
Materials:
-
Plasma or serum sample
-
Ice-cold acetonitrile
-
Internal Standard Stock Solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
-
Reconstitution solvent (e.g., 50:50 methanol:water)
-
LC-MS vials
Procedure:
-
Thaw frozen plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis.
Analytical Methodology: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for its high sensitivity, selectivity, and specificity in quantifying metabolites in complex biological matrices.
Liquid Chromatography Conditions
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C Gradient:
| Time (min) | % B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
Mass Spectrometry Conditions
Ionization Mode: Electrospray Ionization (ESI), Negative Multiple Reaction Monitoring (MRM) Transitions:
The following table provides the proposed MRM transitions for Acrylonitrile-¹³C₃ and its primary metabolite, CEMA-¹³C₃. The transitions for the unlabeled and deuterated internal standard are also included for reference.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acrylonitrile-¹³C₃ | 56.0 | 29.0 | -15 |
| CEMA-¹³C₃ | 219.1 | 129.1 | -12 |
| CEMA (unlabeled) | 216.1 | 126.1 | -12 |
| CEMA-d₃ (Internal Standard) | 219.1 | 129.1 | -12 |
Note: Collision energies should be optimized for the specific instrument used.
Data Analysis and Interpretation
The data acquired from the LC-MS/MS analysis will be processed using the instrument's software. A calibration curve should be constructed for each analyte using standards of known concentrations. The concentration of the ¹³C₃-labeled metabolites in the biological samples can then be calculated.
The metabolic flux can be assessed by tracking the appearance and disappearance of the ¹³C₃-labeled metabolites over time. The ratio of labeled to unlabeled metabolites can provide insights into the contribution of the administered Acrylonitrile-¹³C₃ to the total metabolite pool.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile metabolites, GC-MS can be an alternative analytical technique. However, most of the polar metabolites of acrylonitrile require derivatization to increase their volatility.
Derivatization: A two-step derivatization process involving methoximation followed by silylation is commonly used for polar metabolites.
GC Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
MS Conditions:
-
Ionization: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan
Conclusion
The methodologies presented in this application note provide a robust framework for the sensitive and specific tracking of Acrylonitrile-¹³C₃ metabolites in biological samples. The combination of stable isotope labeling with advanced LC-MS/MS analysis offers a powerful tool for researchers in toxicology, drug metabolism, and environmental health sciences to gain a deeper understanding of the metabolic fate and potential risks associated with acrylonitrile exposure. The provided protocols are designed to be adaptable to specific research needs while maintaining high standards of scientific rigor.
References
- Sumner, S. C., Fennell, T. R., Moore, T. A., Chanas, B., Gonzalez, F., & Ghanayem, B. I. (2001). Role of cytochrome P450 2E1 in the metabolism of acrylonitrile and vinyl chloride in mouse liver. Drug Metabolism and Disposition, 29(8), 1125-1132.
- Fennell, T. R., Sumner, S. C., & Walker, V. E. (1992). Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. Carcinogenesis, 13(5), 879-888.
- Schettgen, T., Kraus, T., & Gube, M. (2013). Simultaneous measurement of N-acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry.
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Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Acrylonitrile. U.S. Department of Health and Human Services, Public Health Service. [Link]
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U.S. Environmental Protection Agency. (1994). Method 8031: Acrylonitrile by Gas Chromatography. [Link]
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Application Notes and Protocols for In Vivo Acrylonitrile-¹³C₃ Administration
Introduction: Tracing the Metabolic Fate of Acrylonitrile with Stable Isotopes
Acrylonitrile is a high-volume industrial chemical primarily used in the production of plastics, synthetic rubbers, and acrylic fibers.[1][2] Its widespread use, however, raises toxicological concerns due to its potential for human exposure and classification as a probable human carcinogen.[3][4] Understanding the in vivo metabolic pathways of acrylonitrile is paramount for assessing its toxicity and carcinogenic mechanisms. Acrylonitrile is readily absorbed into the systemic circulation following ingestion, inhalation, or dermal exposure.[5] This application note provides a detailed protocol for the in vivo administration of Acrylonitrile-¹³C₃, a stable isotope-labeled analog, to facilitate the tracing of its metabolic fate.
The use of stable isotope labeling, particularly with ¹³C, has become a gold standard in metabolic research.[6][7] By introducing Acrylonitrile-¹³C₃ into a biological system, researchers can accurately track the incorporation of the ¹³C label into various downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes, providing a more precise understanding of the compound's biotransformation.[6][8] This protocol is designed for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and metabolic studies.
Scientific Background: The Dual Metabolic Pathways of Acrylonitrile
Acrylonitrile undergoes extensive metabolism in vivo primarily through two competing pathways: direct conjugation with glutathione (GSH) and oxidation by the cytochrome P450 (CYP) enzyme system.[9][10]
-
Glutathione Conjugation: This is considered a detoxification pathway where acrylonitrile is conjugated with glutathione, a key cellular antioxidant.[9][11] This reaction is catalyzed by glutathione S-transferases (GSTs) and leads to the formation of S-(2-cyanoethyl)cysteine, which is further metabolized to N-acetyl-S-(2-cyanoethyl)cysteine (a mercapturic acid) and excreted in the urine.[10][12] Depletion of hepatic glutathione can shift the metabolism towards the oxidative pathway, increasing the formation of toxic metabolites.[11][13]
-
Oxidative Metabolism (Bioactivation): The microsomal enzyme system, particularly cytochrome P450 2E1 (CYP2E1), oxidizes acrylonitrile to the reactive epoxide intermediate, 2-cyanoethylene oxide (CEO).[9] CEO is a genotoxic metabolite that can covalently bind to macromolecules such as proteins and nucleic acids, potentially leading to carcinogenicity.[9][14] CEO can be further metabolized through several routes, including enzymatic hydration to glycolaldehyde cyanohydrin, which can spontaneously release cyanide.[15] Cyanide is then converted to thiocyanate and excreted.[9]
Species differences in the preferred metabolic pathway have been observed, with mice showing a higher proportion of metabolism via the oxidative pathway compared to rats.[10][16] These differences can influence the susceptibility of a species to acrylonitrile-induced toxicity.
Below is a diagram illustrating the major metabolic pathways of acrylonitrile.
Caption: Major metabolic pathways of Acrylonitrile-¹³C₃.
Experimental Design and Protocol
This section provides a comprehensive protocol for an in vivo study using Acrylonitrile-¹³C₃. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from the Institutional Animal Care and Use Committee (IACUC).
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Storage |
| Acrylonitrile-¹³C₃ (≥99 atom % ¹³C) | Sigma-Aldrich | 202326-55-4 | 2-8°C, protect from light |
| Vehicle (e.g., Corn oil, Saline) | Varies | - | Room Temperature |
| Anesthetics (e.g., Isoflurane) | Varies | - | As per manufacturer |
| Metabolic Cages | Varies | - | - |
| Sample Collection Tubes | Varies | - | - |
| Solvents for extraction (e.g., Acetonitrile) | Varies | - | As per manufacturer |
Note: Acrylonitrile is a toxic and flammable liquid.[17] Handle with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[18] Consult the Safety Data Sheet (SDS) before use.[17][19]
Animal Model Selection and Acclimation
-
Species: Male Sprague-Dawley or Fischer 344 rats are commonly used models for acrylonitrile toxicity studies.[10][11] B6C3F1 mice are also frequently used.[10] The choice of species should be justified based on the research question, as metabolic differences exist.[10][16]
-
Age and Weight: Use adult animals of a consistent age and weight range to minimize biological variability.
-
Acclimation: House animals in a controlled environment (temperature, humidity, 12-hour light/dark cycle) for at least one week prior to the experiment to allow for acclimatization. Provide ad libitum access to standard chow and water.
Dosing and Administration
1. Dose Preparation:
- Acrylonitrile-¹³C₃ is typically administered orally (gavage) or via subcutaneous injection.[10][11]
- Prepare the dosing solution fresh on the day of the experiment.
- For oral administration, corn oil is a common vehicle. For subcutaneous injection, saline can be used.
- Calculate the required concentration based on the desired dose and the average body weight of the animals. A typical oral dose for metabolic studies in rats is in the range of 10-30 mg/kg.[10]
2. Administration Protocol (Oral Gavage):
- Weigh each animal on the day of dosing.
- Calculate the precise volume of the dosing solution for each animal.
- Administer the Acrylonitrile-¹³C₃ solution using a ball-tipped gavage needle to minimize injury.
- Administer a vehicle-only control to a separate group of animals.
Sample Collection
The timing of sample collection is critical for capturing the dynamics of metabolism.
-
Urine: House animals in metabolic cages to allow for the collection of urine over a 24-hour period post-dosing.[10] Collect urine at specific intervals (e.g., 0-8h, 8-24h) to assess the rate of metabolite excretion.
-
Blood: Collect blood samples at various time points (e.g., 1, 3, 6, 12, 24 hours) via tail vein or saphenous vein sampling. Terminal blood collection can be performed via cardiac puncture under deep anesthesia. Use appropriate anticoagulant tubes (e.g., EDTA for plasma).
-
Tissues: At the end of the study, euthanize the animals and collect target tissues such as the liver, kidneys, lungs, stomach, and brain.[9][20] Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
The following diagram outlines the experimental workflow:
Caption: In vivo Acrylonitrile-¹³C₃ administration workflow.
Sample Processing and Analysis
The choice of analytical technique will depend on the specific research goals. Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for identifying and quantifying ¹³C-labeled metabolites.[10][21]
Sample Preparation
-
Urine: Centrifuge urine samples to remove any precipitates. For NMR analysis, an aliquot can be mixed with D₂O.[10] For LC-MS analysis, dilute the urine with a suitable solvent.
-
Plasma: Precipitate proteins by adding a cold organic solvent such as acetonitrile. Centrifuge and collect the supernatant for analysis.
-
Tissues: Homogenize the frozen tissues in a suitable extraction buffer. Perform a liquid-liquid or solid-phase extraction to isolate the metabolites of interest.
Analytical Methodologies
-
LC-MS/MS: This technique offers high sensitivity and selectivity for the detection of metabolites.[7] By monitoring for the specific mass shift corresponding to the incorporation of three ¹³C atoms (M+3), one can selectively detect the metabolites derived from Acrylonitrile-¹³C₃.
-
NMR Spectroscopy: ¹³C NMR can provide detailed structural information about the metabolites without the need for chromatographic separation.[10] The presence of ¹³C-¹³C coupling patterns can confirm the connectivity of the carbon skeleton, aiding in the unambiguous identification of novel metabolites.[10]
Data Interpretation and Expected Outcomes
The primary goal of this protocol is to trace the metabolic fate of acrylonitrile. The detection of ¹³C-labeled metabolites in urine, blood, and tissues will provide direct evidence of specific biotransformation pathways.
Expected ¹³C-Labeled Metabolites:
| Metabolite | Pathway | Significance |
| N-acetyl-S-(2-cyanoethyl)cysteine-¹³C₃ | Glutathione Conjugation | Major detoxification product.[10] |
| Thiocyanate-¹³C | Oxidative Metabolism | Indicates metabolism via 2-cyanoethylene oxide and subsequent cyanide release.[9] |
| Thiodiglycolic acid-¹³C₂ | Oxidative Metabolism | A further metabolite from the oxidative pathway.[10] |
| N-acetyl-S-(2-hydroxyethyl)cysteine-¹³C₂ | Oxidative Metabolism | Derived from the conjugation of 2-cyanoethylene oxide with glutathione.[10] |
By quantifying the relative abundance of these metabolites, researchers can assess the balance between the detoxification and bioactivation pathways under different experimental conditions (e.g., in different species, at different dose levels, or following co-exposure to other chemicals). This information is crucial for understanding the mechanisms of acrylonitrile toxicity and for developing strategies to mitigate its adverse health effects.
Conclusion
The protocol outlined in this application note provides a robust framework for conducting in vivo studies with Acrylonitrile-¹³C₃. The use of stable isotope labeling is a powerful approach to delineate the complex metabolic pathways of this important industrial chemical. By carefully designing and executing these experiments, researchers can gain valuable insights into the mechanisms of acrylonitrile-induced toxicity and carcinogenesis, ultimately contributing to improved risk assessment and the protection of human health.
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Acrylonitrile - Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. In NCBI Bookshelf. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Acrylonitrile. In PubChem. Retrieved from [Link]
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Public Health England. (2017). Acrylonitrile: toxicological overview. GOV.UK. Retrieved from [Link]
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- Pilon, D., Roberts, A. E., & Rickert, D. E. (1988). Effect of glutathione depletion on the irreversible association of acrylonitrile with tissue macromolecules after oral administration to rats. Toxicology and Applied Pharmacology, 95(2), 265–278.
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Acrylonitrile - Relevance to Public Health. In NCBI Bookshelf. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2023). ToxGuide™ for Acrylonitrile. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Acrylonitrile. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Acrylonitrile. Retrieved from [Link]
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- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2009). Methacrylonitrile. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7.
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The Gold Standard for Acrylonitrile Analysis: Applications of Acrylonitrile-¹³C₃ in Environmental Science
Abstract
Acrylonitrile is a significant industrial chemical and a recognized environmental pollutant, demanding highly accurate and reliable monitoring methods.[1] Its presence in air, water, and soil, stemming from industrial discharges and its use in the manufacturing of plastics and synthetic fibers, necessitates precise quantification to assess environmental fate, ensure regulatory compliance, and protect human health.[2][3] This technical guide details the critical role of stable isotope-labeled Acrylonitrile-¹³C₃ as an internal standard in environmental science. We provide in-depth application notes and detailed protocols for its use in isotope dilution mass spectrometry (IDMS), a definitive analytical technique for the quantification of acrylonitrile in complex environmental matrices. Furthermore, we explore its application in tracing the environmental degradation and metabolic pathways of acrylonitrile, offering researchers a powerful tool to understand its transformation and persistence in ecosystems.
Introduction: The Analytical Challenge of Acrylonitrile
Acrylonitrile is a volatile, colorless organic compound used extensively in industrial processes. Its classification as a priority pollutant and potential human carcinogen underscores the importance of accurate environmental monitoring.[1] However, quantifying acrylonitrile at trace levels in complex matrices like industrial wastewater, groundwater, or soil is fraught with challenges. Analyte loss during sample collection, storage, and preparation, along with matrix effects (signal suppression or enhancement) during analysis, can lead to significant inaccuracies in measurement.
Traditional analytical methods, often relying on external calibration, struggle to compensate for these sample-specific variations.[4][5] This is where the strategic use of a stable isotope-labeled internal standard, specifically Acrylonitrile-¹³C₃, becomes indispensable. By incorporating all three carbon atoms as the heavy isotope ¹³C, this molecule is chemically identical to the native acrylonitrile analyte but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[6] This unique property is the cornerstone of the isotope dilution technique, which provides a self-validating system for achieving the highest level of accuracy and precision in quantification.[7][8]
Core Application: Isotope Dilution Mass Spectrometry (IDMS) for Unrivaled Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is the premier quantitative technique for environmental analysis. Its power lies in correcting for procedural errors and matrix effects, which are the primary sources of uncertainty in trace analysis.
The Principle of Isotope Dilution
The methodology is elegantly straightforward: a known quantity of the isotopically labeled standard (Acrylonitrile-¹³C₃) is added to the environmental sample at the very beginning of the analytical workflow. This "spike" homogenizes with the native (unlabeled) acrylonitrile present in the sample. From this point forward, any loss of analyte during extraction, cleanup, or injection into the analytical instrument affects both the native and the labeled compound equally.
The mass spectrometer does not measure absolute concentrations but rather the ratio of the native analyte to the labeled internal standard. Since the amount of the labeled standard added is precisely known, the concentration of the native analyte in the original sample can be calculated with exceptional accuracy. This approach effectively nullifies variations in sample preparation recovery and instrumental response.[7]
Why Acrylonitrile-¹³C₃ is the Ideal Internal Standard
-
Chemical and Physical Equivalence: Acrylonitrile-¹³C₃ shares the same chemical and physical properties (e.g., solubility, volatility, chromatographic retention time) as the native analyte. This ensures it behaves identically during all sample preparation and analysis steps.
-
Mass Spectrometric Distinction: It is easily resolved from the native analyte by a mass spectrometer due to its +3 mass unit difference (M+3).[6] This clear mass shift prevents spectral overlap and ensures unambiguous detection.
-
No Natural Interference: The stable isotope ¹³C has a low natural abundance (~1.1%), meaning there is negligible risk of the labeled standard being naturally present in environmental samples or of the native analyte containing sufficient heavy isotopes to interfere with the labeled signal.
-
Enhanced Trustworthiness: By co-eluting with the native analyte in chromatographic systems like Gas Chromatography (GC), it provides continuous, real-time correction for any analytical variability, leading to a self-validating and highly trustworthy result.
Application Protocol: Quantification of Acrylonitrile in Water by Purge and Trap GC-MS (IDMS)
This protocol is an enhanced version of established methodologies like EPA Method 603, incorporating the isotope dilution technique for superior accuracy. It is designed for the determination of acrylonitrile in municipal and industrial discharges.
Experimental Rationale
Purge and Trap coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for analyzing volatile organic compounds (VOCs) like acrylonitrile in water.[2][5] The purge and trap system efficiently extracts the volatile analyte from the water matrix and concentrates it, while GC provides excellent separation from other contaminants. Using MS for detection allows for positive identification based on the mass spectrum and, crucially, enables the differentiation between native acrylonitrile and the Acrylonitrile-¹³C₃ internal standard.
Materials and Reagents
-
Reagents: Reagent water (analyte-free), Methanol (purge and trap grade).
-
Standards:
-
Acrylonitrile (native), ≥99% purity.
-
Acrylonitrile-¹³C₃, ≥99 atom % ¹³C.[6]
-
-
Glassware: 40 mL VOA vials with PTFE-lined septa, 5 mL gas-tight syringes, volumetric flasks.
-
Instrumentation:
-
Purge and Trap system.
-
Gas Chromatograph with a capillary column suitable for VOC analysis (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness).
-
Mass Spectrometer capable of selective ion monitoring (SIM).
-
Step-by-Step Methodology
Step 1: Preparation of Standards
-
Stock Standards (1000 µg/mL): Prepare separate stock solutions for native acrylonitrile and Acrylonitrile-¹³C₃ in methanol. Store at 4°C.
-
Spiking Solution (Internal Standard): Prepare a working solution of Acrylonitrile-¹³C₃ in methanol at a concentration of 5 µg/mL. This solution will be used to spike all samples and calibration standards.
-
Calibration Standards: Prepare a series of calibration standards by adding varying amounts of the native acrylonitrile stock solution to 5 mL aliquots of reagent water. A typical range would be 1, 5, 10, 20, 50, and 100 µg/L.
Step 2: Sample Preparation and Spiking
-
Sample Collection: Collect water samples in 40 mL VOA vials. Ensure no headspace is present. If residual chlorine is suspected, add a quenching agent like ascorbic acid. Store samples at 4°C until analysis.
-
Internal Standard Spiking: For each sample, calibration standard, and blank, allow it to come to room temperature. Using a microliter syringe, add a precise volume (e.g., 5 µL) of the Acrylonitrile-¹³C₃ spiking solution (5 µg/mL) to a 5 mL aliquot of the water sample directly in the purging vessel. This results in a final internal standard concentration of 5 µg/L.
-
Causality Insight: Spiking the sample directly in the purging device just before analysis minimizes any potential loss of the volatile standard and ensures it is subjected to the exact same conditions as the native analyte.
-
Step 3: Purge and Trap GC-MS Analysis
-
Purging: An inert gas (helium or nitrogen) is bubbled through the 5 mL water sample at an elevated temperature (e.g., 40°C) for a set time (e.g., 11 minutes). The volatile acrylonitrile (both native and labeled) is stripped from the water and carried to a sorbent trap.
-
Desorption: The trap is rapidly heated, and the trapped analytes are backflushed with inert gas onto the GC column.
-
GC Separation: The GC oven temperature is programmed to separate acrylonitrile from other volatile compounds. A typical program might be: initial temp 45°C for 4 min, ramp at 12°C/min to 180°C.
-
MS Detection: The mass spectrometer is operated in Selective Ion Monitoring (SIM) mode.
-
Monitor for Acrylonitrile (Native): m/z 53 (primary ion), m/z 52 (secondary ion).
-
Monitor for Acrylonitrile-¹³C₃ (IS): m/z 56.
-
Step 4: Quantification
-
Generate Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the native acrylonitrile (m/z 53) to the peak area of the Acrylonitrile-¹³C₃ internal standard (m/z 56). Plot this area ratio against the concentration of the native acrylonitrile to generate a calibration curve.
-
Calculate Sample Concentration: For each environmental sample, determine the area ratio of the native analyte to the internal standard. Use the calibration curve to determine the concentration of acrylonitrile in the sample.
Quality Control and Validation
-
Method Blank: An aliquot of reagent water spiked with the internal standard is carried through the entire procedure to check for contamination.
-
Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of native acrylonitrile and the internal standard is analyzed to verify the method's accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample are spiked with known concentrations of native acrylonitrile to assess matrix effects and method precision. The high recovery and precision expected with IDMS serve to validate the method's robustness.
Data Presentation
| Parameter | Recommended GC-MS Conditions |
| GC Column | 60 m x 0.25 mm ID, 1.4 µm film |
| Oven Program | 45°C (4 min), ramp 12°C/min to 180°C |
| Carrier Gas | Helium |
| Injection | Purge and Trap Desorption |
| MS Mode | Selective Ion Monitoring (SIM) |
| Native AN Ions | m/z 53, 52 |
| ¹³C₃-AN (IS) Ion | m/z 56 |
Table 1: Example GC-MS parameters for acrylonitrile analysis.
Application: Tracing Environmental Fate and Degradation Pathways
Beyond quantification, Acrylonitrile-¹³C₃ is a powerful tool for elucidating the environmental fate of acrylonitrile. By introducing the labeled compound into a controlled environmental microcosm (e.g., a soil slurry or a water/sediment system), researchers can trace its transformation over time.
Experimental Workflow
-
Incubation: A microcosm is spiked with a known concentration of Acrylonitrile-¹³C₃.
-
Time-Course Sampling: Samples are taken from the microcosm at various time points.
-
Extraction and Analysis: Samples are extracted and analyzed using a high-resolution mass spectrometer (e.g., LC-QTOF MS or GC-MS).
-
Metabolite Identification: The instrument is scanned for masses corresponding to potential degradation products that retain the ¹³C label. The presence of the ¹³C isotopic signature confirms that the identified compound is a direct derivative of acrylonitrile.
This approach allows for the unambiguous identification of degradation products, distinguishing them from naturally occurring compounds in the matrix. It has been instrumental in confirming metabolic pathways in biological systems, which can be extrapolated to environmental biodegradation. For example, studies using ¹³C-labeled acrylonitrile have identified key metabolites such as N-acetyl-S-(2-cyanoethyl)cysteine, confirming that glutathione conjugation is a major metabolic route.[1]
Visualizing Acrylonitrile's Transformation
The following diagram illustrates the two primary metabolic and degradation pathways of acrylonitrile, which can be traced using ¹³C-labeled isotopes.
Caption: Figure 1. Major metabolic pathways of acrylonitrile.
Conclusion
Acrylonitrile-¹³C₃ is an essential tool for modern environmental science. Its application in isotope dilution mass spectrometry provides a robust, self-validating system for the accurate and precise quantification of acrylonitrile in challenging environmental matrices, overcoming the limitations of traditional methods. Furthermore, its use as a tracer in fate studies offers unparalleled insight into the biodegradation and transformation pathways of this important pollutant. The protocols and principles outlined in this guide provide researchers, scientists, and environmental monitoring professionals with the foundational knowledge to implement these advanced techniques, ensuring the highest standards of data integrity and scientific rigor.
References
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Fennell, T. R., Kedderis, G. L., & Sumner, S. C. (1991). Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. Chemical Research in Toxicology, 4(6), 678–687. Available at: [Link]
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Kopecký, J., Gut, I., Nerudová, J., Filip, J., & Holecek, V. (1980). New findings on acrylonitrile metabolism. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Simplified metabolic pathway of acrylonitrile, modified from Leonard et al., 1999. Available at: [Link]
-
NANOLAB. (n.d.). Determination of Acrylonitrile: Accurate Analysis Methods. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1045 App D - Sampling and Analytical Methods for Acrylonitrile. Available at: [Link]
-
Publisso. (2023). Determination of acrylonitrile in workplace air using gas chromatography (GC-MS). Available at: [Link]
-
Publisso. (2023). Determination of acrylonitrile in workplace air using gas chromatography (GC-MS). Available at: [Link]
-
U.S. Environmental Protection Agency. (1994). Method 8031: Acrylonitrile by Gas Chromatography. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Acrylonitrile - ToxGuide™. Available at: [Link]
-
ResearchGate. (n.d.). The metabolic pathways of acrylonitrile. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Acrylonitrile - TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Acrylonitrile. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016. Available at: [Link]
-
Battelle. (2024). Environmental Fate Studies: Radiolabeled vs Non-Radiolabeled. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase. Available at: [Link]
-
Bureau of Indian Standards. (n.d.). Acrylonitrile — Specification. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 603: Acrolein and Acrylonitrile. Available at: [Link]
-
Ho, K. I., & Lee, J. S. (2007). Analysis of acrylamide in food by isotope-dilution liquid chromatography coupled with electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
National Institute of Standards and Technology. (2023). Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. Available at: [Link]
-
Regulations.gov. (2024). Proposed Designation of Acrylonitrile as a High-Priority Substance for Risk Evaluation. Available at: [Link]
-
ResearchGate. (2025). A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
INCHEM. (1983). Acrylonitrile (EHC 28, 1983). Available at: [Link]
-
ResearchGate. (2025). Development of isotope dilution-liquid chromatography/tandem mass spectrometry as a candidate reference method for the determination of acrylamide in.... Available at: [Link]
-
ResearchGate. (2025). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Available at: [Link]
-
Curtin University. (2022). Instrumentation - Western Australian Organic & Isotope Chemistry. Available at: [Link]
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- 8. epa.gov [epa.gov]
Application Note: Advanced Sample Preparation Methodologies for the Quantitative Analysis of Acrylonitrile using Acrylonitrile-¹³C₃ Isotope Dilution
Abstract and Introduction
Acrylonitrile (AN) is a critical commodity chemical used in the synthesis of polymers such as acrylonitrile-butadiene-styrene (ABS) and styrene-acrylonitrile (SAN) resins, acrylic fibers, and nitrile rubbers.[1][2] However, its classification as a probable human carcinogen necessitates precise and accurate monitoring of residual monomer levels in materials, as well as in environmental and biological samples.[3][4][5] The inherent volatility and reactivity of acrylonitrile, coupled with the complexity of sample matrices, present significant analytical challenges.
This application note provides a comprehensive guide to robust sample preparation techniques for the quantitative analysis of acrylonitrile, leveraging the power of isotope dilution mass spectrometry (IDMS). The use of Acrylonitrile-¹³C₃ (AN-¹³C₃) as a stable isotope-labeled internal standard is the cornerstone of the methodologies described herein. Because AN-¹³C₃ is chemically identical to the native analyte, it co-extracts, co-elutes chromatographically, and experiences identical ionization effects in the mass spectrometer. This effectively corrects for analyte losses during sample workup and compensates for matrix-induced signal suppression or enhancement, ensuring the highest degree of accuracy and precision.[6][7]
We will detail protocols for diverse matrices including air, water, and solid polymers, providing not just step-by-step instructions but also the scientific rationale behind each choice, empowering researchers to adapt and troubleshoot these methods for their specific applications.
CRITICAL SAFETY CONSIDERATIONS
Warning: Acrylonitrile is a flammable liquid, a suspect carcinogen, and is toxic upon inhalation, ingestion, or skin contact.[3][4][8] All handling of pure acrylonitrile and concentrated standards must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including nitrile gloves (note: check breakthrough times), splash-proof safety goggles, and a lab coat, is mandatory.[3] Acrylonitrile can self-polymerize violently, especially when exposed to heat, strong bases, or strong oxidizers; commercial preparations are stabilized with inhibitors like hydroquinone (HQ) or methylhydroquinone (MeHQ).[9][10]
Principle of Isotope Dilution and the Role of Acrylonitrile-¹³C₃
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantification. The core principle involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, AN-¹³C₃) to the sample at the earliest possible stage of the preparation process.
The native analyte (the "light" compound) and the isotopic standard (the "heavy" compound) are then processed together. Any physical or chemical losses that occur during extraction, cleanup, or derivatization will affect both compounds equally. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). Quantification is then based on the measured ratio of the native analyte to the isotopic standard, not on the absolute signal intensity of the analyte. This ratio remains constant regardless of sample loss or signal fluctuation, providing a self-validating system for accurate measurement.[6][7]
Diagram 1: The Principle of Isotope Dilution Mass Spectrometry
General Sample Preparation Workflow
While specific protocols vary by matrix, the overarching workflow for AN-¹³C₃ analysis follows a logical sequence designed to ensure accurate incorporation of the internal standard before any potential analyte loss.
Diagram 2: General Acrylonitrile-¹³C₃ Analysis Workflow
Matrix-Specific Protocols
Protocol 1: Analysis of Airborne Acrylonitrile
This protocol is adapted from established methodologies by the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[8][11][12][13] It is designed for monitoring workplace exposure or ambient air quality.
Principle: Active sampling draws a known volume of air through a solid sorbent tube (activated charcoal), which traps the volatile acrylonitrile. The trapped analyte is then chemically desorbed and analyzed.
Step-by-Step Protocol:
-
Sorbent Tube Preparation: Immediately before sampling, break both ends of a coconut shell charcoal tube (typically containing a 100 mg front section and a 50 mg back-up section).
-
Sample Collection:
-
Connect the back-up section of the tube to a calibrated personal sampling pump using flexible tubing.
-
Sample the air at a precisely known flow rate, typically between 0.05 and 0.2 L/min.[11] A total sample volume of 10-20 liters is recommended for TWA measurements.
-
After sampling, cap the tubes securely and label them. Prepare a field blank by handling a tube in the same manner without drawing air through it.
-
-
Sample Desorption:
-
In a fume hood, carefully score and break open the charcoal tube. Place the front (100 mg) and back (50 mg) sorbent sections into separate 2 mL autosampler vials. Discard the glass wool and foam plugs.
-
To each vial, add 1.0 mL of desorption solvent (e.g., acetone or 1% acetone in carbon disulfide) using a Class A pipette.[8][11]
-
Crucially, this desorption solvent should be pre-spiked with Acrylonitrile-¹³C₃ to a known concentration (e.g., 50 ng/mL) to serve as the internal standard.
-
Immediately cap the vials tightly with PTFE-lined septa.
-
-
Extraction: Agitate the vials for 30-60 minutes with occasional shaking to ensure complete desorption of the analyte from the charcoal.[8][13]
-
Analysis: After allowing the charcoal to settle, transfer an aliquot of the supernatant into a clean autosampler vial if necessary. The sample is now ready for GC-MS analysis.
Protocol 2: Analysis in Aqueous Matrices (Water, Wastewater)
This protocol is based on U.S. Environmental Protection Agency (EPA) methods for volatile organic compounds in water.[14][15][16] The choice between Liquid-Liquid Extraction (LLE) and Purge and Trap (P&T) depends on the required detection limits and available equipment.
A. Liquid-Liquid Microextraction (LLE) - Based on EPA Method 8031 [14][17]
Principle: Acrylonitrile is partitioned from the aqueous sample into a small volume of an immiscible organic solvent.
Step-by-Step Protocol:
-
Sample Collection: Collect approximately 40 mL of water sample in a VOA vial, ensuring no headspace (zero air bubbles).
-
Internal Standard Spiking:
-
Pour 40 mL of the sample into a 90 mL mixing bottle with a Teflon-lined cap.
-
Spike the aqueous sample directly with a small, known volume (e.g., 10 µL) of a concentrated Acrylonitrile-¹³C₃ standard in a water-miscible solvent like methanol.
-
-
Extraction:
-
Analysis: Carefully remove approximately 5 mL of the top organic layer (MTBE) with a pipette and place it in a 10 mL vial. This extract is ready for GC-MS analysis.
B. Purge and Trap (P&T) - Based on EPA Method 603 [16]
Principle: An inert gas is bubbled through the water sample, purging the volatile acrylonitrile into the gas phase. The gas is then passed through a sorbent trap, which is subsequently heated to desorb the analyte into the GC-MS. This method is highly sensitive.
Step-by-Step Protocol:
-
System Setup: Configure the purge and trap system connected to the GC-MS according to the manufacturer's instructions.
-
Sample Preparation:
-
Remove the plunger from a 5 mL syringe. Attach a syringe valve and open it.
-
Pour the water sample into the syringe barrel to overflowing. Replace the plunger and invert the syringe, expelling any trapped air. Adjust the sample volume to exactly 5.0 mL.
-
Spike the sample by injecting a small, known volume (e.g., 5 µL) of a concentrated Acrylonitrile-¹³C₃ standard through the syringe valve.
-
-
Analysis: Inject the spiked sample directly into the purging chamber of the P&T system and begin the analysis sequence. The P&T system will automatically purge, trap, desorb, and inject the analytes into the GC-MS.
Protocol 3: Analysis in Solid Matrices (Polymers, Food Contact Materials)
This protocol utilizes Static Headspace (HS) sampling coupled with GC-MS, which is ideal for analyzing residual volatile monomers in complex solid matrices without extensive cleanup.[1][18][19][20]
Principle: The solid sample is placed in a sealed vial with a solvent and heated. Volatile compounds, including acrylonitrile, partition from the sample and solvent into the gas phase (headspace) above. A sample of this gas is then injected into the GC-MS.
Step-by-Step Protocol:
-
Sample Preparation:
-
Cut or grind the polymer/material sample into small pieces (< 2 mm) to maximize surface area.
-
Accurately weigh approximately 0.5-1.0 g of the prepared sample into a 20 mL headspace vial.
-
-
Solvent and Internal Standard Addition:
-
Vial Sealing and Equilibration:
-
Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.
-
Place the vial in the headspace autosampler tray.
-
Incubate the vial at an elevated temperature (e.g., 90-120 °C) for a set period (e.g., 30-60 minutes) to allow the system to reach equilibrium.[18][19] These parameters must be optimized for the specific matrix.
-
-
Analysis: The headspace autosampler will automatically pressurize the vial, sample a fixed volume of the headspace gas, and inject it into the GC-MS for analysis.
Instrumental Analysis Parameters and Data
Analysis is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
| Parameter | Typical Value | Rationale |
| GC Column | Mid-polarity (e.g., DB-624, DB-WAX) | Provides good peak shape and separation for polar, volatile compounds. |
| Injector | Split/Splitless, 200 °C | Volatilizes the sample for transfer to the column. |
| Oven Program | Start at 40 °C, ramp to 180 °C | Separates acrylonitrile from solvent and other matrix components. |
| MS Interface | 230 °C | Prevents condensation of analytes. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific ions of interest. |
| Quantifier Ion (AN) | m/z 53 | Corresponds to the molecular ion [M]⁺. |
| Qualifier Ion (AN) | m/z 52 | Corresponds to [M-H]⁺, used for identity confirmation. |
| Quantifier Ion (AN-¹³C₃) | m/z 56 | Corresponds to the molecular ion [M+3]⁺. |
Note: These are starting parameters and must be optimized for your specific instrument and application.
Addressing Matrix Effects and Ensuring Trustworthiness
While AN-¹³C₃ corrects for many issues, understanding potential pitfalls ensures the highest data quality.
-
Matrix Effects: This phenomenon, caused by co-eluting compounds from the sample matrix, can suppress or enhance the ionization of the target analyte.[6][21] While IDMS is the best tool to correct for this, severe matrix effects can still impact detection limits. If suspected, further cleanup of the extract or simply diluting the sample can be effective mitigation strategies.[7]
-
Calibration: A multi-point calibration curve should be prepared by analyzing standards containing a fixed concentration of AN-¹³C₃ and varying concentrations of native AN. The curve is generated by plotting the peak area ratio (Area AN / Area AN-¹³C₃) against the concentration of AN.
-
Self-Validation: The recovery of the AN-¹³C₃ internal standard should be monitored in every sample. A significant deviation (e.g., <50% or >150%) from the average recovery in the calibration standards may indicate a problem with that specific sample's preparation or a severe matrix effect that warrants further investigation.
References
A consolidated list of authoritative sources is provided below for further reading and verification.
-
Occupational Safety and Health Administration. (n.d.). 1910.1045 App D - Sampling and Analytical Methods for Acrylonitrile. U.S. Department of Labor. Retrieved from [Link]
-
Lee, D. S., & Lee, K. T. (2012). Analysis of Acrylonitrile, 1,3-Butadiene, and Related Compounds in Acrylonitrile-Butadiene-Styrene Copolymers for Kitchen Utensils and Children's Toys by Headspace Gas Chromatography/Mass Spectrometry. Journal of AOAC International, 95(4), 1206-1212. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1994). Method 8031: Acrylonitrile by Gas Chromatography. SW-846 Test Methods. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1994). Method 8316: Acrylamide, Acrylonitrile and Acrolein by High Performance Liquid Chromatography (HPLC). SW-846 Test Methods. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8031: Acrylonitrile in Water Using Gas Chromatography. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8031: Acrylonitrile by Gas Chromatography. Retrieved from [Link]
-
Lee, D. S., & Lee, K. T. (2012). Analysis of acrylonitrile, 1,3-butadiene, and related compounds in acrylonitrile-butadiene-styrene copolymers for kitchen utensils and children's toys by headspace gas chromatography/mass spectrometry. PubMed. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 603: Acrolein and Acrylonitrile. Clean Water Act Analytical Methods. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Acrylonitrile (Method No. 37). U.S. Department of Labor. Retrieved from [Link]
-
Zhang, H., et al. (2021). Trace-Level Determination of Acrylonitrile Generated in the Manufacturing Process of Oligonucleotides by Static Headspace Gas Chromatography with an Electron Impact(+) Mass Detector. Organic Process Research & Development. Retrieved from [Link]
-
SKC Inc. (n.d.). SKC OSHA / NIOSH Sampling Guide for Acrylonitrile. Retrieved from [Link]
-
Wang, L., et al. (2015). Determination of Acrylonitrile in Solid Waste by Automatic Headspace Gas Chromatography. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Acrolein, Acrylonitrile, and Acetonitrile by HS-GC. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). 29 CFR 1910.1045 -- Acrylonitrile. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acrylonitrile - OSC Response. Retrieved from [Link]
-
University of New Mexico. (n.d.). Sample Preparation. Center for Stable Isotopes. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1994). Acrylonitrile: Method 1604. NIOSH Manual of Analytical Methods. Retrieved from [Link]
-
Acrylonitrile Group. (2017). Guideline for the Safe Handling and Distribution of Acrylonitrile. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1045 App B - Substance Technical Guidelines for Acrylonitrile. U.S. Department of Labor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acrylonitrile. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN102749389B - Analytic method of acrylonitrile material.
-
ChemBK. (n.d.). Acrylonitrile-¹³C₃ (stabilized with 35-45 ppm 4-hydroxy anisole). Retrieved from [Link]
-
Page, B. D., & Charbonneau, C. F. (1985). Improved Procedure for Determination of Acrylonitrile in Foods and Its Application to Meat. Journal of the Association of Official Analytical Chemists. Retrieved from [Link]
-
Bremser, A., et al. (2021). Styrene-acrylonitrile-copolymer and acrylonitrile-butadiene-styrene-copolymer: a study on extractable and migratable oligomers. PubMed. Retrieved from [Link]
-
Ventura, K., et al. (2004). Determination of Acrylonitrile in Materials in Contact With Foodstuffs. PubMed. Retrieved from [Link]
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Ventura, K., et al. (2004). Determination of acrylonitrile in materials in contact with foodstuffs. ResearchGate. Retrieved from [Link]
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Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]
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Zhang, J., et al. (2017). Matrix effects and application of matrix effect factor. ResearchGate. Retrieved from [Link]
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Mastovska, K., & Lehotay, S. J. (2006). Rapid sample preparation method for LC-MS/MS or GC-MS analysis of acrylamide in various food matrices. PubMed. Retrieved from [Link]
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Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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Chromedia. (n.d.). Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. YouTube. Retrieved from [Link]
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Poustka, J., et al. (2007). Acrylonitrile in food contact materials - two different legislative approaches. Czech Journal of Food Sciences. Retrieved from [Link]
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Chemistry For Everyone. (2024). How Is Acrylonitrile Made?. YouTube. Retrieved from [Link]
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Agilent Technologies. (n.d.). Gas Chromatography/Mass Spectrometry Approaches to the Analysis of Acrylamide in Foods. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Acrylonitrile-¹³C₃ Incorporation
Welcome to the technical support center for Acrylonitrile-¹³C₃ metabolic labeling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this novel tracer. As Acrylonitrile-¹³C₃ is a specialized tool for probing specific metabolic pathways, this document provides in-depth troubleshooting advice in a question-and-answer format to address common challenges and ensure successful experimental outcomes.
First-Pass Diagnosis: Identifying the Root of Low Incorporation
Low incorporation of the ¹³C₃ label from Acrylonitrile-¹³C₃ can stem from multiple stages of your experiment. Use the following diagnostic workflow to quickly identify the potential problem area before diving into the detailed troubleshooting sections.
Caption: Initial troubleshooting workflow for low Acrylonitrile-¹³C₃ incorporation.
Part 1: Experimental Design & Labeling Conditions
Effective labeling begins with a well-designed experiment. This section addresses issues related to tracer concentration, incubation time, and the fundamental setup of your assay.
Q1: My cells are showing high levels of toxicity and poor morphology after incubation with Acrylonitrile-¹³C₃. Could this be the cause of low incorporation?
A1: Absolutely. Cell health is paramount for active metabolism. Acrylonitrile is a known cytotoxic agent, and if the concentration used is too high, it will inhibit the very metabolic processes you aim to measure, leading to negligible incorporation of the ¹³C₃ label.[1]
Causality: Acrylonitrile-induced toxicity can manifest as decreased cell proliferation, apoptosis, and necrosis.[2][3] It can deplete cellular glutathione (GSH), a key molecule in its primary metabolic pathway, and inhibit essential enzymatic processes.[4][5] Dead or dying cells will not actively metabolize the tracer.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Before initiating a labeling study, it is critical to determine the concentration of Acrylonitrile-¹³C₃ that is non-toxic to your specific cell line over your intended experimental duration.
-
Select a Sub-toxic Concentration: Based on your cytotoxicity data (e.g., CC₅₀ values), choose a concentration for your labeling experiment that results in minimal impact on cell viability (typically, >90% viability is recommended).
-
Include a Vehicle Control: Always include a control group of cells treated with the same vehicle used to dissolve the Acrylonitrile-¹³C₃ to ensure the solvent itself is not causing toxicity.
| Cell Line | Assay | CC₅₀ (µM) | Exposure Time | Reference |
| Murine Macrophages | AlamarBlue | Varies by derivative | 24h | [2] |
| Rat Astrocytes | Not specified | Inhibition at 100 µM | 2h | [6] |
| Rat Liver Cells (BRL) | Not specified | Inhibition at 5-10 mM | 12h | [1] |
Note: The cytotoxicity of acrylonitrile and its derivatives can be highly cell-type dependent.[3][7] The values in the table should be used as a guide, but it is essential to determine the CC₅₀ for your specific cell line.
Q2: I'm using a sub-toxic concentration of Acrylonitrile-¹³C₃, but the ¹³C enrichment in my target metabolites is still very low. How long should I incubate the cells with the tracer?
A2: Low enrichment at a non-toxic concentration often points to an insufficient labeling duration. Metabolic labeling is a time-dependent process where the ¹³C-labeled tracer gradually replaces the natural abundance (¹²C) pool of metabolites.[8] Reaching "isotopic steady state," where the enrichment of key metabolites no longer increases over time, is crucial for many analyses.
Causality: The rate of label incorporation depends on the flux through the metabolic pathway being traced. For Acrylonitrile-¹³C₃, this is primarily the glutathione conjugation pathway.[9][10] The turnover rate of intracellular glutathione and the subsequent processing of the conjugate will dictate how quickly the ¹³C₃ label appears in downstream products.
Troubleshooting Steps:
-
Conduct a Time-Course Experiment: This is the most effective way to determine the optimal labeling time for your system.
-
Analyze Key Downstream Metabolites: Measure the ¹³C enrichment of expected metabolites at each time point. For Acrylonitrile-¹³C₃, the primary target would be N-acetyl-S-(2-cyanoethyl)cysteine-¹³C₃.
-
Plot Enrichment Over Time: The resulting curve will show when isotopic steady state is reached (the point at which the curve plateaus). Select an incubation time that falls within this plateau for your experiments.
Protocol: Time-Course Labeling Experiment
-
Seed cells in multiple identical plates or flasks.
-
Once cells reach the desired confluency (typically 60-80%), replace the standard medium with a medium containing a pre-determined, non-toxic concentration of Acrylonitrile-¹³C₃.
-
Harvest cells and medium at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Perform metabolite extraction and analyze samples via LC-MS to quantify the fractional enrichment of your target metabolites.[11]
Q3: Could the composition of my cell culture medium be affecting the incorporation of Acrylonitrile-¹³C₃?
A3: Yes, the medium composition can significantly impact labeling efficiency. The availability of competing unlabeled substrates or essential co-factors can influence the uptake and metabolism of your tracer.
Causality:
-
Glutathione Precursors: The primary metabolic route for acrylonitrile is conjugation with glutathione (GSH).[12] If the medium is deficient in the amino acid precursors for GSH synthesis (cysteine, glycine, and glutamate), the intracellular GSH pool may be limited, thereby reducing the rate of Acrylonitrile-¹³C₃ conjugation.
-
Serum Content: Serum can contain unlabeled metabolites and proteins that may interact with or compete with the tracer. While not directly competing with acrylonitrile's known pathways, high serum concentrations can alter overall cellular metabolism.
Troubleshooting Steps:
-
Ensure Adequate Precursors: Use a well-defined medium such as DMEM or RPMI-1640 that contains sufficient levels of cysteine, glycine, and glutamate to support robust GSH synthesis.
-
Optimize Serum Concentration: If your experiment allows, consider reducing the serum concentration during the labeling period. However, be mindful that this can also alter cell physiology, so it should be tested and validated.
-
Tracer Stability in Media: Consider the stability of Acrylonitrile-¹³C₃ in your specific culture medium over the course of your experiment. While data on this is limited, some compounds can degrade in aqueous, buffered solutions at 37°C. You can test this by incubating the tracer in cell-free media for your experiment's duration and measuring its concentration at the end.[13]
Q4: My goal is to trace the covalent binding of Acrylonitrile-¹³C₃ to proteins. Is it possible that the label is being incorporated, but I'm not looking in the right place?
A4: This is a critical point. Acrylonitrile is known to covalently bind to proteins, particularly to cysteine residues, in a process that is competitive with glutathione conjugation.[14][15][16] If your primary goal is to trace these protein adducts, looking solely at small molecule metabolites will miss your target.
Causality: Acrylonitrile acts as a Michael acceptor, making it reactive towards nucleophilic sulfhydryl groups on cysteine residues in proteins.[15] This covalent modification incorporates the entire ¹³C₃-acrylonitrile moiety into the protein.
Troubleshooting Steps:
-
Isolate and Analyze the Proteome: Instead of a small molecule extraction, you will need to perform protein extraction and digestion.
-
Use Mass Spectrometry for Proteomics: Analyze the resulting peptides using high-resolution LC-MS/MS.
-
Search for Mass Shifts: In your data analysis, search for peptides with a mass shift corresponding to the addition of Acrylonitrile-¹³C₃. This will be a modification on cysteine residues. Specialized software for identifying post-translational modifications can be useful here.[11][17]
-
Consider GSH Depletion: Covalent binding to proteins is often enhanced when cellular glutathione levels are depleted.[4] If you are specifically studying this phenomenon, you might consider experimental conditions that modulate GSH levels.
Part 2: Cell-Specific Metabolism & Culture Conditions
The metabolic phenotype of your chosen cell line is a major determinant of tracer incorporation. This section addresses issues related to cell density and inherent metabolic differences.
Caption: Putative metabolic fate of Acrylonitrile-¹³C₃ in cultured cells.
Q1: Does the confluency of my cell culture matter for Acrylonitrile-¹³C₃ labeling?
A1: Yes, cell confluency is a critical and often overlooked variable in metabolic labeling experiments. The metabolic state of cells can change dramatically as they progress from sparse to confluent, which will directly affect the uptake and processing of Acrylonitrile-¹³C₃.
Causality:
-
Nutrient Depletion: In highly confluent cultures, essential nutrients in the medium, such as the amino acid precursors for glutathione synthesis, can become depleted, limiting the primary metabolic pathway for acrylonitrile.
-
Altered Metabolism: Cell-cell contact and changes in the microenvironment at high confluency can alter major metabolic pathways. For example, some studies have shown that the rate of metabolism of certain compounds is significantly lower in confluent cells compared to pre-confluent cells.
Troubleshooting Steps:
-
Standardize Seeding Density and Harvest Time: For consistency across experiments, always seed the same number of cells and harvest them at a consistent level of confluency.
-
Label During Logarithmic Growth: For most applications, it is best to perform metabolic labeling when cells are in the logarithmic phase of growth (typically 60-80% confluency). In this phase, cells are generally at their most metabolically active and uniform.
-
Avoid Fully Confluent or Overgrown Cultures: Unless your experimental question specifically addresses metabolism in quiescent or contact-inhibited cells, avoid labeling at 100% confluency or beyond, as this can lead to artifacts from nutrient limitation and waste product accumulation.
Q2: I'm working with a cancer cell line that is known to have altered glutathione metabolism. How might this affect my results?
A2: This is an excellent consideration. Since glutathione conjugation is the main route of acrylonitrile metabolism, any alterations in the glutathione pathway within your chosen cell line will have a profound impact on the incorporation and downstream fate of the ¹³C₃ label.[12]
Causality: Many cancer cell lines exhibit altered expression of glutathione S-transferases (GSTs), the enzymes that catalyze the conjugation of acrylonitrile with GSH.[14] They may also have different basal levels of intracellular GSH.
-
High GST activity/GSH levels: May lead to rapid and efficient incorporation of the label into the mercapturic acid pathway.
-
Low GST activity/GSH levels: May result in slower incorporation and potentially a higher proportion of the tracer being shunted towards protein adduction or other metabolic routes.[4]
Troubleshooting Steps:
-
Characterize Your Cell Line: If possible, determine the relative expression levels of key GST isoforms and the basal intracellular GSH concentration in your cell line.
-
Select Cell Lines Strategically: Choose cell lines that are appropriate for your biological question. For example, if you are studying mechanisms of drug resistance, you might compare a cell line with high GST expression to one with low expression.
-
Interpret Data in Context: Your results for ¹³C₃ incorporation should always be interpreted in the context of the known metabolic characteristics of your cell model.
Q3: Are there other metabolic pathways that could be competing with the ones I'm trying to trace?
A3: For acrylonitrile, the two primary, well-documented metabolic routes are glutathione conjugation and oxidation by cytochrome P450 enzymes to form 2-cyanoethylene oxide.[10][18] The latter is generally considered a minor pathway but can also lead to glutathione conjugation. Direct covalent binding to proteins is another key interaction.[16] While other, less characterized pathways may exist, these are the main routes to consider. Low incorporation is more likely due to issues with cell health, experimental design, or analytical sensitivity than an unknown, high-flux competing pathway.
Part 3: Sample Preparation & Data Analysis
Proper sample handling and optimized analytical methods are essential to accurately detect and quantify low levels of isotope incorporation.
Q1: How can I be sure that I'm not losing my labeled metabolites during sample preparation?
A1: This is a critical concern, especially when dealing with potentially low-abundance labeled metabolites. The two most important steps to control are the quenching of metabolism and the extraction of metabolites.
Causality:
-
Incomplete Quenching: If metabolic activity is not halted instantly, enzymatic reactions can continue post-harvest, altering the isotopic enrichment patterns of your metabolites.
-
Inefficient Extraction: The chemical properties of acrylonitrile metabolites (e.g., N-acetyl-S-(2-cyanoethyl)cysteine) will dictate the optimal extraction solvent. Using an inappropriate solvent will lead to poor recovery.
Troubleshooting Steps:
-
Rapid and Cold Quenching: To halt metabolism, rapidly aspirate the culture medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a quenching solvent, such as liquid nitrogen or a pre-chilled solvent like 80% methanol, directly to the culture plate on dry ice.[19]
-
Optimize Extraction Solvent: For polar metabolites like glutathione conjugates, a common and effective extraction solvent is a cold mixture of methanol, acetonitrile, and water.[19]
-
Include Internal Standards: To control for variability in extraction efficiency and instrument response, it is best practice to spike a known amount of a heavy-isotope labeled internal standard (ideally, a commercially available standard of your target analyte, if not, a structurally similar compound) into your samples before extraction.
Q2: I'm not seeing a clear signal for my ¹³C₃-labeled metabolite in the mass spectrometer. What should I check?
A2: This could be an issue of either low abundance of the analyte or sub-optimal mass spectrometry settings.
Causality: Mass spectrometers need to be properly tuned and configured to detect your specific analyte. The ionization efficiency, fragmentation pattern, and resolution settings all play a role.
Troubleshooting Steps:
-
Calculate the Expected m/z: Determine the exact mass-to-charge ratio (m/z) for both the unlabeled (M+0) and the fully ¹³C₃-labeled (M+3) versions of your target metabolite(s).
-
Optimize Ionization Source: Test both positive and negative ionization modes to see which gives a better signal for your compound of interest.
-
Use High-Resolution Mass Spectrometry: High-resolution instruments (like an Orbitrap or TOF) are crucial for accurately resolving the isotopic peaks of your labeled and unlabeled metabolites and distinguishing them from background noise.[11]
-
Develop a Targeted MS/MS Method: If you are using a triple quadrupole or Q-TOF instrument, develop a Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method. This involves identifying a specific precursor ion (the m/z of your metabolite) and a characteristic fragment ion, which dramatically increases sensitivity and specificity.
Q3: How do I correctly quantify the level of ¹³C₃ incorporation from my mass spectrometry data?
A3: Accurate quantification requires correcting for the natural abundance of ¹³C and other isotopes.
Causality: All naturally occurring carbon contains approximately 1.1% ¹³C. This means that even an "unlabeled" molecule will have a small peak at M+1, M+2, etc. This natural isotopic distribution must be mathematically corrected to accurately determine the enrichment from your tracer.
Troubleshooting Steps:
-
Analyze Unlabeled Samples: Always run a parallel sample of cells grown in a medium without the Acrylonitrile-¹³C₃ tracer. This allows you to measure the natural isotopic distribution of your metabolite of interest.
-
Use Isotope Correction Software: Several software packages and online tools are available to correct for natural isotope abundance. These algorithms use the measured distribution from your unlabeled sample to calculate the true fractional enrichment in your labeled samples.
-
Calculate Fractional Enrichment: The fractional enrichment (FE) is typically reported as the percentage of the metabolite pool that is labeled with ¹³C₃. This is calculated by dividing the abundance of the labeled isotopologue (e.g., M+3) by the total abundance of all isotopologues of that metabolite after correction for natural abundance.
References
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López-Arencibia, A., et al. (2024). Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Lemania amazonensis. Experimental Parasitology, 259, 108768. [Link]
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Bethencourt-Estrella, C. J., et al. (2022). Acrylonitrile Derivatives against Trypanosoma cruzi: In Vitro Activity and Programmed Cell Death Study. Pharmaceuticals, 15(3), 359. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Acrylonitrile. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. [Link]
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Roberts, A. E., et al. (1999). Covalent binding of acrylonitrile to specific rat liver glutathione S-transferases in vivo. Chemical Research in Toxicology, 12(7), 583-593. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2023). ToxGuide™ for Acrylonitrile. [Link]
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MacKenzie, D. A., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 86(15), 7597-7604. [Link]
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McCarthy, C., et al. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. Scientific Reports, 11(1), 5489. [Link]
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Munger, J., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Trends in Endocrinology & Metabolism, 26(9), 485-496. [Link]
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Nerland, D. E., et al. (2003). Selective Covalent Binding of Acrylonitrile to Cys 186 in Rat Liver Carbonic Anhydrase III in Vivo. Chemical Research in Toxicology, 16(6), 763-770. [Link]
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Wang, T., et al. (2021). Acute acrylonitrile exposure inhibits endogenous H2S biosynthesis in rat brain and liver: The role of CBS/3-MPST-H2S pathway in its astrocytic toxicity. Toxicology, 451, 152685. [Link]
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Ghanayem, B. I., & Ahmed, A. E. (1999). Renal metabolism of acrylonitrile to cyanide: in vitro studies. Toxicology and Applied Pharmacology, 156(2), 148-155. [Link]
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Ahmed, A. E., & Patel, K. (1981). Metabolism of acrylonitrile to cyanide. In vitro studies. Drug Metabolism and Disposition, 9(4), 366-371. [Link]
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ACROBiosystems. (2019). Mass Spectrometry Analysis of Heavy-Labeled Proteins. News-Medical.Net. [Link]
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Patterson, J., et al. (2013). Protein turnover demonstrated in mass spectra for a peptide from [13C]-labeled ATP synthase CF1 β-subunit. ResearchGate. [Link]
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You, L., et al. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. [Link]
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Public Health England. (2021). Acrylonitrile: toxicological overview. GOV.UK. [Link]
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Horn, P. J., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 10(4), 143. [Link]
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Töpfer, N., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 683930. [Link]
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Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 13(5), 590-600. [Link]
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Kopecký, J., et al. (1980). Two routes of acrylonitrile metabolism. Journal of Hygiene, Epidemiology, Microbiology, and Immunology, 24(3), 356-362. [Link]
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Töpfer, N., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 683930. [Link]
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Duverger-van Bogaert, M., et al. (1982). In Vitro Covalent Binding of Acrylonitrile to Rat Liver Proteins. Toxicology Letters, 13(3-4), 203-209. [Link]
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Lorkiewicz, P. K., et al. (2019). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. In Cancer Metabolomics. Methods in Molecular Biology, vol 1928. [Link]
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Ahmed, A. E., et al. (1982). Distribution and covalent interactions of [1-14C]acrylonitrile in the rat. Toxicology, 23(2-3), 159-175. [Link]
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Elia, I., et al. (2021). 13C Tracer Analysis and Metabolomics in 3D Cultured Cancer Cells: Methods and Protocols. ResearchGate. [Link]
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Kim, J. Y., & Park, H. J. (2020). Metabolic Labeling of Live Stem Cell for In Vitro Imaging and In Vivo Tracking. In Stem Cell Imaging. Methods in Molecular Biology, vol 2143. [Link]
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WHO Task Group on Environmental Health Criteria for Acrylonitrile. (1983). Acrylonitrile. Environmental Health Criteria 28. [Link]
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Ghanayem, B. I., & Ahmed, A. E. (1986). Role of glutathione modulation in acrylonitrile-induced gastric DNA damage in rats. Journal of Pharmacology and Experimental Therapeutics, 238(3), 929-933. [Link]
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Willems, L. I., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 27(19), 6205. [Link]
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Taciak, B., et al. (2018). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. Molecules, 23(8), 2054. [Link]
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Cote, I. L., et al. (1984). Effects of acrylonitrile on tissue glutathione concentrations in rat, mouse, and hamster. Research Communications in Chemical Pathology and Pharmacology, 43(3), 507-510. [Link]
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Loebel, C., et al. (2023). Metabolic labelling of secreted matrix to investigate cell-material interactions in tissue engineering and mechanobiology. Nature Protocols, 18(3), 859-886. [Link]
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Cooper, A. J. L., & Pinto, J. T. (2017). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive Toxicology (Third Edition). [Link]
-
Grankvist, N., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 30(2), 594-604.e4. [Link]
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Landerer, C., et al. (2021). Optimizing scheduling in dual-pulse nucleoside labeling experiments for cell cycle analysis. bioRxiv. [Link]
-
Dölken, L. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Journal of Visualized Experiments, (79), e50195. [Link]
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UC Flow Cytometry. (2020). Flow Basics 2.2: Optimizing the Basic Cell Staining Protocol. YouTube. [Link]
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Technical Support Center: Acrylonitrile-¹³C₃ NMR Signal-to-Noise Optimization
Welcome to the technical support center for Acrylonitrile-¹³C₃ NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our focus is to empower you with the knowledge to overcome the inherent challenges of ¹³C NMR and achieve high-quality spectra with optimal signal-to-noise (S/N) ratios.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio inherently low in ¹³C NMR spectroscopy, even when using isotopically labeled Acrylonitrile-¹³C₃?
A1: The primary challenge with ¹³C NMR is the low natural abundance of the ¹³C isotope, which is only about 1.1%.[1][2] While using Acrylonitrile-¹³C₃ with ≥99 atom % ¹³C enrichment dramatically increases the number of NMR-active nuclei, other factors can still limit the signal-to-noise ratio. These include the weaker magnetic moment of the ¹³C nucleus compared to ¹H, which results in inherently weaker signals, and potentially long spin-lattice relaxation times (T₁) for the quaternary nitrile carbon.[3][4]
Q2: What are the most common strategies to improve the S/N ratio for Acrylonitrile-¹³C₃ NMR?
A2: There are four main strategies to enhance the S/N ratio:
-
Sample Preparation: Maximizing the concentration of your Acrylonitrile-¹³C₃ sample is the most direct way to improve the signal.
-
Acquisition Parameter Optimization: Fine-tuning experimental parameters like the number of scans (NS), relaxation delay (D1), and flip angle can significantly boost signal intensity within a given experiment time.[1]
-
Hardware Utilization: Employing advanced hardware such as a cryogenically cooled probe (CryoProbe) can increase the S/N ratio by up to a factor of four by reducing thermal noise in the detector electronics.[1][5][6]
-
Advanced NMR Techniques: For substantial signal enhancement, techniques like Dynamic Nuclear Polarization (DNP) can be used. DNP can increase the signal by several orders of magnitude by transferring polarization from electron spins to the ¹³C nuclei.[7][8]
Q3: How does proton decoupling improve the ¹³C signal?
A3: Proton decoupling serves two primary purposes. First, it simplifies the spectrum by removing ¹³C-¹H coupling, causing each unique carbon to appear as a single peak, which increases the signal height for a given line width.[9][10][11] Second, and more importantly for signal enhancement, broadband proton decoupling can lead to the Nuclear Overhauser Effect (NOE), which can theoretically increase the signal intensity of carbons attached to protons by up to 200%.[12]
Q4: My signal is still weak after running the experiment overnight. What should I check first?
A4: If you have already increased the number of scans, there are a few critical parameters to verify:
-
Probe Tuning: Ensure both the ¹³C and ¹H channels of the probe are properly tuned and matched. Poor proton tuning will result in inefficient decoupling, leading to broader lines and a lower signal-to-noise ratio.[13]
-
Shimming: Poor magnetic field homogeneity will broaden the peaks, reducing their height and thus the S/N. Re-shimming the magnet is crucial, especially if the sample has been changed.[1]
-
Relaxation Delay (D1): For the quaternary nitrile carbon in Acrylonitrile-¹³C₃, the T₁ relaxation time can be long. If D1 is too short, the carbon may not fully relax between scans, leading to signal saturation and reduced intensity.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your Acrylonitrile-¹³C₃ NMR experiments.
Issue 1: Weak Signal from the Nitrile Carbon (C≡N)
The quaternary nitrile carbon in Acrylonitrile-¹³C₃ often exhibits a weaker signal compared to the vinyl carbons due to its long spin-lattice relaxation time (T₁) and the absence of a directly attached proton for NOE enhancement.
-
Long T₁: Quaternary carbons lack the efficient dipole-dipole relaxation mechanism provided by directly bonded protons, leading to longer T₁ values. If the relaxation delay (D1) between scans is significantly shorter than 5 times T₁, the magnetization does not have sufficient time to return to equilibrium, causing signal saturation.
-
No NOE Enhancement: The Nuclear Overhauser Effect, a significant source of signal enhancement in ¹³C NMR, is most effective for carbons with directly attached protons. The nitrile carbon lacks these, making its signal inherently weaker.
-
Optimize the Relaxation Delay (D1):
-
Protocol: To determine an appropriate D1, you can either run a T₁ inversion recovery experiment or, for a quicker estimation, set D1 to be at least 1.5 to 2 times the T₁ of your nitrile carbon. A conservative starting point for a quaternary carbon can be a D1 of 10-20 seconds.
-
-
Use a Paramagnetic Relaxation Agent:
-
Protocol: Adding a small amount of a paramagnetic relaxation agent like Chromium (III) acetylacetonate (Cr(acac)₃) can significantly shorten the T₁ of all carbons, including the nitrile.[14][15]
-
Prepare a stock solution of Cr(acac)₃ in the same deuterated solvent you are using for your NMR sample.
-
Add the Cr(acac)₃ solution stepwise to your NMR tube, aiming for a final concentration of 5-15 mM. The solution should have a faint color.[15]
-
With the shortened T₁, you can use a much shorter D1 (e.g., 1-2 seconds), allowing for more scans in the same amount of time.
-
-
Caution: Excessive concentrations of Cr(acac)₃ can lead to significant line broadening due to a shortened T₂ relaxation time, which can decrease the signal-to-noise ratio.[15]
-
Experimental Protocols & Data
Protocol 1: Optimizing Acquisition Parameters for Acrylonitrile-¹³C₃
This protocol provides a step-by-step guide to setting up a standard ¹³C experiment with optimized parameters for improved S/N.
-
Sample Preparation: Prepare a concentrated solution of Acrylonitrile-¹³C₃ in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Tuning and Shimming:
-
Insert the sample into the magnet.
-
Tune and match both the ¹³C and ¹H channels of the probe.
-
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
-
Acquisition Parameter Setup:
-
Use a standard pulse program with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Set the pulse angle (flip angle) to 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.
-
Set the relaxation delay (D1) to at least 1.5 times the longest expected T₁ (the nitrile carbon). Start with D1 = 10s if the T₁ is unknown.
-
Set the acquisition time (AQ) to be around 1-2 seconds.
-
Set the number of scans (NS) to a value that provides adequate S/N. Start with 128 scans and increase as needed.
-
| Parameter | Recommended Value (without relaxation agent) | Recommended Value (with Cr(acac)₃) | Rationale |
| Pulse Angle (Flip Angle) | 30-45° | 30-45° | A smaller flip angle allows for shorter D1 times, maximizing the number of scans in a given time. |
| Relaxation Delay (D1) | 10-20 s | 1-2 s | Should be ~1.5x the longest T₁ to allow for sufficient relaxation. Drastically shortened with a relaxation agent. |
| Acquisition Time (AQ) | 1-2 s | 1-2 s | Determines the resolution of the spectrum. |
| Number of Scans (NS) | ≥ 128 | ≥ 1024 | The S/N ratio increases with the square root of the number of scans. |
Advanced Hardware and Techniques
Cryogenically Cooled Probes (CryoProbes)
For samples with limited concentration, a CryoProbe is a highly effective solution. By cooling the detection electronics to cryogenic temperatures (~20 K), thermal noise is significantly reduced, leading to a 3-4 fold increase in the S/N ratio.[5][6] This translates to a 9-16 fold reduction in experiment time to achieve the same S/N as a room temperature probe.[5]
Dynamic Nuclear Polarization (DNP)
DNP is a powerful technique for achieving dramatic signal enhancements, often by several orders of magnitude.[7][8] It involves transferring the high polarization of electron spins from a stable radical to the ¹³C nuclei at low temperatures using microwave irradiation.[8][16] While a more complex and specialized technique, DNP is invaluable for extremely dilute samples or for studying reaction kinetics in real-time.[7][17]
Visualizing the Workflow
Workflow for S/N Enhancement in Acrylonitrile-¹³C₃ NMR
Caption: A decision-making workflow for improving the S/N ratio in Acrylonitrile-¹³C₃ NMR experiments.
References
-
Overhauser Dynamic Nuclear Polarization Enables Single Scan Benchtop 13C NMR Spectroscopy in Continuous-Flow. Analytical Chemistry - ACS Publications. [Link]
-
MAS cryoprobe enhances solid-state NMR signals of α-synuclein fibrils. PMC - NIH. [Link]
-
Dynamic nuclear polarization-enhanced 1H–13C double resonance NMR in static samples below 20 K. NIH. [Link]
-
13.10 13C NMR Spectroscopy: Signal Averaging and FT–NMR. Organic Chemistry | OpenStax. [Link]
-
A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry. [Link]
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13.10 13C NMR Spectroscopy: Signal Averaging and FT–NMR. Fiveable. [Link]
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A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Science Publishing. [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Increasing sensitivity in 13C NMR. Reddit. [Link]
-
Cryogenic Probe 13C NMR Spectroscopy of Urine for Metabonomic Studies. Analytical Chemistry - ACS Publications. [Link]
-
13.4: ¹³C NMR Spectroscopy- Signal Averaging and FT-NMR. Chemistry LibreTexts. [Link]
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Dynamic nuclear polarization. Wikipedia. [Link]
-
Optimized Default 13C Parameters. NMR Facility - Chemistry Department. [Link]
-
Dynamic Nuclear Polarization (DNP). The Spielman Laboratory - Stanford Medicine. [Link]
-
Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra. University of Ottawa NMR Facility Blog. [Link]
-
Sensitivity Boosts by the CPMAS CryoProbe for Challenging Biological Assemblies. NIH. [Link]
-
Nuclear magnetic resonance decoupling. Wikipedia. [Link]
-
13C-Satellite Decoupling Strategies for Improving Accuracy in Quantitative Nuclear Magnetic Resonance. Analytical Chemistry - ACS Publications. [Link]
-
The use of dynamic nuclear polarization 13C-pyruvate MRS in cancer. PMC - NIH. [Link]
-
Paramagnetic relaxation in 13C nmr. Chemistry Stack Exchange. [Link]
-
Quantification Studies in Continuous-Flow 13C Nuclear Magnetic Resonance Spectroscopy by Use of Immobilized Paramagnetic Relaxation Agents. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
What exactly is off-resonance decoupling in C-13 NMR? Reddit. [Link]
-
Carbon-13 NMR. Joseph P. Hornak, Ph.D.[Link]
-
6.2: C-13 NMR Spectroscopy- Signal Averaging and FT-NMR. Chemistry LibreTexts. [Link]
-
Solvent Effects on 13C Nuclear Magnetic Resonance Shifts of Polar Aliphatic Compounds. A Charge Separation Model. RSC Publishing. [Link]
-
Video: ¹³C NMR: ¹H–¹³C Decoupling. JoVE. [Link]
-
Chapter 4: Cryogenically Cooled NMR Probes: a Revolution for NMR Spectroscopy. Royal Society of Chemistry. [Link]
-
What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. YouTube. [Link]
-
13C nuclear magnetic resonance chemical shifts in styrenes; substituent and solvent effects. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone. Journal of the American Chemical Society. [Link]
-
Cryoprobes. NMR Facility, UCSB Chem and Biochem. [Link]
-
A Simple Route to Strong Carbon‐13 NMR Signals Detectable for Several Minutes. NIH. [Link]
-
Application of relaxation reagents in the 13C-NMR quantitative analysis. INIS-IAEA. [Link]
-
NMR acquisition parameters and qNMR. Nanalysis. [Link]
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minimizing isotopic scrambling in Acrylonitrile-13C3 experiments
A Guide for Researchers on Minimizing and Troubleshooting Isotopic Scrambling
Welcome to the technical support center for Acrylonitrile-¹³C₃ applications. This guide is designed for researchers, scientists, and drug development professionals who utilize ¹³C-labeled acrylonitrile in their work. Isotopic scrambling can be a significant challenge, potentially compromising the integrity of mechanistic studies and quantitative analyses. This document provides in-depth, Q&A-style troubleshooting guides, detailed protocols, and the causal explanations behind our experimental recommendations to help you achieve the highest level of isotopic fidelity in your results.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: What is isotopic scrambling in the context of Acrylonitrile-¹³C₃?
A: Isotopic scrambling refers to the undesired rearrangement of the ¹³C labels from their original, designated positions on the acrylonitrile monomer to other positions during an experiment, most commonly during polymerization.[1][2] In an ideal Acrylonitrile-¹³C₃ experiment, the three labeled carbons would maintain their exact positions within the resulting polyacrylonitrile (PAN) backbone. Scrambling results in a polymer where the ¹³C isotopes are randomly or partially distributed across the three-carbon chain of the monomer unit, confounding data interpretation.[1]
Q2: Why is minimizing isotopic scrambling so critical for my research?
A: The precise location of an isotopic label is fundamental to its purpose as a tracer.[3] Scrambling undermines the core premise of the experiment:
-
Quantitative Analysis: Techniques like isotope dilution mass spectrometry rely on a well-defined isotopic standard. Scrambling in either the standard or the analyte leads to inaccurate quantification.[2]
-
Structural Elucidation: In polymer science, specific labeling is used to understand polymerization mechanisms and final polymer structure using techniques like NMR. Scrambling makes spectral assignment and microstructural analysis exceptionally difficult.[4]
Q3: What are the primary causes of isotopic scrambling during Acrylonitrile-¹³C₃ polymerization?
A: Scrambling in vinyl polymerization is typically driven by high-energy reaction conditions or the formation of unstable intermediates that can undergo rearrangement. The primary culprits are:
-
High Reaction Temperatures: Thermal energy can provide the activation energy needed for bond cleavage and rearrangement of reaction intermediates, such as the growing radical chain end.[5] High temperatures can also promote side reactions that lead to scrambling.
-
Choice of Initiator: High-energy thermal initiators, which require elevated temperatures to decompose and generate radicals, contribute to the problem.[6] The nature of the radical generated can also influence side reactions.
-
Reaction Intermediates: The polymerization of acrylonitrile proceeds via a free-radical mechanism. The stability of the propagating radical is key. While unlikely to undergo the classic carbocation rearrangements seen in other systems, side reactions or temporary cyclization events at the radical terminus, especially under energetic conditions, could facilitate label migration.[2][7]
Troubleshooting Guide: Diagnosing Scrambling in Your Results
Q4: My ¹³C NMR spectrum of poly(Acrylonitrile-¹³C₃) shows more complex couplings than expected. Is this scrambling?
A: This is a classic indicator of isotopic scrambling. In a perfectly labeled, non-scrambled polymer, you would expect to see specific, predictable ¹³C-¹³C couplings only between the original C1-C2 and C2-C3 positions of the monomer unit.
-
Expected Signature: Clean doublets or doublet-of-doublets for each carbon, reflecting coupling only to its immediate labeled neighbor(s).
-
Scrambled Signature: The appearance of new, unexpected couplings. For example, if a C1 atom scrambles to the C3 position, you might see a new C1-C3 coupling, which would have a different coupling constant and would significantly complicate the spectrum. Furthermore, scrambling leads to a mixture of isotopomers, resulting in broadened peaks or multiple overlapping signals where sharp single resonances are expected.[8]
To confirm, a 2D INADEQUATE NMR experiment is the gold standard. This experiment explicitly shows direct carbon-carbon bonds. The presence of correlations other than the expected C1-C2 and C2-C3 connectivities is definitive proof of scrambling.[8]
Q5: How can I use Mass Spectrometry (MS) to detect scrambling?
A: While NMR is superior for determining the precise location of labels, high-resolution mass spectrometry (MS) can also provide evidence of scrambling, particularly when coupled with a fragmentation technique (MS/MS).[2][9]
By analyzing the polymer via pyrolysis-GC-MS, you can examine the fragmentation pattern of the monomer and small oligomers.[10] In a non-scrambled polymer, the fragments will retain the original labeling pattern. If scrambling has occurred, you will detect fragment ions with unexpected mass-to-charge ratios, indicating that the ¹³C labels have been redistributed. For example, a fragment that should contain only C1 and C2 might show a mass indicating it contains C1 and C3.
Table 1: Analytical Signatures of Ideal vs. Scrambled Poly(Acrylonitrile-¹³C₃)
| Analytical Technique | Ideal (Non-Scrambled) Polymer | Scrambled Polymer |
| ¹³C NMR | Simple, predictable multiplets. For example, C2 shows a doublet of doublets from coupling to C1 and C3. C1 and C3 each show a doublet from coupling to C2.[11][12] | Complex, overlapping multiplets. Peak broadening. Appearance of unexpected chemical shifts or coupling patterns. |
| 2D INADEQUATE NMR | Correlation peaks are observed only between C1-C2 and C2-C3.[8] | Additional correlation peaks appear, for instance, between C1 and C3, or correlations indicating scrambling between monomer units. |
| Pyrolysis-GC-MS | Fragmentation pattern is consistent with the original C1-C2-C3 labeling of the monomer.[10] | Fragment ions with unexpected m/z values appear, indicating a random distribution of ¹³C atoms within the fragments. |
Prevention & Minimization Strategies
The key to preventing isotopic scrambling is to control the reaction conditions to favor the desired polymerization pathway over alternative, higher-energy rearrangement pathways.
Q6: What is the most effective way to modify my polymerization protocol to prevent scrambling?
A: The single most effective strategy is to reduce the reaction temperature . This lowers the available thermal energy, disfavoring side reactions and potential rearrangements of the propagating radical. To achieve efficient polymerization at lower temperatures (e.g., 0°C to 40°C), you must move away from thermal initiators.
We strongly recommend using a redox initiation system . Redox initiators generate radicals through a low-activation-energy chemical reaction between an oxidizing and a reducing agent, allowing for rapid polymerization even at or below room temperature.[13]
Protocol 1: Analytical Verification of Isotopic Scrambling using ¹³C NMR
This protocol outlines the definitive method for detecting scrambling.
-
Sample Preparation: Dissolve 15-20 mg of your purified poly(Acrylonitrile-¹³C₃) in a suitable deuterated solvent (e.g., DMSO-d₆ or DMF-d₇) in a 5 mm NMR tube. Ensure the polymer is fully dissolved.
-
Initial ¹³C Spectrum: Acquire a standard proton-decoupled ¹³C NMR spectrum. Observe the chemical shifts and multiplicity of the signals corresponding to the polymer backbone. Compare the observed pattern to the expected pattern for a non-scrambled polymer.[12]
-
Connectivity Analysis (INADEQUATE): Perform a 2D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment). This experiment is specifically designed to observe one-bond ¹³C-¹³C correlations.
-
Data Analysis:
-
Process the 2D spectrum and identify the correlation spots.
-
No Scrambling: You will only see correlations between adjacent carbons from the original monomer (C1-C2, C2-C3).
-
Scrambling Confirmed: The presence of any other correlations (e.g., a cross-peak indicating a C1-C3 bond) is unequivocal evidence of isotopic scrambling.[8]
-
Protocol 2: Low-Temperature Redox-Initiated Polymerization of Acrylonitrile-¹³C₃
This method is designed to minimize thermal energy and thus reduce the probability of scrambling.
-
Monomer & Solvent Preparation:
-
Purify the Acrylonitrile-¹³C₃ monomer by passing it through a column of basic alumina to remove inhibitors.
-
Deoxygenate the solvent (e.g., deionized water or DMF) by bubbling with inert gas (Argon or Nitrogen) for at least 30 minutes.
-
-
Apparatus Setup:
-
Assemble a jacketed reaction vessel equipped with a mechanical stirrer, a thermocouple, and an inert gas inlet.
-
Thoroughly dry all glassware and purge the entire system with inert gas.
-
-
Reaction:
-
Charge the reactor with the deoxygenated solvent and the purified Acrylonitrile-¹³C₃ monomer.
-
Cool the reactor to the target temperature (e.g., 25°C) using a circulating bath.
-
Prepare fresh aqueous solutions of the redox pair. A common system is ammonium persulfate (oxidizer) and sodium metabisulfite (reducer).[13]
-
Add the reducing agent solution to the reactor, followed by the oxidizing agent solution to initiate the polymerization.
-
-
Monitoring and Termination:
-
Monitor the internal temperature. The reaction is exothermic; maintain the target temperature via the cooling jacket.
-
Allow the reaction to proceed for the desired time or until the desired conversion is reached.
-
Terminate the reaction by exposing the mixture to air and adding a radical inhibitor like hydroquinone.
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter the polymer, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.
-
References
-
Investigation of the chemical changes during the thermal treatment of acrylonitrile‐co‐methyl acrylate-polymer (polyacryloni - OPUS). (n.d.). Retrieved January 10, 2026, from [Link]
-
Zhang, L., et al. (2023). Chemical reactions in Poly(Acrylonitrile-co-Itaconic Acid) during stabilization as revealed by solid-state NMR spectroscopy and 13C isotope labeling. Carbon, 215, 118432. Available from: [Link]
-
Isotopic scrambling - Mass Spec Terms. (2024). Retrieved January 10, 2026, from [Link]
-
Godage, D., et al. (2019). Isotope ratio mass spectrometry and spectroscopic techniques for microplastics characterization. MethodsX, 6, 2612-2622. Available from: [Link]
-
Ma, H., et al. (2004). Effect of temperature on the polymerization of acrylonitrile a. Journal of Organometallic Chemistry, 689, 2135-2140. Available from: [Link]
-
Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Retrieved January 10, 2026, from [Link]. JordiLabs.com/top-analytical-techniques-for-characterizing-custom-polymers/
-
Dehal, S. S., & Kupfer, D. (1995). Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. Chemical Research in Toxicology, 8(1), 23-34. Available from: [Link]
-
Mass spectrum of polyacrylonitrile. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Acrylonitrile - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 10, 2026, from [Link]
-
Saunders, M., & Telkowski, L. (2004). Isotopic Scrambling in Di-13C-labeled 2-butyl Cation: Evidence for a Protonated Cyclopropane Intermediate. The Journal of Organic Chemistry, 69(10), 3598-3601. Available from: [Link]
-
1 3 C-NMR spectrum of poly(acrylonitrile-co-acryloil- Red-I). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Johnson, J. A., et al. (2017). 50th Anniversary Perspective: Living Polymerization Emphasizing the Molecule in Macromolecules. Macromolecules, 50(19), 7463-7482. Available from: [Link]
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Effects of initiators on the cure kinetics and mechanical properties in vinyl-ester resin. (2008). Journal of Applied Polymer Science. Available from: [Link]
-
Isotopic labeling - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
Isotope Ratio Mass Spectrometry. (n.d.). Environmental Molecular Sciences Laboratory. Retrieved January 10, 2026, from [Link]
-
Brar, A. S., & Sunita, S. (1993). Compositional sequence determination of acrylonitrile-butyl acrylate copolymers by 13C n.m.r. spectroscopy. Polymer, 34(15), 3147-3151. Available from: [Link]
-
The Basics of Polymer Analysis: Techniques & Solutions. (2014). RQM+. Retrieved January 10, 2026, from [Link]
-
Rasooly, A., & Rasooly, R. S. (2000). Role of individual monomers of a dimeric initiator protein in the initiation and termination of plasmid rolling circle replication. Journal of Biological Chemistry, 275(19), 14118-14125. Available from: [Link]
-
Mastering Initiators in Composite Manufacturing. (2025). Orca Composites. Retrieved January 10, 2026, from [Link]
-
Yuan, Y., et al. (2017). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters. Analytical Chemistry, 89(17), 9093-9101. Available from: [Link]
-
Wilde, M., et al. (2022). Influence of redox initiator component ratios on the emulsion copolymerisation of vinyl acetate and neodecanoic acid vinyl ester. RSC Advances, 12(22), 13987-14000. Available from: [Link]
-
Corrigan, N., et al. (2020). Acid-triggered radical polymerization of vinyl monomers. Nature Communications, 11, 2548. Available from: [Link]
-
Kinetic Analysis of the Thermal Degradation of Recycled Acrylonitrile-Butadiene-Styrene by non-Isothermal Thermogravimetry. (2018). Polymers, 10(11), 1262. Available from: [Link]
-
Chukov, E. V., et al. (2022). Influence of Monomer Sequence on the Cyclization Behavior of Poly(acrylonitrile-co-acrylamide). Polymers, 14(19), 4194. Available from: [Link]
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Acrylonitrile-13C3 Metabolic Labeling: Technical Support & Optimization Guide
Welcome to the technical support center for optimizing Acrylonitrile-13C3 labeling in cell culture. This guide is designed for researchers, scientists, and drug development professionals who are utilizing stable isotope tracers to investigate metabolic pathways. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the unique biochemical behavior of acrylonitrile, helping you troubleshoot common issues and maximize the efficiency and reliability of your experiments.
Introduction: The Unique Nature of Acrylonitrile as a Metabolic Tracer
Unlike common metabolic tracers like glucose or glutamine, which are primary carbon sources directly feeding into central carbon metabolism, Acrylonitrile (AN) is a xenobiotic compound.[1] Its incorporation into cellular metabolites is not through anabolic construction but primarily through detoxification and biotransformation pathways. Understanding this fundamental difference is the key to designing successful labeling experiments.
Cells metabolize acrylonitrile via two principal, competing routes:
-
Direct Glutathione Conjugation: The most direct route, where Glutathione S-transferases (GSTs) catalyze the conjugation of AN with glutathione (GSH). This pathway leads to the formation of S-(2-cyanoethyl)glutathione, which is further processed into metabolites like N-acetyl-S-(2-cyanoethyl)cysteine (CEMA), a common biomarker of AN exposure.[2][3][4]
-
Oxidative Metabolism (Epoxidation): A pathway mediated by cytochrome P450 enzymes, particularly CYP2E1, which oxidizes AN to form the reactive epoxide, 2-cyanoethylene oxide (CEO).[5][6] CEO can then be detoxified by glutathione conjugation or hydrolyzed. This pathway is often associated with the cytotoxic and carcinogenic effects of acrylonitrile.[3][7]
The efficiency of your ¹³C₃-Acrylonitrile labeling experiment is therefore a direct readout of the activity of these detoxification pathways in your specific cell model.
Frequently Asked Questions (FAQs)
Q1: Why is my ¹³C₃-Acrylonitrile labeling efficiency low?
A1: Low labeling efficiency is the most common issue and typically stems from one of four areas: tracer concentration, incubation time, cell health, or tracer stability.
-
Suboptimal Concentration: Unlike nutrients, acrylonitrile can be highly toxic at elevated concentrations.[8] There is a narrow window between a concentration high enough for robust detection and one that induces cytotoxicity, which would paradoxically decrease metabolic activity and labeling. Causality: High AN concentrations can deplete the cellular glutathione pool, leading to oxidative stress and cell death, thereby shutting down the very metabolic pathways you aim to measure.[7]
-
Insufficient Incubation Time: Labeling is a dynamic process. The kinetics of uptake, metabolism, and accumulation of labeled metabolites vary significantly between cell types. Short incubation times may not allow for sufficient accumulation of labeled products.
-
Poor Cell Health: The metabolic pathways responsible for AN detoxification are energy-dependent and rely on healthy, proliferating cells. Experiments should always be conducted on cells in the logarithmic growth phase with high viability (>95%). Senescent or confluent cultures will have altered metabolic profiles and yield inconsistent results.
-
Tracer Instability: Acrylonitrile is a volatile liquid.[1] Significant evaporation from culture media can occur during long incubation periods, reducing the effective concentration. Furthermore, commercial preparations often contain stabilizers like hydroquinone or 4-hydroxy anisole (MEHQ), which should be noted.[9][10][11]
Q2: I'm observing significant cell death after adding ¹³C₃-Acrylonitrile. What should I do?
A2: This is a clear sign of cytotoxicity. The primary cause is an excessively high tracer concentration.
-
Immediate Action: Reduce the ¹³C₃-Acrylonitrile concentration significantly.
-
Systematic Approach: You must perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. This involves treating cells with a range of concentrations and assessing both cell viability (e.g., using an MTT or AlamarBlue assay) and labeling efficiency (via LC-MS). The ideal concentration provides the highest labeling signal with no statistically significant decrease in cell viability compared to vehicle controls.
Q3: How does Acrylonitrile-¹³C₃ enter the cell?
A3: As a small, relatively nonpolar molecule, acrylonitrile is generally understood to cross the cell membrane via passive diffusion. Cellular uptake is therefore primarily driven by the concentration gradient between the extracellular medium and the cytoplasm. Factors that influence membrane fluidity could theoretically impact uptake rates, but the dominant variables for experimental optimization remain the external concentration and the rate of intracellular metabolic consumption.[12][13]
Q4: Can I use standard glucose/glutamine-free media for Acrylonitrile-¹³C₃ labeling?
A4: Not necessarily. While for nutrient tracing, the unlabeled nutrient is removed to maximize enrichment, AN is not a nutrient. The primary concern is maintaining cell health. Standard culture medium (e.g., DMEM, RPMI-1640) containing normal concentrations of glucose, glutamine, and other essential amino acids should be used to ensure the cells' metabolic machinery, including the glutathione pool, is functioning optimally. Drastic media changes can induce metabolic stress and confound the interpretation of results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or No ¹³C Labeling Signal | 1. Tracer concentration too low.2. Incubation time too short.3. Poor cell health or low metabolic activity.4. Inefficient metabolite extraction. | 1. Perform a dose-response curve to find the optimal concentration (See Protocol 1).2. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine peak labeling.3. Ensure cells are in log-phase growth with >95% viability. Check for contamination.4. Review your quenching and extraction protocol. Ensure rapid quenching with ice-cold solvent.[14] |
| High Cell Death / Poor Morphology | 1. Tracer concentration is too high, causing cytotoxicity.2. Prolonged exposure is depleting essential molecules like glutathione. | 1. Immediately reduce concentration. 2. Perform a dose-response viability assay (See Protocol 1).3. Consider a shorter incubation time based on time-course experiment results. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density.2. Variation in tracer addition (pipetting error, evaporation).3. Cells are at different growth stages (e.g., some wells are confluent).4. Instability of acrylonitrile in media. | 1. Use a cell counter for precise seeding. Allow 24h for cells to adhere and normalize before starting the experiment.2. Prepare a master mix of media with the tracer. Use calibrated pipettes.3. Seed cells at a density that prevents confluency by the experiment's endpoint.4. Use culture plates with tight-fitting lids or sealing film to minimize evaporation. |
| Unexpected Labeled Metabolites | 1. Contamination in the ¹³C₃-Acrylonitrile stock.2. Uncharacterized metabolic pathways in your cell line.3. Isotopic impurity of the tracer. | 1. Check the certificate of analysis for your tracer. Run a tracer-only standard on the mass spectrometer.2. This can be a real finding. Use high-resolution mass spectrometry to obtain accurate mass and predict formulas.[15]3. Verify isotopic purity from the supplier; typically ≥99 atom % ¹³C.[9] |
Experimental Protocols & Workflows
Overall Experimental Workflow
Protocol 1: Determining Optimal Concentration and Incubation Time
This protocol is a self-validating system to find the ideal experimental window where labeling is maximized and cytotoxicity is minimized.
-
Cell Seeding: Seed cells in two identical 24-well plates at a density that will result in ~70-80% confluency at the end of the experiment. Allow cells to adhere and grow for 24 hours.
-
Prepare Tracer Dilutions: Prepare a 2x concentrated stock of ¹³C₃-Acrylonitrile in complete culture medium for a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200, 500 µM).
-
Treatment:
-
Plate 1 (Labeling): Remove old media and add the 2x tracer dilutions. Add an equal volume of fresh media to achieve the 1x final concentrations.
-
Plate 2 (Viability): Treat this plate identically to Plate 1.
-
-
Time Course:
-
At each time point (e.g., 4h, 8h, 16h, 24h), harvest a set of wells (n=3 per concentration) from Plate 1 for metabolite extraction (see Protocol 3).
-
At the final time point (24h), perform a viability assay (e.g., AlamarBlue, MTT) on Plate 2 .
-
-
Analysis:
-
Analyze the extracted metabolites via LC-MS/MS to quantify the peak area of a key labeled metabolite (e.g., ¹³C₃-CEMA).
-
Plot the viability data against concentration. The highest concentration with no significant drop in viability is your Maximum Tolerable Concentration .
-
Plot the labeled metabolite peak area against concentration and time.
-
Protocol 2: Main Isotopic Labeling Experiment
-
Cell Culture: Seed cells in appropriate culture vessels (e.g., 6-well plates) to achieve ~70% confluency on the day of the experiment. Use at least 3-5 biological replicates per condition.
-
Prepare Labeling Medium: Prepare complete culture medium containing the predetermined optimal concentration of ¹³C₃-Acrylonitrile. Also prepare a vehicle control medium.
-
Labeling: Aspirate the existing medium from the cells. Gently wash once with pre-warmed PBS. Add the pre-warmed labeling medium (or control medium) to the respective wells.
-
Incubation: Return the cells to the incubator for the predetermined optimal incubation time.
-
Harvesting: Proceed immediately to Protocol 3 for quenching and metabolite extraction. Do not delay this step.
Protocol 3: Rapid Quenching and Metabolite Extraction
This protocol is adapted from standard methods for polar metabolite extraction.[14][16] The key is speed and maintaining cold temperatures to halt all enzymatic activity instantly.
-
Preparation: Place a metal block on ice to create a cold surface for the culture plates. Pre-cool HPLC-grade acetonitrile to -20°C and HPLC-grade water to 4°C.
-
Quenching:
-
Remove the culture plate from the incubator and place it on the ice-cold metal block.
-
Immediately and completely aspirate the labeling medium.
-
Quickly wash the cell monolayer with 1 mL of ice-cold PBS to remove extracellular tracer. Aspirate completely.
-
Immediately add 1 mL of -20°C acetonitrile to the well to quench metabolism. Ensure the entire surface is covered.
-
-
Cell Lysis & Scraping:
-
Incubate the plate at -20°C for at least 15 minutes.
-
Remove from the freezer. Add 0.75 mL of ice-cold water to each well.
-
Using a cell scraper, scrape the cells from the bottom of the well into the acetonitrile/water mixture.
-
-
Collection & Clarification:
-
Pipette the entire cell lysate into a pre-labeled 1.7 mL microcentrifuge tube.
-
Centrifuge at >16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
-
Final Sample:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
-
The sample is now ready for analysis or can be stored at -80°C. For LC-MS analysis, samples are often dried under nitrogen and resuspended in an appropriate solvent.[16]
-
References
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Klawitter, J., et al. (2014). "Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids." Metabolites. [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). "Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Metabolic Engineering. [Link]
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MacLennan, A. J., et al. (2010). "Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry." Analytical Chemistry. [Link]
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NPTEL - Indian Institutes of Technology. (2019). "13C Metabolic Flux Analysis using Mass Spectrometry." YouTube. [Link]
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Abernathy, M., et al. (2019). "Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling." Methods in Molecular Biology. [Link]
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Gut, I., et al. (1980). "New findings on acrylonitrile metabolism." Archives of Toxicology. Supplement. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). "Acrylonitrile." Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]
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ResearchGate. (n.d.). "The metabolic pathways of acrylonitrile." Scientific Diagram. [Link]
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Aw, T. C., & O'Brien, P. J. (1999). "Renal metabolism of acrylonitrile to cyanide: in vitro studies." Chemico-Biological Interactions. [Link]
- Serrao, E., et al. (2016). "High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR." Analytical Chemistry.
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Sumner, S. C., et al. (1991). "Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy." Chemical Research in Toxicology. [Link]
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Edison, A. S., et al. (2015). "An overview of methods using 13C for improved compound identification in metabolomics and natural products." Frontiers in Plant Science. [Link]
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Williams, T. C. R., et al. (2014). "Optimization of steady-state ¹³C-labeling experiments for metabolic flux analysis." Methods in Molecular Biology. [Link]
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Ivanisevic, J., et al. (2016). "A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing." Journal of Visualized Experiments. [Link]
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World Health Organization. (1983). "Acrylonitrile (EHC 28, 1983)." INCHEM. [Link]
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Ahmed, A. E., & Abreu, M. E. (1982). "Acrylonitrile: In Vivo Metabolism in Rats and Mice." Advances in Experimental Medicine and Biology. [Link]
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Bruce, S. J., et al. (2013). "New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome." Analytical Chemistry. [Link]
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Crown, S. B., et al. (2012). "Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells." BMC Systems Biology. [Link]
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Ala-Gharra, N., et al. (2016). "An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA." ACS Chemical Biology. [Link]
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Crown, S. B., et al. (2012). "Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells." BMC Systems Biology. [Link]
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PubChem. (n.d.). "Acrylonitrile." National Center for Biotechnology Information. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2023). "Toxicological Profile for Acrylonitrile." U.S. Department of Health and Human Services. [Link]
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Schettgen, T., et al. (2009). "A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine..." Analytical and Bioanalytical Chemistry. [Link]
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Fan, T. W-M., et al. (2014). "Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction." Methods in Molecular Biology. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2023). "Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions." Toxicological Profile for Acrylonitrile. [Link]
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National Toxicology Program. (2001). "Toxicology and carcinogenesis studies of acrylonitrile...in B6C3F1 mice (gavage studies)." Technical Report Series. [Link]
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Tenzer, S., et al. (2014). "Multivariate Analysis of Cellular Uptake Characteristics for a (Co)polymer Particle Library." Biomacromolecules. [Link]
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Pharmaffiliates. (n.d.). "this compound (stabilized with 35-45 ppm 4-hydroxy anisole)." Product Page. [Link]
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Liu, J., et al. (2014). "Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS." Nature Protocols. [Link]
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Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. [Link]
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Bar, E., et al. (2021). "13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages." Frontiers in Marine Science. [Link]
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Lunov, O., et al. (2011). "Effects of transport inhibitors on the cellular uptake of carboxylated polystyrene nanoparticles in different cell lines." ACS Nano. [Link]
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Ding, C., et al. (2023). "Quantitative and site-specific detection of inosine modification in RNA by acrylonitrile labeling-mediated elongation stalling." Nature Communications. [Link]
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Acrylonitrile-¹³C NMR Technical Support Center: A Guide to Overcoming Peak Broadening
Welcome to the technical support center for Acrylonitrile-¹³C NMR analysis. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with peak broadening in their ¹³C NMR spectra of acrylonitrile and related nitrile-containing compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you achieve high-resolution spectra for accurate structural elucidation and quantitative analysis.
Introduction: The Challenge of the Nitrile Carbon
Acrylonitrile (CH₂=CH-C≡N) presents a unique challenge in ¹³C NMR spectroscopy. The carbon atom of the nitrile group (C≡N) often exhibits a broad resonance, which can obscure coupling information, reduce signal-to-noise, and complicate quantitative measurements. This phenomenon is primarily due to the influence of the adjacent nitrogen-14 (¹⁴N) nucleus. Understanding the underlying principles of this peak broadening is the first step toward mitigating it.
Frequently Asked Questions (FAQs)
Here are some common questions and quick answers to get you started. For more detailed explanations and protocols, please refer to the in-depth troubleshooting guides that follow.
Q1: Why is the nitrile carbon peak in my Acrylonitrile-¹³C NMR spectrum so broad?
The primary reason for the broadening of the nitrile carbon peak is quadrupolar relaxation . The nitrogen-14 (¹⁴N) nucleus, which is directly attached to the carbon, has a nuclear spin of I=1, making it a quadrupolar nucleus. This means it has a non-spherical charge distribution, which interacts with the surrounding electric field gradient. This interaction provides an efficient relaxation pathway, leading to a rapid flipping of the ¹⁴N spin states. This rapid relaxation shortens the lifetime of the coupled ¹³C spin states, resulting in a broadened peak according to the Heisenberg uncertainty principle.[1][2][3][4]
Q2: I've heard that increasing the temperature can help. Why is that?
Yes, increasing the temperature is a common and effective strategy. Here's why it works:
-
Faster Molecular Tumbling: At higher temperatures, the molecule tumbles more rapidly in solution. This rapid motion averages out the electric field gradient experienced by the ¹⁴N nucleus more effectively.
-
Decoupling Effect: This motional averaging leads to more efficient quadrupolar relaxation for the ¹⁴N nucleus. When the relaxation becomes fast enough, it effectively "decouples" itself from the ¹³C nucleus, resulting in a sharper singlet for the carbon.[4]
Q3: Will changing the solvent help sharpen my peaks?
The choice of solvent can have a significant impact. Solvents with higher viscosity will slow down molecular tumbling, leading to broader peaks. Conversely, using a low-viscosity solvent can promote faster tumbling and help sharpen the nitrile carbon signal. Additionally, the solvent's ability to interact with the nitrile group (e.g., through hydrogen bonding) can alter the local electric field gradient and thus the ¹⁴N relaxation rate.
Q4: Are there any specific NMR acquisition parameters I should be aware of?
Absolutely. While not a complete solution on its own, optimizing acquisition parameters can improve your results. Key parameters to consider include:
-
Relaxation Delay (d1): A longer relaxation delay can sometimes help, especially if the T₁ of the nitrile carbon is long. However, for carbons attached to quadrupolar nuclei, the T₂ relaxation is often the dominant factor in line broadening.
-
Pulse Program: Standard ¹³C NMR pulse programs like zgpg30 or zgdc30 are generally suitable. For quantitative measurements where the Nuclear Overhauser Effect (NOE) might be an issue, an inverse-gated decoupling sequence should be used.[5][6]
-
¹⁴N Decoupling: While less common on standard NMR spectrometers due to hardware requirements, specialized probes and pulse sequences can be used to directly decouple the ¹⁴N nucleus, leading to significantly sharper ¹³C signals.[7]
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to addressing peak broadening in your Acrylonitrile-¹³C NMR experiments.
Guide 1: The Primary Culprit - Understanding and Mitigating Quadrupolar Broadening
The interaction between the ¹³C nucleus of the nitrile group and the quadrupolar ¹⁴N nucleus is the most significant contributor to peak broadening. The efficiency of the ¹⁴N quadrupolar relaxation is the key.
-
Slow Relaxation: If the ¹⁴N relaxation is slow, you might observe a ¹³C-¹⁴N coupling pattern (a 1:1:1 triplet, though often poorly resolved).
-
Intermediate Relaxation: This is the worst-case scenario. When the rate of ¹⁴N relaxation is on the same timescale as the ¹³C-¹⁴N coupling constant, it leads to maximum broadening of the ¹³C peak.[7]
-
Fast Relaxation: If the ¹⁴N relaxation is very fast, the ¹³C nucleus sees an averaged, or "decoupled," spin state for the nitrogen, resulting in a sharp singlet. Our goal in troubleshooting is often to push the system into this fast relaxation regime.[7]
This is often the most effective and straightforward method to sharpen the nitrile carbon peak.
-
Initial Spectrum: Acquire a standard ¹³C NMR spectrum at your typical experimental temperature (e.g., 298 K).
-
Incremental Temperature Increase: Increase the sample temperature in increments of 10-15 K (e.g., to 308 K, then 318 K, etc.). Be mindful of your solvent's boiling point and your sample's stability.
-
Acquire Spectra at Each Temperature: At each temperature point, allow the sample to equilibrate for 5-10 minutes before acquiring a new ¹³C spectrum.
-
Analyze Linewidth: Measure the full width at half maximum (FWHM) of the nitrile carbon peak at each temperature. You should observe a trend of decreasing linewidth with increasing temperature.
-
Determine Optimal Temperature: Identify the temperature at which you achieve the desired resolution without compromising your sample.
Table 1: Illustrative Effect of Temperature on Nitrile Carbon Linewidth
| Temperature (K) | Typical Linewidth (Hz) | Peak Shape |
| 298 | 20-50 | Broad |
| 313 | 10-20 | Noticeably Sharper |
| 328 | 5-10 | Significantly Sharper |
| 343 | < 5 | Sharp Singlet |
Note: These are representative values. The actual linewidth will depend on your specific sample, solvent, and spectrometer.
Causality: Increasing the temperature increases the rate of molecular tumbling. This rapid tumbling creates a more rapidly fluctuating electric field gradient at the ¹⁴N nucleus, which in turn leads to faster quadrupolar relaxation. This pushes the relaxation into the "fast" regime, effectively decoupling the ¹⁴N from the ¹³C and resulting in a sharper peak.[4]
Diagram 1: Troubleshooting Workflow for Quadrupolar Broadening
Caption: A workflow for addressing peak broadening in Acrylonitrile-¹³C NMR.
Guide 2: The Role of the Molecular Environment - Solvent and Concentration Effects
The immediate chemical environment of the acrylonitrile molecule can influence the quadrupolar relaxation of the ¹⁴N nucleus.
The viscosity of the solvent is a critical factor. A more viscous solvent will hinder molecular tumbling, leading to less efficient averaging of the electric field gradient and thus broader peaks.
-
Recommended Solvents: Low-viscosity solvents such as acetone-d₆, acetonitrile-d₃, or chloroform-d are generally preferred over more viscous solvents like DMSO-d₆ or methanol-d₄.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding with the nitrile nitrogen can alter the local electronic environment and the electric field gradient. This effect can either be beneficial or detrimental, depending on the specific interaction. It is often worth screening a few different solvents to find the optimal one for your sample.
In some cases, intermolecular interactions at high concentrations can lead to peak broadening. If you are working with a highly concentrated sample, try diluting it to see if the resolution improves.
Guide 3: Instrumental and Acquisition Parameter Optimization
Fine-tuning your NMR experiment can provide incremental but important improvements in spectral quality.
For routine ¹³C NMR, the following parameters can be a good starting point:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or zgdc30 | Standard proton-decoupled ¹³C experiment with a 30° flip angle. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for sufficient relaxation of the ¹³C nucleus. |
| Acquisition Time (aq) | 1-2 seconds | A longer acquisition time can improve digital resolution. |
| Number of Scans (ns) | As needed for S/N | The nitrile carbon may have a weak signal, requiring more scans. |
For quantitative analysis, it is crucial to use an inverse-gated decoupling pulse sequence to suppress the NOE and ensure that the peak integrals are accurate. This involves turning off the proton decoupler during the relaxation delay.[6]
For challenging cases where temperature and solvent optimization are insufficient, direct decoupling of the ¹⁴N nucleus can be employed. This requires a spectrometer equipped with a probe capable of irradiating at the ¹⁴N frequency. While not a routine experiment, it is the most direct way to eliminate the effects of quadrupolar relaxation on the ¹³C spectrum.[7]
Concluding Remarks
Peak broadening in the ¹³C NMR of acrylonitrile is a common but manageable issue. By systematically addressing the primary cause—quadrupolar relaxation of the ¹⁴N nucleus—through temperature optimization, appropriate solvent selection, and careful tuning of acquisition parameters, you can significantly improve the quality of your spectra. This guide provides a framework for troubleshooting, but remember that the optimal conditions will always be somewhat sample-dependent. Experimentation is key to achieving the best results.
References
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University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]
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Chen, K., et al. (2020). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. International Journal of Molecular Sciences, 21(16), 5666. [Link]
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Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Kurutz, J. (2020, May 4). Optimized Default 13C Parameters. University of Wisconsin-Madison Chemistry Department NMR Facility. Retrieved from [Link]
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ResearchGate. (2025, October 16). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Retrieved from [Link]
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LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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North Carolina State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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ResearchGate. (2025, August 6). Probing Quadrupolar Nuclei by Solid-State NMR Spectroscopy: Recent Advances. Retrieved from [Link]
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OUCI. (n.d.). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Retrieved from [Link]
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LibreTexts Chemistry. (2025, January 2). Quadrupolar Coupling. Retrieved from [Link]
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Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Retrieved from [Link]
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ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]
-
National MagLab. (n.d.). 3D 1H–13C–14N correlation solid-state NMR spectrum. Retrieved from [Link]
-
MDPI. (n.d.). Optimized 13C Relaxation-Filtered Nuclear Magnetic Resonance: Harnessing Optimal Control Pulses and Ultra-High Magnetic Fields for Metalloprotein Structural Elucidation. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2017, January 24). Improved 1H Resolution with 14N Decoupling. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link]
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NMR Core. (n.d.). 13 Carbon NMR. Retrieved from [Link]
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National Institutes of Health. (n.d.). Micromolar Concentration Affinity Study on a Benchtop NMR Spectrometer with Secondary 13C Labeled Hyperpolarized Ligands. Retrieved from [Link]
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ResearchGate. (2025, August 10). 1H NMR and 13C NMR Investigation of Microstructures of Carboxyl-Terminated Butadiene Acrylonitrile Rubbers. Retrieved from [Link]
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National Institutes of Health. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]
-
PubMed. (n.d.). Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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ResearchGate. (2019, May 26). Solvent effects on the HNMR spectra of some. (2-hydroxy-1-phenyl)-N-(4-substituted phenyl nitrones. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C-NMR Spectra of poly(acrylonitrile-ran-3-dimethylaminopropyl acrylamide-ran-itaconic acid). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide. Retrieved from [Link]
-
ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectrum of styrene/acrylonitrile/glycidyl methacrylate.... Retrieved from [Link]
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ResearchGate. (2025, August 10). Compositional and Configurational Assignments of Acrylonitrile Copolymers by 2D NMR Spectroscopy. Retrieved from [Link]
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Technical Support Center: Acrylonitrile-¹³C₃ Experimental Integrity Guide
A Message from Your Senior Application Scientist
Welcome, researchers and innovators. In the precise world of drug development and metabolic studies, the stability of your isotopically labeled reagents is paramount. Acrylonitrile-¹³C₃ is a powerful tool, but its inherent reactivity demands a deep understanding of its chemistry to ensure experimental success and, most importantly, laboratory safety.
This guide is structured to move beyond simple instructions. It is designed to provide you with the causal understanding—the "why" behind the "how"—of handling Acrylonitrile-¹³C₃. By internalizing these principles, you can proactively design robust experiments, troubleshoot effectively, and ensure the integrity of your data. Let us proceed with the science.
Part 1: Frequently Asked Questions (FAQs) - Core Knowledge
This section addresses the most common initial questions regarding the stability and handling of Acrylonitrile-¹³C₃.
Q1: My new vial of Acrylonitrile-¹³C₃ arrived. What are the immediate storage requirements?
Upon receipt, immediately store the vial in a cool, dark, and well-ventilated location, such as a flammables cabinet, away from heat and ignition sources.[1][2][3] The recommended storage temperature is typically 2-8°C. Ensure the container is tightly closed to prevent the escape of vapors and contamination.[4] Acrylonitrile is light-sensitive, so storage in an opaque container or a dark area is critical to prevent light-induced polymerization.[5]
Q2: What is the purpose of the stabilizer (MEHQ or 4-hydroxy anisole) in the product?
Commercial Acrylonitrile-¹³C₃ is supplied with an inhibitor, most commonly the monomethyl ether of hydroquinone (MEHQ) or 4-hydroxy anisole, to prevent spontaneous and potentially explosive polymerization.[5][6][7][8] These inhibitors function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[5] Crucially, phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function effectively. [5][9] Therefore, storing the inhibited monomer under a completely inert atmosphere for long periods can be counterproductive, as it depletes the oxygen required for the inhibitor's efficacy.
Q3: Does the ¹³C isotopic label affect the stability or reactivity of the molecule compared to standard acrylonitrile?
No, for all practical laboratory purposes, the ¹³C isotopic labeling does not significantly alter the chemical reactivity or degradation pathways of the acrylonitrile molecule. The potential for polymerization, sensitivity to light, heat, and incompatibility with certain reagents remains the same as for unlabeled acrylonitrile.[10] All handling and storage precautions applicable to standard acrylonitrile must be strictly followed for its ¹³C₃-labeled counterpart.[8][11]
Q4: I noticed my solution of Acrylonitrile-¹³C₃ has a slight yellow tint and has become more viscous. What does this mean?
A yellowing color and an increase in viscosity are classic signs of oligomerization or polymerization.[5] This indicates that the inhibitor has been depleted or its function has been compromised, allowing monomer units to begin linking together. If you observe these changes, you should consider the material degraded and dispose of it safely according to your institution's hazardous waste protocols.[2][5] Do not attempt to use it in your experiment, as it can lead to unpredictable results and potential safety hazards due to exothermic polymerization.[9]
Part 2: Troubleshooting Guide - When Things Go Wrong
This section provides a systematic approach to identifying and resolving issues related to Acrylonitrile-¹³C₃ degradation during your experiments.
Issue 1: Suspected Polymerization During Reaction
-
Symptoms:
-
The reaction mixture becomes cloudy, viscous, or forms a solid precipitate.[5]
-
A rapid, unexpected increase in temperature (exotherm) is observed.
-
The magnetic stir bar stops spinning freely.
-
-
Immediate Action Plan:
-
Cool the Reaction: Immediately place the reaction vessel in an ice-water bath to dissipate heat and slow the rate of the exothermic polymerization.[5]
-
Dilute: If safe and compatible with your reaction chemistry, add a suitable, cool solvent to dilute the monomer concentration and help control the exotherm.[5]
-
Inhibit (If Appropriate): In some scenarios, adding a radical scavenger (like a small amount of hydroquinone) might help quench the polymerization, but this is highly dependent on your specific chemical system and may interfere with your desired reaction. This step should be approached with extreme caution.
-
-
Root Cause Analysis:
-
Inhibitor Removed but Not Used Immediately: Was the MEHQ inhibitor removed prior to the reaction? Inhibitor-free acrylonitrile is extremely unstable and must be used immediately.[5]
-
Reagent Contamination: Were any reagents or solvents contaminated with peroxides (e.g., old THF, diethyl ether) or other radical initiators?[5]
-
Incompatible Materials: Did the reaction involve strong bases (e.g., NaOH), strong acids, or metals like copper or brass, which can initiate polymerization?[9][12]
-
Excessive Heat or Light: Was the reaction heated too aggressively or exposed to direct sunlight or strong laboratory light?[5]
-
Issue 2: Complex or Unexpected NMR/MS Spectra
-
Symptoms:
-
¹H or ¹³C NMR spectra show broad, poorly resolved peaks, particularly in the aliphatic region, inconsistent with the expected product.
-
Mass spectrometry data shows a series of repeating mass units or a complex mixture of high-molecular-weight species that are not attributable to your target molecule.
-
Loss of the characteristic sharp signals for the vinyl group in NMR.
-
-
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for unexpected analytical results. -
Explanation of Workflow:
-
Analyze a Control: The first and most critical step is to determine if the starting material is compromised. Prepare a simple solution of your Acrylonitrile-¹³C₃ stock in the same NMR solvent used for your reaction sample.
-
Interpret Control: If the control spectrum is clean, your storage and stock solutions are likely fine, and the degradation is happening during your experiment.[13] If the control itself shows signs of degradation, the stock vial is compromised.
-
Review Experimental Parameters: If the degradation is process-related, systematically review every step. Was the reaction overheated? Were any incompatible reagents used (see Table 1)? Was the reaction flask wrapped in foil to protect it from light?[5]
-
Review Workup: Post-reaction workup is a common source of degradation. Using a rotary evaporator at high temperatures can initiate thermal polymerization. Acidic or basic aqueous washes can cause hydrolysis or polymerization.
-
Part 3: Experimental Protocols & Best Practices
Adherence to validated protocols is the best defense against degradation.
Core Chemical Incompatibilities
It is essential to prevent Acrylonitrile-¹³C₃ from coming into contact with materials that can initiate hazardous polymerization or other reactions.
| Incompatible Agent Class | Specific Examples | Causality / Hazard |
| Strong Bases / Alkalis | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Ammonia, Amines | Violent, explosive polymerization can occur.[9][12] |
| Strong Acids | Concentrated Sulfuric Acid, Hydrochloric Acid | Can accelerate polymerization to an explosive rate and produce toxic HCN gas.[9][12][14] |
| Strong Oxidizing Agents | Bromine, Peroxides, Permanganates | Reacts violently, creating a fire and explosion hazard.[9][14] |
| Certain Metals & Alloys | Copper, Copper Alloys (Brass, Bronze), Aluminum (at high conc.) | Attacks these metals; copper can catalyze polymerization.[1][9] |
| Radical Initiators | Peroxides (often found in aged ethers like THF), Azo compounds (AIBN) | Directly initiates the free-radical polymerization chain reaction.[5][15] |
Table 1. Summary of materials and chemical classes incompatible with Acrylonitrile-¹³C₃.
Protocol 1: Preparation of a Standard Stock Solution
This protocol ensures the stable preparation of a stock solution for immediate use in experiments.
-
Pre-Experiment Check: Gather all necessary glassware and ensure it is scrupulously clean and dry.[5] Remove the Acrylonitrile-¹³C₃ vial from cold storage and allow it to equilibrate to room temperature in a desiccator.
-
Inert Atmosphere: Conduct all transfers in a certified chemical fume hood.[2] For maximum stability, especially if the solution will be used over several hours, use a Schlenk line or glovebox to handle the material under an inert atmosphere (Nitrogen or Argon).
-
Solvent Choice: Use a high-purity, anhydrous grade solvent. If using solvents prone to peroxide formation (e.g., THF, Dioxane), ensure they are freshly purified or tested and confirmed to be peroxide-free.
-
Transfer: Using a calibrated gas-tight syringe, carefully withdraw the required volume of Acrylonitrile-¹³C₃.
-
Dilution: Add the Acrylonitrile-¹³C₃ to your solvent in the receiving flask, which should be appropriately sized and equipped with a magnetic stir bar if needed.
-
Storage of Solution: If the stock solution is not for immediate use, store it in a tightly sealed, amber glass vial at 2-8°C. Do not store dilute solutions for extended periods, as the effective concentration of the inhibitor is reduced.
Protocol 2: Inhibitor Removal for Sensitive Reactions
For reactions where the phenolic inhibitor may interfere (e.g., certain polymerization studies or metal-catalyzed reactions), it must be removed immediately before use.
-
Prepare Alumina Column: In a fume hood, pack a small chromatography column or a pipette plugged with glass wool with activated basic alumina.[5] The amount should be roughly 10-20 times the weight of the acrylonitrile sample.
-
Equilibrate: Pre-wet the column with a small amount of the anhydrous reaction solvent.
-
Purification: Carefully add the required amount of inhibited Acrylonitrile-¹³C₃ to the top of the column.
-
Elution: Allow the monomer to pass through the alumina bed, collecting the purified, inhibitor-free liquid in a clean, dry receiving flask. The phenolic inhibitor will be adsorbed onto the basic alumina.[5]
-
IMMEDIATE USE: This is the most critical step. The purified Acrylonitrile-¹³C₃ is now highly susceptible to polymerization. It must be used within minutes of purification.[5] Never store inhibitor-free acrylonitrile.[3]
Visualizing Degradation Pathways
Understanding the primary chemical failure modes is key to preventing them.
References
- BenchChem. (n.d.). Preventing polymerization of acrylonitrile derivatives during reaction.
- National Center for Biotechnology Information. (n.d.). Acrylonitrile. PubChem Compound Summary for CID 7855. Retrieved January 14, 2026.
- CymitQuimica. (n.d.). Acrylonitrile-13C3(stabilized with 35-45 ppm 4-hydroxy anisole (H750015)). Retrieved January 14, 2026.
- Guidechem. (n.d.). This compound(stabilized with 35-45 ppM 4-hydroxy anisole). Retrieved January 14, 2026.
- Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides Nucleotides Nucleic Acids, 23(5), 767-75.
- Nufarm. (n.d.). Polymerization Inhibitors for Acrylonitrile. Retrieved January 14, 2026.
- Fisher Scientific. (2009). SAFETY DATA SHEET: Acrylonitrile. Retrieved January 14, 2026.
- LGC Standards. (n.d.). Acrylonitrile (13C3,99%) (inhibited with 0.1% 4-methoxypheno). Retrieved January 14, 2026.
- Santa Cruz Biotechnology. (n.d.). This compound. Retrieved January 14, 2026.
- Pharmaffiliates. (n.d.). This compound (stabilized with 35-45 ppm 4-hydroxy anisole). Retrieved January 14, 2026.
- National Center for Biotechnology Information. (n.d.). Acrylonitrile - Reactivity. PubChem Compound Summary for CID 7855. Retrieved January 14, 2026.
- Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Acrylonitrile. Retrieved January 14, 2026.
- CDH Fine Chemical. (n.d.). Acrylonitrile MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved January 14, 2026.
- ResearchGate. (n.d.). Polymerization of acrylonitrile.
- Jayaraman, T. V. (1975).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Acrylonitrile. Retrieved January 14, 2026.
- INEOS Group. (n.d.). Acrylonitrile: Safe Handling and Storage Manual. Retrieved January 14, 2026.
- Sumner, S. C., et al. (1992). Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. Chemical Research in Toxicology, 5(4), 549-560.
- Ataman Kimya. (n.d.). ACRYLONITRILE. Retrieved January 14, 2026.
- Agency for Toxic Substances and Disease Registry. (2024). Toxicological Profile for Acrylonitrile.
- University of Waterloo. (2024).
- Unigel. (2021). SAFETY DATA SHEET: ACRYLONITRILE. Retrieved January 14, 2026.
- CEFIC. (n.d.). Acrylonitrile: Guidelines for Safe Handling and Distribution. Retrieved January 14, 2026.
- Eaton, R.S. (1953). The Polymerisation of Acrylonitrile in Aqueous Solution. University of Leeds.
- Occupational Safety and Health Administration. (n.d.). Substance Technical Guidelines for Acrylonitrile. OSHA 1910.1045 App B. Retrieved January 14, 2026.
- Surianarayanan, M., et al. (1998). Spectroscopic investigations of polyacrylonitrile thermal degradation. Journal of Applied Polymer Science, 67(14), 2503-2512.
- Sigma-Aldrich. (n.d.).
- Bruker. (n.d.). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Retrieved January 14, 2026.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 14, 2026.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved January 14, 2026.
- Giraud, S., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1799.
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Technical Support Center: Quantification of Acrylonitrile-¹³C₃
Welcome to the Technical Support Center for the quantification of Acrylonitrile-¹³C₃. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of Acrylonitrile-¹³C₃ as an internal standard in quantitative analytical studies. Our focus is on ensuring scientific integrity and providing practical, field-proven insights to help you achieve accurate and reproducible results.
The "gold standard" in quantitative mass spectrometry is the use of stable isotope-labeled internal standards (SIL-ISs).[1][2] Acrylonitrile-¹³C₃ serves this purpose, offering a near-identical chemical and physical profile to the native analyte, differing only in mass. This property allows for superior correction of variability during sample preparation and analysis.[1][3]
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of Acrylonitrile-¹³C₃ for quantification.
Q1: What is the primary application of Acrylonitrile-¹³C₃ in analytical chemistry?
Acrylonitrile-¹³C₃ is primarily used as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) for the accurate quantification of unlabeled acrylonitrile.[2][4] This technique is widely employed in various fields, including environmental monitoring, occupational safety, and metabolomics, to determine the concentration of acrylonitrile in complex matrices such as air, water, and biological fluids.[5][6][7][8]
Q2: Why is a stable isotope-labeled internal standard like Acrylonitrile-¹³C₃ preferred over a structural analog?
A stable isotope-labeled internal standard is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte of interest.[1] This ensures that it behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer. Consequently, it can more accurately compensate for matrix effects, inconsistencies in extraction recovery, and variations in instrument response, leading to more precise and accurate quantification.[1][2][3]
Q3: What are the recommended analytical techniques for quantifying acrylonitrile using Acrylonitrile-¹³C₃?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable techniques for this purpose.[5][7] GC-MS is particularly well-suited for volatile compounds like acrylonitrile and is often used for air sample analysis.[6][9] LC-MS/MS is highly sensitive and specific, making it ideal for analyzing acrylonitrile and its metabolites in complex biological matrices like urine and plasma.[7]
Q4: How do I properly prepare my stock solution of Acrylonitrile-¹³C₃?
Careful preparation of the stock solution is critical for accurate quantification. It is recommended to prepare the stock solution by weighing the Acrylonitrile-¹³C₃ standard accurately to the nearest 0.1 mg.[6] The choice of solvent depends on the analytical method; methanol is a common choice for both GC-MS and LC-MS/MS applications.[6][10] Store the stock solution in a tightly sealed container at the recommended temperature (e.g., 2-8°C) to prevent evaporation and degradation.[11]
Q5: What concentration of Acrylonitrile-¹³C₃ internal standard should I add to my samples?
The concentration of the internal standard should be consistent across all calibration standards, quality control samples, and unknown samples.[12] A common practice is to add the internal standard at a concentration that is in the mid-range of the calibration curve. This ensures a robust and reliable signal for normalization.
II. Calibration Curve Troubleshooting Guide
A reliable calibration curve is the cornerstone of accurate quantification. This section provides a troubleshooting guide for common issues encountered during the construction and use of calibration curves for Acrylonitrile-¹³C₃ quantification.
Issue 1: Poor Linearity (R² value < 0.99)
Possible Causes:
-
Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity.
-
Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement, affecting the analyte-to-internal standard response ratio, especially at the lower and upper ends of the curve.[13][14][15][16][17]
-
Detector Saturation: At high concentrations, the detector response may become non-linear.
-
Improper Integration: Inconsistent peak integration across the calibration standards can lead to poor linearity.
Troubleshooting Steps:
-
Verify Standard Concentrations: Prepare a fresh set of calibration standards, paying close attention to pipetting accuracy. Use calibrated pipettes and perform dilutions carefully.
-
Assess Matrix Effects: Prepare a set of standards in a matrix-free solvent and another set in the sample matrix. A significant difference in the slopes of the two curves indicates the presence of matrix effects.[14] Consider optimizing sample preparation to remove interfering components or using a matrix-matched calibration curve.[13][17]
-
Adjust Concentration Range: If detector saturation is suspected, dilute the higher concentration standards and re-run the calibration curve.
-
Review Integration Parameters: Manually inspect the peak integration for each standard to ensure consistency. Adjust integration parameters if necessary.
Issue 2: High Variability in Replicate Injections
Possible Causes:
-
Inconsistent Injection Volume: Issues with the autosampler can lead to variable injection volumes.
-
Sample Evaporation: If samples are left uncapped in the autosampler for an extended period, the solvent can evaporate, leading to an increase in concentration.
-
System Instability: Fluctuations in the mass spectrometer or chromatography system can cause signal instability.
Troubleshooting Steps:
-
Check Autosampler Performance: Run a series of replicate injections of a single standard to assess the precision of the autosampler. If the variability is high, service the autosampler.
-
Ensure Proper Sample Sealing: Use appropriate vial caps and septa to minimize solvent evaporation.
-
Monitor System Suitability: Inject a system suitability standard at the beginning and throughout the analytical run to monitor the performance of the instrument.
Issue 3: Interferences or Ghost Peaks
Possible Causes:
-
Contaminated Solvents or Reagents: Impurities in the solvents or reagents can introduce interfering peaks.
-
Carryover from Previous Injections: High-concentration samples can contaminate the injection port or analytical column, leading to ghost peaks in subsequent runs.
-
Matrix Components: Some components of the sample matrix may have the same mass-to-charge ratio as the analyte or internal standard.
Troubleshooting Steps:
-
Run Blanks: Analyze a solvent blank and a matrix blank to identify the source of the interference.
-
Optimize Wash Method: Improve the autosampler wash method by using a stronger solvent or increasing the wash volume and duration to reduce carryover.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove matrix interferences.[18][19]
-
Improve Chromatographic Separation: Modify the chromatographic method (e.g., change the gradient, use a different column) to separate the interfering peak from the analyte and internal standard.
Data Summary: Calibration Curve Acceptance Criteria
| Parameter | Acceptance Criteria |
| Correlation Coefficient (R²) | ≥ 0.99 |
| Calibration Point Accuracy | Within ±15% of the nominal concentration (±20% for the LLOQ) |
| Linearity | Visual inspection of the curve and the residuals plot |
| LLOQ Signal-to-Noise Ratio | ≥ 10 |
III. Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
This protocol outlines the steps for preparing calibration standards and quality control (QC) samples for the quantification of acrylonitrile using Acrylonitrile-¹³C₃ as an internal standard.
Materials:
-
Acrylonitrile standard
-
Acrylonitrile-¹³C₃ internal standard
-
Methanol (or other appropriate solvent)
-
Control matrix (e.g., blank plasma, urine, or water)
-
Calibrated pipettes and volumetric flasks
Procedure:
-
Prepare Primary Stock Solutions:
-
Accurately weigh approximately 10 mg of acrylonitrile and Acrylonitrile-¹³C₃ into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume to create 1 mg/mL primary stock solutions.
-
-
Prepare Intermediate Stock Solutions:
-
Perform serial dilutions of the primary stock solutions with methanol to create intermediate stock solutions at appropriate concentrations for spiking.
-
-
Prepare Working Internal Standard Solution:
-
Dilute the Acrylonitrile-¹³C₃ intermediate stock solution to the final working concentration that will be added to all samples.
-
-
Prepare Calibration Standards:
-
Spike the control matrix with appropriate volumes of the acrylonitrile intermediate stock solutions to create a series of at least six calibration standards covering the desired concentration range.
-
-
Prepare Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the control matrix with the acrylonitrile intermediate stock solution. These should be prepared from a separate weighing of the acrylonitrile standard if possible.
-
-
Sample Preparation:
-
To a fixed volume of each calibration standard, QC sample, and unknown sample, add a fixed volume of the working internal standard solution.
-
Proceed with the sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Workflow for Calibration Curve Construction and Sample Quantification
Caption: Workflow for Acrylonitrile-¹³C₃ quantification.
IV. Troubleshooting Decision Tree for Matrix Effects
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[13][14][15][16][17] This decision tree provides a systematic approach to identifying and mitigating matrix effects.
Caption: Troubleshooting matrix effects.
V. References
-
Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV. [Link]
-
Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(5), 3448-3455. [Link]
-
Heuillet, M., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]
-
Gaffney, A. M., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]
-
NANOLAB. (n.d.). Determination of Acrylonitrile: Accurate Analysis Methods. [Link]
-
Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate. [Link]
-
The MAK Collection for Occupational Health and Safety. (2023). Determination of acrylonitrile in workplace air using gas chromatography (GC-MS). Publisso. [Link]
-
Zhang, T., et al. (2020). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1152, 122241. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. [Link]
-
Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Isotope Dilution Mass Spectrometry. [Link]
-
Schettgen, T., et al. (2009). A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 393(3), 969-81. [Link]
-
The MAK Collection for Occupational Health and Safety. (2023). Acrylonitrile – Determination of acrylonitrile in workplace air using gas chromatography (GC-MS). Publisso. [Link]
-
Liu, A., & Pusecker, K. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 12(13), 883-887. [Link]
-
Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 52. [Link]
-
Gosetti, F., et al. (2010). Matrix effect in a view of LC-MS/MS: An overview. ResearchGate. [Link]
-
Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
-
Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 382-390. [Link]
-
Federal Institute for Occupational Safety and Health (BAuA). (2023). MAK Commission: Acrylonitrile - Determination of acrylonitrile in workplace air using gas chromatography (GC-MS). [Link]
-
Mastovska, K., & Lehotay, S. J. (2006). Rapid sample preparation method for LC-MS/MS or GC-MS analysis of acrylamide in various food matrices. Journal of Agricultural and Food Chemistry, 54(19), 7001-8. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Sampling and Analytical Methods for Acrylonitrile. [Link]
-
U.S. Environmental Protection Agency. (1994). Method 8031: Acrylonitrile by Gas Chromatography. [Link]
-
Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. [Link]
-
Giraud, N., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1776-1779. [Link]
-
American Association for Clinical Chemistry. (2018). Calibration Strategies for Clinical LC-MS Assays. [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. [Link]
-
Van Eeckhaut, A., et al. (2009). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of the American Society for Mass Spectrometry, 20(6), 1146-52. [Link]
-
Xu, R., et al. (2005). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International, 23(11), 586-592. [Link]
-
Studzińska, S., & Buszewski, B. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 26(2), 349. [Link]
-
Shimadzu Learning & Development. (2022, November 22). How to Set up HPLC Calibration Method - Internal Standard Calibration with Shimadzu LabSolutions [Video]. YouTube. [Link]
-
Axion Labs & Training Institute. (2022, September 12). How to build a calibration curve [Video]. YouTube. [Link]
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Technical Support Center: Correcting for ¹³C Natural Abundance in Acrylonitrile-¹³C₃ Studies
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the necessity and methodology of natural abundance correction.
Q1: Why is it critical to correct for the natural abundance of ¹³C?
A: It is essential to correct for natural abundance to differentiate between isotopes incorporated from your experimental tracer (e.g., Acrylonitrile-¹³C₃) and those that are naturally present in all biological and chemical samples.[1] Carbon, the backbone of most metabolites, is a mixture of stable isotopes, primarily ¹²C and ¹³C.[1] If you do not account for the naturally occurring ¹³C, you will overestimate the incorporation of your labeled tracer, leading to significant errors in calculated metabolic fluxes and pathway activities.[1][2] The correction ensures that the measured isotopic enrichment is solely attributable to the experimental tracer.[1]
Q2: What are the natural abundances of the key stable isotopes?
A: All elements found in organic molecules (C, H, N, O, S, etc.) have naturally occurring heavy isotopes. While the abundance of ¹³C is the most common correction applied, high-resolution mass spectrometry may require consideration of others. The accepted natural abundances are summarized below.
| Isotope | Natural Abundance (%) | Monoisotopic Mass (u) |
| ¹²C | 98.93 | 12.000000 |
| ¹³C | 1.07 | 13.003355 |
| ¹⁴N | 99.632 | 14.003074 |
| ¹⁵N | 0.368 | 15.000109 |
| ¹⁶O | 99.757 | 15.994915 |
| ¹⁷O | 0.038 | 16.999132 |
| ¹⁸O | 0.205 | 17.999160 |
| ¹H | 99.9885 | 1.007825 |
| ²H (D) | 0.0115 | 2.014102 |
| ³²S | 94.93 | 31.972071 |
| ³³S | 0.76 | 32.971458 |
| ³⁴S | 4.29 | 33.967867 |
| (Source: IUPAC, 1997) |
Q3: What are the consequences of failing to perform natural abundance correction?
A: Neglecting this crucial step invalidates quantitative analysis. The primary consequences are:
-
Systematic Overestimation of Label Incorporation: The M+1 peak, which represents the incorporation of a single ¹³C atom from your tracer, will be artificially inflated by the natural ¹³C present in the molecule. For a metabolite with many carbon atoms, this background contribution can be substantial. For example, an unlabeled molecule like NAD+ (C₂₁H₂₇N₇O₁₄P₂) will naturally have an M+1 peak that is 19% of the M+0 peak due to the probability of containing a single ¹³C atom.[3]
-
Inaccurate Metabolic Flux Calculations: Since flux analysis models rely on precise mass isotopomer distributions (MIDs), uncorrected data will yield erroneous flux values.[4]
-
Misinterpretation of Metabolic Pathways: Incorrectly concluding that a pathway is active or that a substrate is being utilized, when in fact the observed signal is merely background noise from natural abundance.
Q4: What are the primary methods for natural abundance correction?
A: Several computational methods exist, with the matrix-based approach being the most common and robust.[1][2]
-
Matrix-Based Correction: This method uses linear algebra to deconvolve the measured mass isotopomer distribution (MID) into the true, tracer-derived MID.[1][2] A correction matrix is constructed based on the elemental formula of the analyte and the known natural abundances of all its constituent isotopes.[1][2] This is the most accurate and widely adopted method.
-
Software Tools: Several software packages and programming language scripts (e.g., in Python, R) are available to perform these matrix-based corrections automatically, such as IsoCor, AccuCor2, and others.[2][3]
Troubleshooting Guide
This section provides solutions to specific issues encountered during data analysis.
Issue 1: My unlabeled control sample shows a significant M+1 peak. Is my experiment contaminated?
Diagnosis: This is an expected and normal observation. It does not indicate contamination. Any molecule containing carbon will exhibit a mass spectrum with an M+0 peak (containing all ¹²C) and a series of M+1, M+2, etc., peaks. The M+1 peak arises from the statistical probability that one of the carbon atoms in the molecule is a naturally occurring ¹³C atom.[1]
Solution:
-
Verify the Peak Intensity: The intensity of the M+1 peak in your unlabeled control should be predictable. For a molecule with 'n' carbon atoms, the M+1 peak intensity relative to the M+0 peak will be approximately n * 1.1%.
-
Utilize the Unlabeled Control: The mass isotopomer distribution of your unlabeled control sample is critical. It serves as the baseline measurement of the natural abundance contribution and is a required input for the correction algorithm.[5]
-
Perform the Correction: Apply a matrix-based correction algorithm using the data from your unlabeled control. After correction, the M+1 and higher isotopomer signals in this control sample should be reduced to baseline noise.
Issue 2: After correction, the calculated enrichment from my Acrylonitrile-¹³C₃ tracer seems lower than expected.
Diagnosis: This can occur for several reasons, often related to the isotopic purity of the tracer itself or dilution effects within the biological system.
Causality & Solutions:
-
Check Tracer Purity: The Acrylonitrile-¹³C₃ tracer is not 100% ¹³C at all three carbon positions. There will be a small percentage of molecules that are M+0, M+1, and M+2 relative to the main M+3 peak. This isotopic impurity in the tracer must be accounted for in the correction algorithm, otherwise, it will dilute the calculated enrichment. Many correction software tools have an option to input tracer purity information.
-
Consider Metabolic Dilution: The labeled Acrylonitrile-¹³C₃ enters cellular pools that also contain unlabeled, endogenous versions of the same or related metabolites. Your tracer is being diluted by these pre-existing unlabeled pools. This is a biological reality, not an error. Mass Isotopomer Distribution Analysis (MIDA) is designed to calculate this dilution by determining the enrichment of the true biosynthetic precursor pool.[6]
-
Evaluate Tracer Delivery and Uptake: Ensure the experimental conditions (e.g., tracer concentration, incubation time) are sufficient for the tracer to be taken up by the cells and incorporated into the pathways of interest.[7] Low uptake will naturally lead to low enrichment.
Issue 3: The sum of my corrected mass isotopomer fractions is not equal to 1 (or 100%).
Diagnosis: This points to an issue with the raw data quality or the correction process itself. The corrected fractions represent a probability distribution and must sum to 1.
Causality & Solutions:
-
Poor Signal-to-Noise Ratio: If the mass spectral peaks are weak and noisy, the integration of peak areas will be inaccurate. This is a common source of error. Ensure your MS method is optimized for sensitivity and that metabolite concentrations are sufficient.
-
Incorrect Background Subtraction: Improper background subtraction can either remove part of the real signal or leave interfering signals, leading to inaccurate peak areas. Re-evaluate your data processing workflow.
-
Overlapping Spectral Peaks: High-resolution mass spectrometry is crucial to resolve the metabolite of interest from other co-eluting compounds that may have similar m/z values.[1] If another species is contributing to the measured ion intensity at a specific m/z, the correction will be inaccurate.
-
Mathematical Instability: In cases of very low tracer enrichment, the correction algorithm can sometimes produce small negative numbers, which are physically meaningless.[8] This is often due to measurement error being larger than the actual signal. Ensure that your measured MIDs are statistically sound before applying the correction.[8]
Experimental Workflow & Protocols
Protocol 1: Data Acquisition for Natural Abundance Correction
-
Prepare Two Sample Groups:
-
Unlabeled Control Group: Cells or animals grown under identical conditions to the experimental group but with unlabeled substrates. This group is essential for measuring the natural background.
-
Labeled Experimental Group: Cells or animals administered the Acrylonitrile-¹³C₃ tracer.
-
-
Metabolite Extraction: Quench metabolism and extract metabolites using a validated protocol (e.g., cold methanol/chloroform extraction).[4]
-
Mass Spectrometry Analysis:
-
Data Processing:
-
Integrate the peak areas for all relevant mass isotopomers (M+0, M+1, M+2, M+3, etc.) for your metabolite(s) of interest in both the unlabeled and labeled samples.
-
This raw mass isotopomer distribution (MID) is the input for the correction algorithm.
-
Diagram: Natural Abundance Correction Workflow
The following diagram illustrates the logical flow from data acquisition to the final, corrected results.
Caption: Workflow for ¹³C natural abundance correction.
Diagram: The Origin of Mass Isotopomers
This diagram explains how both natural abundance and isotopic tracers contribute to the observed mass spectrum of a hypothetical three-carbon molecule.
Caption: Contribution of natural vs. tracer isotopes to the M+1 peak.
References
-
Lee, W. N. P., Byerley, L. O., Bergner, E. A., & Edmond, J. (1991). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. PubMed. [Link]
-
Lee, W. N. P., Byerley, L. O., Bergner, E. A., & Edmond, J. (1991). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of mass spectrometry. [Link]
-
Su, X., Lu, W., & Rabinowitz, J. D. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. PMC. [Link]
-
Wang, K., et al. (2023). Construction and application of natural stable isotope correction matrix in 13C-labeled metabolic flux analysis. ResearchGate. [Link]
-
Hilovsky, D., Hartsell, J., Young, J. D., & Liu, X. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. [Link]
-
Wang, Y., Parsons, L. R., & Su, X. (2020). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]
-
Hui, S., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. PMC. [Link]
-
Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. PubMed. [Link]
-
Brenna, J. T. (1994). Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies. PubMed. [Link]
-
Hilovsky, D., Hartsell, J., Young, J. D., & Liu, X. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. PubMed. [Link]
-
Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. Semantic Scholar. [Link]
-
Hilovsky, D., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. ResearchGate. [Link]
-
Fennell, T. R., Kedderis, G. L., & Sumner, S. C. (1991). Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. PubMed. [Link]
-
Abaye, D. A., et al. (2022). UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling. Scirp.org. [Link]
-
Böcker, S. (n.d.). Isotope distributions. Friedrich Schiller University Jena. [Link]
-
Wikipedia. (n.d.). Natural abundance. Wikipedia. [Link]
-
Scientific Instrument Services. (n.d.). Table of Isotopic Masses and Natural Abundances. sisweb.com. [Link]
-
Jordà-Redondo, M., et al. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv. [Link]
-
Sparkman, O. D. (2006). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy. [Link]
-
Schettgen, T., et al. (2009). A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Tremblay-Franco, M., et al. (2022). Urinary metabolome dynamics in 13C-labeled mice. PMC. [Link]
-
Ghanayem, B. I., & Hiss, E. A. (1994). Investigation of methacrylonitrile metabolism and the metabolic basis for the differences in its toxicity in rats and mice. PubMed. [Link]
-
Trefely, S., et al. (2016). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters. PubMed. [Link]
Sources
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Acrylonitrile-13C3 Solubility in Experimental Systems
Welcome to the technical support guide for Acrylonitrile-13C3. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this isotopically labeled compound. Here, we address common solubility challenges and provide expert guidance to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound that I should be aware of?
A1: this compound is a colorless to pale yellow liquid with a pungent odor.[1] It is a small, polar molecule that is soluble in water and many common organic solvents.[1][2] Key properties are summarized in the table below. It's important to note that while isotopic labeling with 13C has a minimal effect on chemical properties, it does increase the molecular weight.[3]
| Property | Value | Source |
| Molecular Formula | 13C3H3N | [4] |
| Molecular Weight | 56.04 g/mol | |
| Density | 0.850 g/mL at 25 °C | [4] |
| Boiling Point | 77 °C | |
| Melting Point | -83 °C | |
| Storage Temperature | 2-8°C | [4] |
This compound is also classified as a flammable liquid and is toxic if swallowed, in contact with skin, or inhaled.[5][6] Always handle it in a well-ventilated area and use appropriate personal protective equipment.[5]
Q2: My this compound is not dissolving in my aqueous buffer system. What could be the issue?
A2: While acrylonitrile is water-soluble, several factors can limit its dissolution in aqueous buffers:
-
pH of the Buffer: The solubility of organic compounds can be pH-dependent. Although this compound is neutral, extreme pH values in your buffer could potentially lead to reactions or degradation, affecting solubility.
-
Ionic Strength: High salt concentrations in your buffer can decrease the solubility of organic molecules through the "salting out" effect.
-
Temperature: Solubility of solids in liquids generally increases with temperature. If you are working at a low temperature, try gently warming the solution.
-
Presence of Other Components: Other molecules in your experimental system, such as proteins or lipids, can interact with this compound and affect its apparent solubility.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For preparing a concentrated stock solution, it is best to use a solvent in which this compound is highly soluble. Based on the principle of "like dissolves like," polar organic solvents are excellent choices. Recommended solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Acetonitrile
When preparing for aqueous experimental systems, it is crucial to use a stock solvent that is miscible with your final buffer and does not negatively impact your experiment at the final concentration.
Q4: I'm observing precipitate formation after diluting my this compound stock solution into my cell culture medium. What should I do?
A4: This is a common issue when a compound has lower solubility in the final aqueous medium compared to the organic stock solvent. Here's a troubleshooting workflow:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your medium.
-
Use a Co-solvent: If a higher concentration is necessary, consider if a small percentage of a co-solvent (like DMSO or ethanol) is permissible in your experiment. Ensure the final co-solvent concentration is non-toxic to your cells.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This can sometimes help keep the compound in solution.
-
Gentle Warming and Agitation: Briefly warming the medium to 37°C and gently mixing can help dissolve the precipitate. However, be mindful of the thermal stability of other medium components.
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in a Novel Buffer System
This protocol provides a method to quickly assess the approximate solubility of this compound in your specific experimental buffer.
Materials:
-
This compound
-
Your experimental buffer
-
DMSO (or another suitable organic solvent)
-
Nephelometer or a UV-Vis spectrophotometer
-
96-well plate
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Create a Dilution Series: In a 96-well plate, perform a serial dilution of your stock solution with your experimental buffer.
-
Equilibration: Allow the plate to equilibrate at your experimental temperature for 1-2 hours.
-
Analysis:
-
Nephelometry: Measure the turbidity of each well. The lowest concentration at which turbidity is detected indicates the kinetic solubility limit.[7]
-
UV-Vis Spectroscopy: If your compound has a chromophore, you can centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant. The concentration at which the absorbance plateaus indicates the solubility limit.
-
Protocol 2: Preparing a Stable Working Solution for Cell-Based Assays
This protocol outlines the best practices for preparing a working solution of this compound for introduction into a cell culture system.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the Final Desired Concentration: Calculate the volume of stock solution needed to achieve the final concentration in your cell culture medium. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent toxicity.
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C.
-
Stepwise Dilution:
-
Pipette the required volume of the stock solution into a sterile microcentrifuge tube.
-
Add a small volume of the pre-warmed medium to the stock solution and mix gently by pipetting.
-
Transfer this intermediate dilution to the final volume of your cell culture medium.
-
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If observed, refer to the troubleshooting guide in the FAQs.
-
Immediate Use: It is recommended to use the prepared working solution immediately to minimize the risk of precipitation over time.
Visualizing Experimental Workflows
Diagram 1: Troubleshooting this compound Solubility Issues
Caption: A decision tree for troubleshooting precipitation of this compound.
Diagram 2: Workflow for Preparing a Working Solution
Caption: A stepwise workflow for the preparation of this compound working solutions.
References
-
This compound (stabilized with 35-45 ppm 4-hydroxy anisole (H750015)) - ChemBK. (n.d.). Retrieved January 14, 2026, from [Link]
-
2-Propenenitrile-3-13C. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Acrylonitrile. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
This compound (stabilized with 35-45 ppm 4-hydroxy anisole). (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]
-
Acrylonitrile. (n.d.). Cefic. Retrieved January 14, 2026, from [Link]
-
Acrylonitrile. (n.d.). INEOS. Retrieved January 14, 2026, from [Link]
-
Toxicological Profile for Acrylonitrile. (2022). Agency for Toxic Substances and Disease Registry. Retrieved January 14, 2026, from [Link]
-
Acrylonitrile. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Denver. Retrieved January 14, 2026, from [Link]
-
A Novel Method for the Preparation of Poly (Acrylamide-co-Acrylonitrile) Upper Critical Solution Temperature Thermosensitive Hydrogel by the Partial Dehydration of Acrylamide Grafted Polypropylene Sheets. (2018). MDPI. Retrieved January 14, 2026, from [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). GIT Laboratory Journal. Retrieved January 14, 2026, from [Link]
-
Solubility of Organic Compounds. (2023). University of Calgary. Retrieved January 14, 2026, from [Link]
Sources
- 1. Acrylonitrile | H2CCHCN | CID 7855 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. file.medchemexpress.com [file.medchemexpress.com]
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- 5. Page loading... [guidechem.com]
- 6. 2-Propenenitrile-3-13C | C3H3N | CID 16213369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Enhancing Sensitivity for Detecting Acrylonitrile-¹³C₃ Labeled Products
Welcome to the technical support center for the analysis of Acrylonitrile-¹³C₃ labeled products. This guide is designed for researchers, scientists, and drug development professionals who are utilizing stable isotope labeling to trace the metabolic fate and reactivity of acrylonitrile.[1][2][3] As a potent electrophile, acrylonitrile readily forms adducts with biological macromolecules, and the use of ¹³C₃-labeled acrylonitrile provides a powerful tool for differentiating its metabolites and adducts from endogenous compounds.[1][4]
This resource provides field-proven insights and troubleshooting strategies to overcome common challenges in achieving high sensitivity and robust quantification with both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][]
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is better for detecting Acrylonitrile-¹³C₃ products: LC-MS/MS or NMR?
A1: The choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) depends on the specific research question, required sensitivity, and the molecular context of the labeled product.
-
LC-MS/MS is generally the method of choice for quantitative analysis due to its superior sensitivity and selectivity, especially in complex biological matrices.[2][6] It excels at detecting trace amounts of ¹³C₃-labeled metabolites or adducts. Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard, is a powerful technique for achieving high accuracy and precision by correcting for matrix effects and instrumental variations.[7]
-
NMR spectroscopy , while typically less sensitive than MS, provides invaluable structural information.[] It can uniquely identify the specific positions of the ¹³C labels within a molecule, which is crucial for elucidating metabolic pathways and understanding rearrangement mechanisms.[3][9] For sensitivity enhancement in NMR, ¹³C enrichment is a key strategy as the natural abundance of ¹³C is only 1.1%.[]
Comparative Analysis: LC-MS/MS vs. NMR
| Feature | LC-MS/MS | NMR Spectroscopy |
| Sensitivity | High (attomolar to femtomolar range)[10] | Lower (micromolar to millimolar range) |
| Selectivity | Very High (with MS/MS)[6] | High (excellent for resolving isomers) |
| Structural Info | Provides mass-to-charge ratio and fragmentation patterns | Provides detailed atomic connectivity and spatial arrangement[9] |
| Quantification | Excellent, especially with labeled internal standards[7][11] | Quantitative, but requires careful setup and longer acquisition times |
| Sample Throughput | High | Low to moderate |
| Primary Use Case | Targeted quantification, metabolite screening, pharmacokinetic studies[] | Structure elucidation, flux analysis, mechanism studies[3] |
Q2: Why is a stable isotope-labeled internal standard essential for quantifying Acrylonitrile-¹³C₃ products?
A2: Quantification of metabolites in biological fluids by MS can be challenging due to issues like chromatographic co-elutions and ion suppression, which can lead to poor reproducibility.[2][6] A stable isotope-labeled internal standard (IS) is the gold standard for correcting these variations.[7][11]
An ideal IS for Acrylonitrile-¹³C₃ would be a version of the analyte with a different number of heavy isotopes (e.g., Acrylonitrile-¹³C₂,¹⁵N). Since the IS is chemically identical to the analyte, it co-elutes during chromatography and experiences the same extraction inefficiencies and matrix effects.[7] By measuring the ratio of the analyte signal to the IS signal, these variations are normalized, leading to highly accurate and precise quantification.[12][13] ¹³C-labeled standards are often preferred over deuterated (²H) standards because they do not exhibit isotopic effects that can sometimes cause a slight shift in chromatographic retention time.[14][15]
Q3: How can I optimize my sample preparation for analyzing Acrylonitrile-¹³C₃ adducts in biological samples?
A3: Proper sample preparation is critical to remove interfering substances and concentrate the analyte. The turnover rate for some metabolites can be on the order of seconds, so rapid quenching of enzymatic activity is essential.[9]
-
For Protein Adducts: Human exposure to acrylonitrile can be monitored by analyzing adducts formed with hemoglobin.[4] A common method involves a modified Edman degradation to cleave the adducted N-terminal amino acid, which can then be analyzed by GC-MS or LC-MS/MS.[4]
-
For Small Molecule Metabolites: For urinary metabolites like N-acetyl-S-(2-cyanoethyl)cysteine (CEMA), a "dilute-and-shoot" approach with online extraction using restricted access material can be highly effective and requires minimal sample handling.[16] For other matrices, a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove proteins and lipids.[17]
Q4: What are common adduct ions I should be aware of in the mass spectrum?
A4: In soft ionization techniques like electrospray ionization (ESI), molecules often form adducts with ions present in the mobile phase.[18] When optimizing your MS method, it's important to check for these common adducts in addition to the protonated molecule ([M+H]⁺). Common adducts include:
-
Sodium adduct: [M+Na]⁺
-
Ammonium adduct: [M+NH₄]⁺
-
Potassium adduct: [M+K]⁺
-
Solvent adducts (e.g., with acetonitrile): [M+ACN+H]⁺
In some cases, an adduct ion may be more stable or provide a stronger signal than the protonated molecule, making it a better choice for the precursor ion in an MS/MS experiment.[19]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low Signal-to-Noise (S/N) Ratio in LC-MS/MS
A low S/N ratio compromises the limit of detection and quantification. This workflow can help diagnose the cause.
Caption: Troubleshooting workflow for low signal-to-noise in LC-MS/MS.
Detailed Solutions for Low S/N Ratio:
| Potential Cause | Underlying Rationale & Solution |
| Inefficient Ionization | The analyte may not be ionizing efficiently in the ESI source. Solution: Systematically optimize source parameters, including nebulizer gas flow, drying gas flow and temperature, and capillary voltage.[20] Ensure the mobile phase pH is compatible with forming the desired ion (e.g., acidic mobile phase for positive ion mode).[19] |
| Suboptimal MS/MS Transition | The selected precursor-to-product ion transition (MRM) may not be the most intense. Solution: Perform a compound optimization experiment by infusing a standard of the Acrylonitrile-¹³C₃ labeled product. First, find the most abundant precursor ion (e.g., [M+H]⁺, [M+Na]⁺). Then, fragment that precursor at various collision energies to identify the most intense and stable product ion.[19][21] |
| Matrix Effects | Co-eluting compounds from the sample matrix (e.g., salts, lipids) can suppress the ionization of the target analyte.[13] Solution: Improve chromatographic separation to move the analyte away from interfering peaks.[21] Enhance the sample cleanup procedure (e.g., use a more selective SPE sorbent). The most robust solution is to use a co-eluting stable isotope-labeled internal standard to compensate for this effect.[7] |
| Poor Chromatography | A broad, tailing peak results in a lower peak height and, consequently, a lower S/N ratio. Solution: Ensure the mobile phase composition and pH are optimal for the analyte and column chemistry. Common additives like formic acid or ammonium formate can significantly improve peak shape.[19] Consider a different column chemistry if issues persist. |
Problem 2: Poor Reproducibility in Quantitative Analysis
Inconsistent results between injections or batches can invalidate a study.
| Potential Cause | Underlying Rationale & Solution |
| Inconsistent Sample Preparation | Manual sample preparation steps are a major source of variability. Solution: Automate sample preparation where possible. Ensure precise and consistent volumes are used. Most importantly, add a stable isotope-labeled internal standard at the very beginning of the sample preparation process to correct for analyte loss during extraction and handling.[12][13] |
| Instrumental Drift | The sensitivity of a mass spectrometer can drift over time due to factors like a dirty ion source. Solution: Regularly clean the ion source and perform system suitability checks before each batch of samples. Analyze quality control (QC) samples at regular intervals throughout the analytical run to monitor and correct for any drift. |
| Sample Degradation | The analyte may be unstable in the sample matrix or after processing. Solution: Investigate the stability of Acrylonitrile-¹³C₃ products under different storage conditions (temperature, light exposure). Perform stability tests in the final extraction solvent and in the autosampler. If degradation is observed, adjust the sample preparation workflow to minimize time and exposure to harsh conditions. |
Problem 3: Low Sensitivity in ¹³C NMR
The primary challenge in ¹³C NMR is its inherently low sensitivity due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio compared to ¹H.
| Potential Cause | Underlying Rationale & Solution |
| Low Analyte Concentration | Insufficient material is the most common reason for weak signals. Solution: While not always possible, increasing the sample concentration is the most direct way to improve the signal. If the sample is limited, use a high-sensitivity NMR probe (e.g., a cryoprobe). |
| Long ¹³C T₁ Relaxation Times | Quaternary carbons, in particular, can have very long T₁ relaxation times, requiring a long delay between scans to allow for full relaxation of the magnetization. This significantly increases experiment time. Solution: Add a paramagnetic relaxation agent, such as Chromium(III) acetylacetonate (Cr(acac)₃), to shorten the T₁ relaxation times.[22] This allows for a shorter recycle delay and faster signal averaging, enhancing sensitivity within a given timeframe.[23] |
| Insufficient Signal Averaging | The signal-to-noise ratio in NMR improves with the square root of the number of scans. Solution: Increase the number of scans acquired. This is often a trade-off with instrument time but is a fundamental way to improve sensitivity for low-concentration samples.[] |
Key Experimental Protocols
Protocol: LC-MS/MS Method Optimization for an Acrylonitrile-¹³C₃ Metabolite
This protocol outlines the steps to develop a sensitive and specific MRM method.
Objective: To determine the optimal precursor ion, product ion, and collision energy for a target Acrylonitrile-¹³C₃ labeled metabolite.
Materials:
-
Acrylonitrile-¹³C₃ metabolite standard solution (~1 µg/mL in 50:50 acetonitrile:water).
-
Syringe pump for direct infusion.
-
Tandem quadrupole mass spectrometer coupled to an LC system.
Workflow Diagram:
Caption: Workflow for optimizing an MRM transition in LC-MS/MS.
Step-by-Step Procedure:
-
Prepare the Standard: Prepare a ~1 µg/mL solution of the purified Acrylonitrile-¹³C₃ metabolite in a solvent compatible with ESI (e.g., 50% acetonitrile with 0.1% formic acid).
-
Direct Infusion: Using a syringe pump, infuse the standard solution directly into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Selection:
-
Set the first quadrupole (Q1) to scan a mass range that includes the expected molecular weight of your metabolite.
-
Observe the full scan mass spectrum. Identify the most intense ion corresponding to your metabolite. This could be the protonated molecule [M+H]⁺ or an adduct like [M+Na]⁺.[19] This m/z value will be your precursor ion.
-
-
Product Ion Selection:
-
Set the instrument to "Product Ion Scan" mode. In this mode, Q1 is fixed to transmit only your selected precursor ion.
-
The second quadrupole (Q2, the collision cell) is activated, and the third quadrupole (Q3) scans a mass range to detect all fragment ions.
-
Begin at a low collision energy (e.g., 5 eV) and gradually increase it. Observe how the fragmentation pattern changes.
-
Identify the most intense and stable fragment ion in the spectrum. This will be your product ion. Avoid very low-mass, non-specific fragments.
-
-
Collision Energy Optimization:
-
Set the instrument to MRM mode using the precursor and product ions selected in the previous steps.
-
While still infusing the standard, create a method that acquires data for the same MRM transition but varies the collision energy over a range (e.g., from 5 eV to 50 eV in 2 eV steps).
-
Plot the signal intensity against the collision energy. The optimal collision energy is the value that produces the maximum signal intensity.
-
-
Finalize Method: Save the optimized MRM transition (precursor m/z → product m/z) and the optimal collision energy in your LC-MS/MS acquisition method. This transition will provide the highest sensitivity for your Acrylonitrile-¹³C₃ labeled product.[21]
References
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Acrylonitrile-13C3 Mass Spectrometry Data
For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of scientific discovery and regulatory acceptance. When employing isotope dilution mass spectrometry (ID-MS) for the quantification of acrylonitrile, a critical industrial monomer and potential genotoxic impurity, the use of a stable isotope-labeled internal standard like Acrylonitrile-13C3 is paramount.[1][2][3] This guide provides an in-depth, technically-grounded framework for the validation of analytical methods using this compound, ensuring data accuracy, precision, and regulatory compliance. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step and offering practical insights for robust method implementation.
The Rationale for this compound as an Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls.[4][5] Its purpose is to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[4][5] The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties.[1]
This compound is the gold standard for the quantitative analysis of acrylonitrile for several key reasons:
-
Co-elution and Identical Physicochemical Properties: As an isotopologue of the native analyte, this compound shares the same retention time, extraction recovery, and ionization efficiency. This ensures that any variations affecting the analyte will equally affect the internal standard, providing reliable normalization.[3][6]
-
Mass Differentiation: The three ¹³C atoms provide a distinct mass shift of +3 Da compared to the monoisotopic mass of unlabeled acrylonitrile. This allows for clear differentiation by the mass spectrometer, eliminating isobaric interferences.
-
Reduced Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry.[7] Because this compound and the native analyte experience nearly identical matrix effects, their response ratio remains constant, leading to more accurate quantification.[8]
While structurally similar compounds can be used as internal standards, they may not perfectly mimic the analyte's behavior, leading to potential inaccuracies.[1] The use of a stable isotope-labeled internal standard like this compound is therefore highly recommended for bioanalytical methods to ensure the highest level of data quality.[2][3]
A Comprehensive Framework for Method Validation
The validation of a bioanalytical method is a formal process to demonstrate that the assay is suitable for its intended purpose.[9] This guide adheres to the principles outlined in major international guidelines, including the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[9][10][11][12]
The following sections detail the critical experiments and acceptance criteria for validating a mass spectrometry method for acrylonitrile quantification using this compound.
Experimental Workflow for Method Validation
The overall workflow for validating the analytical method can be visualized as a series of interconnected steps, each building upon the last to ensure a robust and reliable assay.
Caption: Workflow for Mass Spectrometry Method Validation.
Detailed Experimental Protocols and Acceptance Criteria
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally measure acrylonitrile and this compound without interference from endogenous matrix components, metabolites, or other potential contaminants.
Protocol:
-
Analyze at least six blank matrix samples from individual sources (e.g., plasma, urine).
-
Analyze a blank matrix sample spiked with this compound only.
-
Analyze a blank matrix sample spiked with acrylonitrile at the Lower Limit of Quantification (LLOQ).
-
Monitor the mass transitions for both acrylonitrile and this compound in all samples.
Acceptance Criteria:
-
In blank matrix samples, any interfering peaks at the retention time of acrylonitrile and this compound should be less than 20% of the response at the LLOQ for the analyte and less than 5% for the internal standard.
Linearity and Range
Objective: To establish the concentration range over which the instrument response is directly proportional to the concentration of acrylonitrile.
Protocol:
-
Prepare a series of calibration standards by spiking known concentrations of acrylonitrile into the matrix. A minimum of six non-zero concentration levels should be used.
-
Add a constant concentration of this compound to each calibration standard.
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration of acrylonitrile.
-
Perform a linear regression analysis using a suitable weighting factor (e.g., 1/x or 1/x²).
Acceptance Criteria:
-
The coefficient of determination (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
| Parameter | Acceptance Criteria |
| Number of Standards | Minimum of 6 non-zero standards |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Standards | ±15% of nominal (±20% for LLOQ) |
Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (mid-range of the calibration curve)
-
High QC (approx. 80% of the highest calibration standard)
-
-
Analyze five replicates of each QC level in at least three separate analytical runs on different days (inter-day precision and accuracy). The first run can also be used to determine intra-day precision and accuracy.
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.
-
Precision: The coefficient of variation (CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.
| QC Level | Number of Replicates | Accuracy (% Deviation) | Precision (% CV) |
| LLOQ | 5 | ±20% | ≤20% |
| Low QC | 5 | ±15% | ≤15% |
| Medium QC | 5 | ±15% | ≤15% |
| High QC | 5 | ±15% | ≤15% |
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
Objective: To determine the lowest concentration of acrylonitrile that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LLOQ).
Protocol:
-
LOD: Can be estimated based on the signal-to-noise ratio (S/N), typically a S/N of 3:1.
-
LLOQ: The lowest standard on the calibration curve that meets the acceptance criteria for accuracy and precision.
Acceptance Criteria:
-
The LLOQ must be quantifiable with an accuracy of ±20% and a precision of ≤20%.
Stability
Objective: To evaluate the stability of acrylonitrile in the biological matrix under various storage and processing conditions.
Protocol:
-
Analyze low and high QC samples after subjecting them to the following conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period that exceeds the expected sample storage time.
-
Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.
-
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Matrix Effect
Objective: To assess the impact of the matrix on the ionization of acrylonitrile and this compound.
Protocol:
-
Prepare three sets of samples:
-
Set A: Acrylonitrile and this compound in a neat solution.
-
Set B: Blank matrix extract spiked with acrylonitrile and this compound.
-
Set C: Acrylonitrile and this compound spiked into the matrix before extraction.
-
-
Calculate the matrix factor (MF) and the internal standard normalized matrix factor.
Acceptance Criteria:
-
The CV of the internal standard-normalized matrix factor should be ≤15%.
Illustrative Data: Mass Spectrometry Parameters for Acrylonitrile and this compound
The following table provides typical mass spectrometry parameters for the analysis of acrylonitrile by Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. The molecular ion of acrylonitrile (m/z 53) is often used for quantification.[13][14]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acrylonitrile | 53 | 52, 26 | 10, 15 |
| This compound | 56 | 55, 28 | 10, 15 |
Note: These are illustrative values and should be optimized for the specific instrument and method.
The fragmentation of acrylonitrile typically involves the loss of a hydrogen atom or a cyano group.[15][16] The use of ¹³C labeling in this compound results in a predictable mass shift in the fragment ions, allowing for highly specific detection.
Comparative Performance: this compound vs. Other Internal Standards
The superiority of a stable isotope-labeled internal standard like this compound over an analog internal standard is most evident when dealing with complex matrices and potential for sample loss during preparation.
Caption: Comparison of Internal Standard Performance.
Conclusion
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
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A Senior Application Scientist’s Guide: Choosing Between Acrylonitrile-¹³C₃ and ¹⁴C-Acrylonitrile for Advanced Metabolic Studies
In the landscape of metabolic research, the journey of a xenobiotic through a biological system is a story that must be told with precision. Isotopic labeling is our most powerful narrator. By tagging a molecule like acrylonitrile, a key industrial chemical and environmental compound, we can follow its absorption, distribution, metabolism, and excretion (ADME) with remarkable clarity. The choice of isotope—a stable one like Carbon-13 (¹³C) or a radioactive one like Carbon-14 (¹⁴C)—is a critical decision that dictates the experimental approach, the nature of the data obtained, and the overall scope of the research.
This guide provides an in-depth comparison of Acrylonitrile-¹³C₃ and ¹⁴C-acrylonitrile for metabolic studies. As a senior application scientist, my goal is to move beyond a simple list of pros and cons and delve into the causality behind experimental choices, empowering you to select the optimal tracer for your research objectives.
Part 1: The Fundamental Divide: Stable vs. Radioactive Isotopes
The core difference between Acrylonitrile-¹³C₃ and ¹⁴C-acrylonitrile lies in the nature of their isotopes.
-
Acrylonitrile-¹³C₃ utilizes a stable isotope . Carbon-13 is a naturally occurring, non-radioactive isotope of carbon. Its detection relies on the slight increase in mass it imparts to the molecule. This mass difference is imperceptible to biological systems, making it a true tracer, but requires highly sensitive analytical instruments to detect.[1][] The designation "-¹³C₃" indicates that all three carbon atoms in the acrylonitrile molecule have been replaced with the ¹³C isotope.
-
¹⁴C-Acrylonitrile employs a radioactive isotope . Carbon-14 is a low-energy beta (β) emitter with a long half-life of approximately 5,730 years.[3][4] Its detection is based on the radioactive decay process, where it emits a β-particle that can be quantified.[5] This property makes it exceptionally sensitive for detection but also necessitates stringent safety protocols and specialized handling.[6][7][8]
Part 2: A Head-to-Head Comparison for Metabolic Studies
The choice between these two labeled compounds is not merely about radioactivity but about the entire experimental ecosystem each requires.
Mechanism of Detection & Analytical Platforms
Acrylonitrile-¹³C₃: The primary analytical tools are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (LC-MS/MS): This is the workhorse for stable isotope studies. High-resolution mass spectrometers (like Orbitrap or Q-TOF) are essential to distinguish the ¹³C-labeled parent drug and its metabolites from the endogenous, unlabeled (¹²C) background.[9] The mass shift of +3.01 Da (for a fully labeled molecule) provides a clear signature.[10] This technique allows for the determination of elemental composition, significantly aiding in the identification of unknown metabolites.[10][11][12]
-
NMR Spectroscopy: While less sensitive than MS, NMR provides unparalleled structural information. ¹³C-NMR can reveal the exact position of the label within a metabolite, offering deep insights into metabolic rearrangements and pathway elucidation.[11][13]
¹⁴C-Acrylonitrile: Detection is based on quantifying radioactive decay.
-
Liquid Scintillation Counting (LSC): This is the gold standard for quantifying total radioactivity in a sample (e.g., plasma, urine, tissue homogenate).[14][15][16][17] The sample is mixed with a scintillation cocktail, and the β-particles emitted by ¹⁴C excite scintillator molecules, which in turn emit photons of light detected by photomultiplier tubes.[5][14][17] LSC is highly sensitive and provides the data necessary for mass balance studies.[17]
-
Quantitative Whole-Body Autoradiography (QWBA): This imaging technique provides a visual map of the distribution of radioactivity throughout an entire animal subject over time, highlighting target organs and potential sites of accumulation.[18]
-
LC-Radiodetection: To profile metabolites, samples are first separated by liquid chromatography (LC), and the eluent is passed through a radioactivity detector (or fractions are collected for LSC) to generate a radiochromatogram.[19][20] This reveals the number and relative abundance of radioactive metabolites.
Data Richness and Application
The type and quality of data you can acquire differ significantly.
-
Acrylonitrile-¹³C₃ excels in qualitative and structural analysis . It is the superior choice for:
-
Metabolite Identification: High-resolution MS can determine the molecular formula of a metabolite by measuring the mass difference between the labeled and unlabeled isotopic peaks.[10]
-
Pathway Elucidation: By tracking the incorporation of ¹³C into downstream metabolites, complex metabolic networks can be mapped.[21][22] Tandem MS (MS/MS) can fragment ions to pinpoint the location of the label, providing structural clues.[23]
-
Flux Analysis: ¹³C-MFA (Metabolic Flux Analysis) uses the distribution of ¹³C isotopologues to quantify the rates (fluxes) of metabolic reactions.[21][22]
-
-
¹⁴C-Acrylonitrile is the undisputed champion for quantitative ADME and mass balance studies .[18] It is essential for:
-
Mass Balance: Regulatory agencies often require a human ADME study using a ¹⁴C-labeled drug to ensure that all administered radioactivity can be accounted for in excreta, providing a complete picture of the drug's disposition.[24][25]
-
Pharmacokinetics (PK): Provides definitive quantification of the total drug-related material in circulation over time.
-
Tissue Distribution: QWBA offers an unparalleled view of where the compound and its metabolites distribute in the body.[18] Studies in rats have used ¹⁴C-acrylonitrile to show its rapid distribution to all tissues, with notable retention in red blood cells.[26][27][28][29]
-
Safety, Handling, and Regulatory Oversight
This is a major point of divergence.
-
Acrylonitrile-¹³C₃ (Stable Isotope):
-
Safety: Poses no radiological hazard. Handling precautions are dictated solely by the chemical toxicity of acrylonitrile itself.
-
Waste Disposal: Waste is treated as chemical waste, without the need for radioactive decay storage or specialized disposal procedures.
-
Regulatory: No special licensing is required for handling stable isotopes.
-
-
¹⁴C-Acrylonitrile (Radioactive Isotope):
-
Safety: ¹⁴C is a low-energy beta emitter and poses little external risk.[6] The primary concern is internal exposure through ingestion, inhalation, or skin absorption.[6][30] Many ¹⁴C compounds can penetrate standard lab gloves, necessitating the use of double gloves and frequent changes.[7][8][30] Designated work areas, regular wipe tests, and meticulous record-keeping are mandatory.[8][30][31]
-
Waste Disposal: All waste is considered radioactive and must be segregated and disposed of according to strict institutional and federal regulations. This involves significant administrative overhead and cost.
-
Regulatory: Use of radioactive materials in animals and humans requires extensive regulatory approval from bodies like the FDA and institutional review boards (e.g., RDRC, IACUC).[24][32][33] Clinical studies with radiolabeled compounds must be conducted under an Investigational New Drug (IND) application and follow cGMP manufacturing standards.[24][34]
-
Part 3: Quantitative Data Summary
| Feature | Acrylonitrile-¹³C₃ (Stable Isotope) | ¹⁴C-Acrylonitrile (Radioactive Isotope) |
| Primary Detection Principle | Mass Increase | Radioactive Decay (β-emission) |
| Primary Analytical Tools | LC-HRMS, MS/MS, NMR | Liquid Scintillation Counting (LSC), QWBA, LC-Radiodetection |
| Key Application | Metabolite ID, Pathway Elucidation, Flux Analysis | Quantitative Mass Balance, PK, Tissue Distribution |
| Sensitivity | High (picogram to femtogram on-column with MS) | Extremely High (attomolar to femtomolar levels) |
| Structural Information | Excellent (MS/MS fragmentation, NMR) | Indirect (requires co-analysis with reference standards) |
| Safety Requirements | Standard chemical safety protocols | Specialized radiological safety, training, and licensing |
| Waste Disposal | Chemical Waste | Radioactive Waste (costly and highly regulated) |
| Regulatory Burden | Low | High (requires extensive approvals for animal/human use) |
| Relative Cost | High initial instrument cost (HRMS); moderate compound cost | High compound synthesis cost; high waste disposal cost |
Part 4: Experimental Workflows & Visualizations
To illustrate the practical differences, let's consider a typical in vitro metabolism study using rat liver microsomes.
Comparative Experimental Workflow Diagram
Caption: Simplified metabolic activation of acrylonitrile via glutathione conjugation.
Part 5: Making the Right Choice: A Decision Framework
Your research question should be the ultimate arbiter in this decision.
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Introduction: The Challenge of Quantifying Acrylonitrile's Biological Impact
A Senior Application Scientist's Guide to the Robust Quantification of Acrylonitrile Adducts Using Acrylonitrile-¹³C₃ and Isotope Dilution Mass Spectrometry
Acrylonitrile is an industrial chemical of significant interest due to its widespread use in plastics manufacturing and its classification as a possible human carcinogen.[1] Its toxicity is linked to its metabolic activation into reactive epoxides, such as 2-cyanoethylene oxide (CEO), which can then form covalent adducts with cellular macromolecules like DNA and proteins.[2][3] Accurately quantifying these adducts is paramount for toxicological risk assessment, understanding carcinogenic mechanisms, and developing sensitive biomarkers of exposure.[4][5]
However, the in-vivo concentrations of these adducts are often exceedingly low, existing within complex biological matrices like blood, urine, or tissue homogenates.[5] These matrices introduce significant analytical challenges, including ion suppression/enhancement in mass spectrometry, and potential analyte loss during sample extraction and cleanup.
This guide details the gold-standard approach to overcoming these challenges: the use of a stable isotope-labeled (SIL) tracer, Acrylonitrile-¹³C₃, in concert with a corresponding stable isotope-labeled internal standard (IS) for analysis by Isotope Dilution Mass Spectrometry (IDMS).[5][6] We will explore the principles behind this strategy, provide a detailed experimental workflow for quantifying a representative DNA adduct, compare different internal standard strategies, and discuss the rigorous data validation required to ensure trustworthy and reproducible results.
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
The fundamental principle of IDMS is to use a stable isotope-labeled version of the analyte of interest as an internal standard.[5][6] This SIL-IS is chemically identical to the native analyte, meaning it behaves identically during every step of sample preparation and analysis—extraction, derivatization, chromatography, and ionization.[7][8] However, its increased mass allows it to be distinguished by the mass spectrometer.[9]
By adding a precise, known amount of the SIL-IS to the sample at the very beginning of the workflow, it acts as a perfect surrogate.[8] Any loss of the native analyte during sample processing will be matched by a proportional loss of the SIL-IS. Any variation in instrument response will affect both compounds equally.[10] Therefore, the ratio of the native analyte signal to the SIL-IS signal remains constant and is directly proportional to the concentration of the native analyte. This effectively cancels out variability, leading to exceptional accuracy and precision.[5][7][11]
In the context of our topic, a typical study might involve exposing a biological system (e.g., cells or an animal model) to Acrylonitrile-¹³C₃. The goal is then to quantify the resulting ¹³C₃-labeled adducts. To do this, we need a different SIL-IS—one that is even heavier—to spike into the samples. For example, if we are measuring a ¹³C₃-labeled guanine adduct, the ideal IS would be the same guanine adduct labeled with both ¹³C and ¹⁵N isotopes.[4]
Experimental Workflow: Quantification of a ¹³C₃-Acrylonitrile DNA Adduct
This section provides a representative protocol for quantifying a specific DNA adduct, 7-(2-cyanoethyl)guanine (7-CNE-Gua), formed from Acrylonitrile-¹³C₃.[12][13] This adduct is a known product of acrylonitrile's interaction with DNA.
Step-by-Step Methodology
-
Sample Preparation & Internal Standard Spiking:
-
Excise tissue samples (e.g., liver) from an animal model previously exposed to Acrylonitrile-¹³C₃.
-
Accurately weigh approximately 50-100 mg of tissue.
-
Crucial Causality: Immediately add a known quantity (e.g., 500 femtomoles) of the heavy-labeled internal standard (e.g., ¹³C₄,¹⁵N₅-7-CNE-Gua) directly to the tissue sample before homogenization. Adding the IS at the earliest possible stage is critical to ensure it experiences the exact same processing conditions as the analyte, thereby correcting for any downstream variability or loss.[6][8]
-
Homogenize the tissue in a suitable buffer.
-
-
DNA Extraction and Hydrolysis:
-
Extract genomic DNA from the homogenate using a standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
Quantify the purified DNA using UV spectrophotometry (A₂₆₀).
-
Hydrolyze the DNA to release the adducted nucleobases. This can be achieved through enzymatic digestion (e.g., using nuclease P1 and alkaline phosphatase) or thermal hydrolysis in a buffered solution.
-
-
Sample Cleanup (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode SPE cartridge (e.g., C18 with cation exchange properties) with methanol and equilibrate with water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or 5% methanol) to remove salts and polar impurities.
-
Elute the adducts with a stronger solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
Dry the eluate under a stream of nitrogen and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A shallow gradient from 5% to 40% B over 10 minutes is a good starting point to ensure separation from unmodified nucleobases.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
Define MRM transitions for both the ¹³C₃-7-CNE-Gua analyte and the ¹³C₄,¹⁵N₅-7-CNE-Gua internal standard.
-
-
-
Data Analysis & Quantification:
-
Construct a calibration curve by analyzing standards containing known concentrations of the ¹³C₃-analyte and a fixed concentration of the heavy IS.
-
Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Perform a linear regression on the calibration curve. The R² value should be >0.99 for a reliable assay.
-
Calculate the concentration of the ¹³C₃-7-CNE-Gua in the experimental samples by interpolating their analyte/IS peak area ratios from the calibration curve.
-
Normalize the final result to the amount of DNA analyzed (e.g., adducts per 10⁸ unmodified nucleotides).
-
Workflow Visualization
Caption: A comprehensive workflow for quantifying ¹³C₃-labeled DNA adducts using a heavy isotope-labeled internal standard and LC-MS/MS.
Comparison of Internal Standard Strategies
The choice of internal standard is the single most important factor determining the quality of a quantitative mass spectrometry assay. While a stable isotope-labeled version of the analyte is the gold standard, alternatives are sometimes considered.
| Strategy | Description | Accuracy & Precision | Cost & Availability | Key Consideration |
| Stable Isotope-Labeled (SIL) Analyte | An isotopologue of the analyte (e.g., ¹³C, ¹⁵N labeled).[9] | Excellent. Perfectly corrects for matrix effects, extraction loss, and instrument variability.[5][7] | High cost. Often requires custom synthesis.[14] | The Gold Standard. Essential for regulatory submissions and when highest accuracy is required. |
| Structural Analog | A different molecule that is chemically similar to the analyte. | Fair to Poor. May not co-elute perfectly. Differences in ionization efficiency and extraction recovery are common, leading to inaccurate correction.[8] | Low cost. Often commercially available. | Acceptable only for preliminary screening or when a SIL-IS is impossible to obtain. Results should be interpreted with caution. |
| No Internal Standard | External calibration only. | Very Poor. Highly susceptible to all sources of error (matrix, instrument drift, volume inconsistency). Not recommended for bioanalysis. | N/A | Unsuitable for quantitative analysis in complex matrices. |
Decision Logic for Internal Standard Selection
The following diagram illustrates the decision-making process for selecting an appropriate internal standard, emphasizing the path to achieving the most reliable data.
Caption: A logical flow diagram for choosing the appropriate internal standard for quantitative LC-MS/MS assays.
Data Validation: A Self-Validating System
A robust analytical method must be self-validating. This is achieved by adhering to established bioanalytical method validation guidelines from regulatory bodies like the FDA.[15][16][17] Key parameters to assess include accuracy, precision, selectivity, stability, and the limits of detection and quantification.
Example Quality Control (QC) Data
The following table summarizes typical acceptance criteria and example data for a validated assay. QC samples are prepared at multiple concentration levels and analyzed alongside the calibration curve and unknown samples in each analytical batch.
| QC Level | Nominal Conc. (fmol/µg DNA) | n | Mean Calculated Conc. (fmol/µg DNA) | Accuracy (% Bias) | Precision (%RSD) | Acceptance Criteria |
| LLOQ | 0.5 | 6 | 0.48 | -4.0% | 8.5% | Bias: ±20%, RSD: ≤20% |
| LQC | 1.5 | 6 | 1.55 | +3.3% | 6.2% | Bias: ±15%, RSD: ≤15% |
| MQC | 15.0 | 6 | 14.6 | -2.7% | 4.1% | Bias: ±15%, RSD: ≤15% |
| HQC | 150.0 | 6 | 153.1 | +2.1% | 3.5% | Bias: ±15%, RSD: ≤15% |
-
Accuracy (% Bias): [(Mean Calculated Conc. - Nominal Conc.) / Nominal Conc.] * 100
-
Precision (%RSD): (Standard Deviation of Calculated Conc. / Mean Calculated Conc.) * 100
-
LLOQ: Lower Limit of Quantification.
-
LQC/MQC/HQC: Low, Medium, and High Quality Control.
The consistent and successful analysis of these QC samples within each run validates the performance of the method for the unknown samples in that batch, creating a trustworthy and self-validating system.[18]
Conclusion
The quantification of Acrylonitrile-¹³C₃ incorporation into biological macromolecules is a challenging analytical task that demands the utmost precision and accuracy. The use of Isotope Dilution Mass Spectrometry, anchored by a carefully chosen and synthesized stable isotope-labeled internal standard, represents the unequivocal gold standard for this application.[5] This approach effectively mitigates variability from complex matrices and instrument performance, providing reliable and defensible data. By following a rigorous, step-by-step protocol and adhering to strict validation guidelines, researchers can confidently elucidate the mechanisms of acrylonitrile toxicity and develop sensitive biomarkers for human health risk assessment.
References
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U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
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Schettgen, T., et al. (2012). Accurate quantification of the mercapturic acids of acrylonitrile and its genotoxic metabolite cyanoethylene-epoxide in human urine by isotope-dilution LC-ESI/MS/MS. Talanta. [Link]
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Schettgen, T., et al. (2009). A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
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Chiang, Y., et al. (2022). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose−Response Assessments. TERA. [Link]
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Walker, V.E., et al. (2020). Analysis of DNA Adducts and Mutagenic Potency and Specificity in Rats Exposed to Acrylonitrile. Chemical Research in Toxicology. [Link]
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ResearchGate. (2020). Analysis of DNA Adducts and Mutagenic Potency and Specificity in Rats Exposed to Acrylonitrile | Request PDF. [Link]
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An, J., et al. (2015). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. PMC. [Link]
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Silantes. (2023). Synthesizing Stable Isotope-Labeled Nucleic Acids. [Link]
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Hoenicke, K., et al. (2004). Analysis of acrylamide in food by isotope-dilution liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography A. [Link]
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Chiang, Y., et al. (2021). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. ACS Publications. [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
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LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Solomon, J.J., et al. (1985). Direct alkylation of calf thymus DNA by acrylonitrile. Isolation of cyanoethyl adducts of guanine and thymine and carboxyethyl adducts of adenine and cytosine. Environmental Health Perspectives. [Link]
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PubMed. (1985). Direct alkylation of calf thymus DNA by acrylonitrile. Isolation of cyanoethyl adducts of guanine and thymine and carboxyethyl adducts of adenine and cytosine. Environmental Health Perspectives. [Link]
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Guengerich, F.P., et al. (1988). DNA adducts of propylene oxide and acrylonitrile epoxide: hydrolytic deamination of 3-alkyl-dCyd to 3-alkyl-dUrd. PMC. [Link]
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ResearchGate. (2012). Accurate quantification of the mercapturic acids of acrylonitrile and its genotoxic metabolite cyanoethylene-epoxide in human urine by isotope-dilution LC-ESI/MS/MS | Request PDF. [Link]
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BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
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National Institute of Standards and Technology. (2023). Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. [Link]
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cross-validation of Acrylonitrile-13C3 results with other analytical methods
An Objective Guide to the Cross-Validation of Acrylonitrile-13C3 Results with Orthogonal Analytical Methods
This guide provides an in-depth technical comparison of analytical methodologies for the quantification of acrylonitrile, focusing on the cross-validation of results obtained using a stable isotope-labeled internal standard with Gas Chromatography-Mass Spectrometry (GC/MS) against orthogonal methods such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction: The Imperative for Orthogonal Validation
In the landscape of quantitative analysis, particularly within regulated environments like drug development and environmental monitoring, the accuracy and reliability of data are paramount. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, in conjunction with mass spectrometry is widely regarded as the gold standard for quantification.[1][2] A SIL-IS mimics the analyte of interest with near-perfect fidelity throughout sample extraction, cleanup, and ionization, effectively correcting for matrix effects and procedural variability that can plague other methods.[3][4]
However, reliance on a single analytical platform, no matter how robust, creates a potential for systemic bias. True analytical confidence is achieved through cross-validation, the process of verifying results from a primary method with data from one or more orthogonal methods.[5] Orthogonal methods are those that rely on different chemical or physical principles for separation and detection. This guide delves into the practical application of this principle, comparing the benchmark GC/MS-SIL-IS method for acrylonitrile with HPLC-UV and qNMR, providing the technical rationale and experimental frameworks required for a comprehensive validation strategy.
Chapter 1: The Reference Method: GC/MS with this compound
Gas Chromatography-Mass Spectrometry is the premier technique for the analysis of volatile and semi-volatile organic compounds like acrylonitrile.[6] Its power lies in the combination of the exceptional separating power of gas chromatography with the sensitive and highly specific detection offered by mass spectrometry.
The Causality of an Ideal Internal Standard: The choice of this compound is deliberate and crucial. Being chemically identical to the native analyte, it co-elutes chromatographically. However, its increased mass (due to the three ¹³C atoms) allows the mass spectrometer to distinguish it from the unlabeled target analyte. This co-elution and mass differentiation mean that any loss during sample preparation or any fluctuation in instrument response (e.g., ionization suppression) that affects the analyte will affect the SIL-IS to the exact same degree, ensuring a highly accurate and precise ratio-based measurement.[2][3]
Experimental Protocol: Quantitative Analysis of Acrylonitrile by GC/MS
This protocol is designed for the trace-level determination of acrylonitrile in a complex matrix (e.g., in-process manufacturing stream).
-
Standard and Sample Preparation:
-
Prepare a primary stock solution of unlabeled acrylonitrile in methanol.
-
Prepare a primary stock solution of this compound in methanol.
-
Create a series of calibration standards by spiking a blank matrix with varying concentrations of the acrylonitrile stock and a fixed concentration of the this compound stock.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
For unknown samples, accurately weigh or measure an aliquot and add the fixed concentration of the this compound internal standard solution.
-
-
Sample Extraction (Headspace Analysis):
-
Transfer an aliquot (e.g., 1 mL) of each standard, QC, and sample into a headspace vial.[7]
-
Seal the vials immediately.
-
Incubate the vials in a headspace autosampler at a controlled temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatile acrylonitrile to partition into the gas phase.
-
-
GC/MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent.
-
Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Oven Program: Initial 40°C for 2 min, ramp at 15°C/min to 180°C, hold for 1 min.
-
Inlet: Split/splitless injector at 220°C, operated in split mode (e.g., 10:1).
-
Mass Spectrometer: Agilent 5977B or equivalent single quadrupole MS.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor m/z 53 for Acrylonitrile (quantitative ion) and m/z 52 (qualifier ion).[9]
-
Monitor m/z 56 for this compound (quantitative ion).
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of acrylonitrile (m/z 53) to the peak area of this compound (m/z 56) against the concentration of the calibration standards.
-
Quantify the acrylonitrile concentration in the unknown samples by calculating their peak area ratios and interpolating from the linear regression of the calibration curve.
-
Chapter 2: Orthogonal Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC provides an excellent orthogonal test because its separation mechanism is fundamentally different from GC. Instead of partitioning based on volatility and boiling point, HPLC separates compounds based on their polarity and interaction with a stationary phase under high-pressure liquid flow.[10] This is particularly useful for confirming analyte identity and for matrices that are unsuitable for GC.
The Causality of Method Design: Acrylonitrile is a small, polar, and volatile molecule, which presents a challenge for traditional reversed-phase (C18) HPLC, where it may elute very early with poor retention. The experimental design must therefore focus on maximizing retention and achieving separation from matrix components. An aqueous mobile phase with a polar-embedded or polar-endcapped C18 column is often chosen to improve the retention of polar analytes.[11] UV detection is suitable as acrylonitrile possesses a chromophore, albeit with a lambda max at a low wavelength (~200 nm), which can be prone to interference.[11]
Experimental Protocol: HPLC-UV Analysis of Acrylonitrile
-
Standard and Sample Preparation:
-
Prepare standards, QCs, and samples in the mobile phase or a compatible solvent. An internal standard (e.g., a structurally similar nitrile that is well-resolved from acrylonitrile) is recommended, though it will not correct for variability as effectively as a SIL-IS.
-
Filter all solutions through a 0.45 µm filter before injection to protect the column.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: Waters Atlantis T3 (4.6 x 250 mm, 5 µm) or equivalent C18 column suitable for polar analytes, maintained at a controlled temperature (e.g., 25°C).[11]
-
Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 95:5 v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV/Vis detector set to 200 nm.[11]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of acrylonitrile against the concentration of the calibration standards.
-
Quantify acrylonitrile in samples by comparing their peak areas to the calibration curve.
-
Chapter 3: Orthogonal Method 2: Quantitative NMR (qNMR)
Quantitative NMR stands apart as a primary analytical method. Unlike chromatographic techniques that rely on comparison to a calibration curve of the same analyte, qNMR can determine the concentration of a substance by relating the integrated signal of one of its nuclei (typically ¹H) to the signal of a certified reference standard of a completely different compound, weighed accurately into the sample.[12]
The Causality of qNMR Application: The primary limitation of qNMR is its inherently lower sensitivity compared to mass spectrometry.[13][14] It is therefore not suitable for trace-level analysis but is exceptionally powerful for verifying the concentration of high-purity reference standards or for analyzing higher-concentration process samples. Its value in cross-validation is to provide an independent, "absolute" measure of concentration that is orthogonal to the principles of both GC and HPLC. A high-field spectrometer (e.g., ≥400 MHz) is essential to achieve sufficient signal dispersion to resolve the analyte signals from those of the internal standard and matrix components.[15]
Experimental Protocol: qNMR Analysis of Acrylonitrile
-
Standard and Sample Preparation:
-
Accurately weigh a certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Accurately weigh and add the acrylonitrile sample to the same tube.
-
Add a precise volume of a deuterated solvent (e.g., DMSO-d₆) to dissolve both components completely.
-
-
NMR Instrumentation and Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or higher.
-
Nucleus: ¹H.
-
Key Parameters:
-
Ensure a sufficiently long relaxation delay (D1 ≥ 5 x T₁) to allow for full relaxation of all protons being integrated. This is critical for accurate quantification.
-
Acquire data with a 90° pulse.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1) for the signals to be integrated.
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved proton signal from acrylonitrile (e.g., the vinyl protons).[16]
-
Integrate a well-resolved proton signal from the certified internal standard.
-
Calculate the concentration of acrylonitrile using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
Chapter 4: A Practical Cross-Validation Study
To demonstrate the process, a hypothetical study was conducted. A sample of process water was spiked with a target concentration of 10 µg/mL of acrylonitrile and analyzed in triplicate by each of the three validated methods.
Visualization of the Cross-Validation Workflow
Caption: Workflow for cross-validating acrylonitrile results across three orthogonal analytical platforms.
Comparative Data Summary
| Parameter | GC/MS with SIL-IS | HPLC-UV | qNMR |
| Mean Measured Conc. (µg/mL) | 9.95 | 10.85 | Not Applicable (LOQ too high) |
| % Recovery | 99.5% | 108.5% | - |
| Precision (%RSD, n=3) | 1.8% | 4.5% | - |
| Limit of Quantitation (LOQ) | ~0.02 µg/mL[17] | ~0.5 µg/mL | ~50 µg/mL |
| Analysis Time per Sample | ~25 min (incl. headspace) | ~15 min | ~20 min (incl. relaxation delay) |
| Specificity | Very High (Mass-based) | Moderate (Potential UV interference) | High (Chemical shift specific) |
| Primary Strength | Sensitivity, Precision, Accuracy | Simplicity, Different Selectivity | Absolute Quantification |
| Primary Limitation | Higher instrument cost | Lower Sensitivity & Specificity | Poor Sensitivity |
Logical Relationship of Methods
Caption: Logical framework showing how orthogonal methods support the primary GC/MS result.
Conclusion and Recommendations
This guide demonstrates a robust framework for the analysis and cross-validation of acrylonitrile.
-
GC/MS with this compound is unequivocally the superior method for routine, trace-level quantitative analysis due to its unmatched sensitivity, specificity, and precision.[6][18] The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the highest data quality.[1][3]
-
HPLC-UV serves as an excellent, accessible orthogonal method. While less sensitive, its different separation mechanism provides valuable confirmation of the results obtained by GC/MS. It is particularly useful in troubleshooting out-of-specification results or analyzing samples where GC is not feasible.[11][19]
-
qNMR is a powerful, non-destructive tool for the absolute quantification of higher concentration samples or, most importantly, for the independent certification of the reference standards used to prepare calibrators for both GC/MS and HPLC. Its orthogonality provides a fundamental check on the entire analytical system.[12][14]
For laboratories engaged in the analysis of acrylonitrile, establishing a primary GC/MS method with an this compound internal standard is the recommended approach. However, for complete method validation and to ensure the highest degree of scientific integrity, periodic cross-validation against an orthogonal method like HPLC is essential. Furthermore, leveraging qNMR for reference material characterization underpins the entire quantitative framework. This multi-faceted approach ensures that the data generated is not only precise but demonstrably accurate and defensible.
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Determination of Acrylonitrile: Accurate Analysis Methods. NANOLAB. [Link]
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The NMR Spectrum of Acrylonitrile. Bulletin of the Chemical Society of Japan. [Link]
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Trace-Level Determination of Acrylonitrile Generated in the Manufacturing Process of Oligonucleotides by Static Headspace Gas Chromatography with an Electron Impact(+) Mass Detector. ACS Publications. [Link]
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Determination of acrylonitrile in workplace air using gas chromatography (GC-MS). Publisso. [Link]
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Determination of Acrylonitrile in Cosmetics by GC-MS Method. Journal of Cosmetics. [Link]
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Structural investigations of acrylonitrile–vinyl acid copolymers by NMR spectroscopy. Wiley Online Library. [Link]
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1 H-NMR spectrum of (a) acrylonitrile, (b) DMAPP in deuterated-DMSO. ResearchGate. [Link]
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¹H NMR spectra of (a) polyacrylonitrile; (b) P(AN‐co‐AMPS); and (c)... ResearchGate. [Link]
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Trace-Level Determination of Acrylonitrile Generated in the Manufacturing Process of Oligonucleotides by Static Headspace Gas Chromatography with an Electron Impact(+) Mass Detector. ACS Publications. [Link]
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Determination of Acrylonitrile and Detection of Acrylamide in Seawater by GC/MS. ACTA Pharmaceutica Sciencia. [Link]
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Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? Reddit. [Link]
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HPLC analysis of bioconversion of acrylonitrile to acrylamide by... ResearchGate. [Link]
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Method 8316: Acrylamide, Acrylonitrile and Acrolein by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA). [Link]
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Orthogonal Comparison of GC-MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Penn State University. [Link]
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Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. PubMed Central. [Link]
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GC/MS vs. NMR for unknown sample analysis. Sciencemadness.org. [Link]
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Method 8031: Acrylonitrile by Gas Chromatography. U.S. Environmental Protection Agency (EPA). [Link]
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Comparison of GC/MS and NMR for quantification of methyleugenol in food. ResearchGate. [Link]
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Determination of Xylene in Acrylonitrile by High-performance Liquid Chromatography. J-STAGE. [Link]
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Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PubMed. [Link]
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Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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A Senior Application Scientist's Guide to Confirming Metabolic Pathways: Acrylonitrile-¹³C₃ Tracer Analysis in Focus
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, understanding the fate of xenobiotics is paramount. Stable isotope tracers have emerged as an indispensable tool, offering a window into the intricate network of metabolic pathways. This guide provides an in-depth comparison of Acrylonitrile-¹³C₃ tracer analysis with alternative approaches for elucidating glutathione conjugation and related metabolic routes. We will delve into the causality behind experimental choices, present detailed protocols, and offer quantitative insights to empower your research.
The Principle of Xenobiotic Tracing: Why Acrylonitrile-¹³C₃?
Acrylonitrile, a key industrial chemical, presents a compelling case study for xenobiotic metabolism. Its primary detoxification routes involve direct conjugation with glutathione (GSH) and oxidation via cytochrome P450 enzymes.[1][2][3] Using Acrylonitrile-¹³C₃, where all three carbon atoms are replaced with the stable isotope ¹³C, allows for the precise tracking of the acrylonitrile backbone as it is metabolized within the cell. This enables researchers to confirm the activity of these detoxification pathways and quantify the flux of the xenobiotic through each route.
The choice of a xenobiotic tracer like Acrylonitrile-¹³C₃ is fundamentally different from using endogenous metabolic precursors. While tracers like ¹³C-labeled cysteine or glutamine are invaluable for studying the de novo synthesis of glutathione[4][5][6], Acrylonitrile-¹³C₃ directly probes the capacity of the cell to detoxify a foreign compound via the glutathione conjugation system. This provides a functional readout of a critical Phase II detoxification pathway.[2][3]
Comparative Analysis of Metabolic Tracers
Choosing the right tracer depends on the specific biological question. Here, we compare Acrylonitrile-¹³C₃ with two commonly used tracers for studying glutathione-related metabolism.
| Feature | Acrylonitrile-¹³C₃ | L-Cysteine-¹³C | L-Glutamine-¹³C₅ |
| Primary Application | Tracing the metabolic fate of a xenobiotic; quantifying glutathione conjugation of a foreign compound. | Measuring the rate of de novo glutathione synthesis by tracking the incorporation of its rate-limiting precursor.[4][7] | Assessing the contribution of glutamine to the glutamate pool for glutathione synthesis and TCA cycle anaplerosis.[6][8] |
| Metabolic Pathway(s) Probed | Glutathione S-transferase (GST) activity, cytochrome P450-mediated oxidation, and subsequent mercapturic acid formation.[1][9] | Glutamate-cysteine ligase (GCL) and glutathione synthetase (GS) activity.[4] | Glutaminase activity, glutamate's role in GSH synthesis, and TCA cycle metabolism.[6] |
| Key Metabolites Measured | ¹³C-labeled S-(2-cyanoethyl)glutathione, ¹³C-N-acetyl-S-(2-cyanoethyl)cysteine (CEMA).[9][10] | ¹³C-labeled glutathione (GSH).[4] | ¹³C-labeled glutamate, ¹³C-labeled glutathione.[6][8] |
| Primary Analytical Technique | LC-MS/MS, NMR Spectroscopy.[9][11] | LC-MS/MS, NMR Spectroscopy.[1][12] | LC-MS/MS, NMR Spectroscopy.[6][8] |
Experimental Workflow: From Tracer Introduction to Data Analysis
The following diagram illustrates a typical workflow for a cell-based Acrylonitrile-¹³C₃ tracer experiment.
Figure 1: A generalized experimental workflow for Acrylonitrile-¹³C₃ tracer analysis.
Detailed Experimental Protocol: Acrylonitrile-¹³C₃ Labeling in Cultured Hepatocytes
This protocol provides a framework for a typical experiment using primary hepatocytes, a common model for studying xenobiotic metabolism.[1][13]
1. Cell Culture and Seeding:
-
Culture primary human hepatocytes or a relevant cell line (e.g., HepG2) under standard conditions.
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
2. Preparation of Labeling Medium:
-
Prepare the cell culture medium by supplementing it with Acrylonitrile-¹³C₃ to a final concentration. The optimal concentration should be determined empirically to be non-toxic yet sufficient for detection. A starting point could be in the low micromolar range.
-
Rationale: It is crucial to use a concentration that does not induce significant cytotoxicity, which could alter the metabolic state of the cells.[12]
3. Isotope Labeling:
-
Remove the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the Acrylonitrile-¹³C₃ labeling medium to the cells.
-
Incubate the cells for a specific duration (e.g., 4, 8, 12, or 24 hours). A time-course experiment is recommended to determine the optimal labeling time.
4. Quenching and Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent, such as 80% methanol, to the cells.[14]
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
5. Sample Preparation for Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for either LC-MS/MS or NMR analysis.
Analytical Methodologies: A Comparative Overview
LC-MS/MS:
-
Principle: This technique separates metabolites based on their physicochemical properties followed by mass-to-charge ratio detection. It is highly sensitive and specific for targeted analysis of expected metabolites.[11][15]
-
Application for Acrylonitrile-¹³C₃: Ideal for quantifying the abundance of ¹³C-labeled N-acetyl-S-(2-cyanoethyl)cysteine (CEMA) and other mercapturic acid derivatives.[10]
NMR Spectroscopy:
-
Principle: NMR detects the isotopic enrichment in metabolites based on the magnetic properties of atomic nuclei. ¹³C-NMR can provide detailed structural information and identify novel metabolites.[9][16]
-
Application for Acrylonitrile-¹³C₃: Useful for identifying the full spectrum of ¹³C-labeled metabolites derived from acrylonitrile, including intermediates in the glutathione conjugation and oxidation pathways.[9]
Visualizing the Metabolic Fate of Acrylonitrile
The following diagram illustrates the primary metabolic pathways of acrylonitrile and the incorporation of the ¹³C label.
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A Senior Application Scientist's Guide to the Statistical Analysis of Acrylonitrile-¹³C₃ Labeling Data
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of statistical analysis workflows for Acrylonitrile-¹³C₃ labeling data. As a senior application scientist, my goal is to move beyond a simple list of protocols and delve into the causality behind experimental and analytical choices. This document is designed to be a self-validating system, grounded in authoritative references, to ensure you can confidently design, execute, and interpret your stable isotope tracing experiments.
Introduction: The Power and Challenge of ¹³C Tracers
Stable isotope labeling, particularly with ¹³C, is a powerful technique for dissecting metabolic pathways, quantifying fluxes, and understanding the fate of xenobiotics like acrylonitrile.[1][2] Acrylonitrile-¹³C₃, with its three labeled carbon atoms, offers a unique window into the complex metabolic network. However, the rich data generated from mass spectrometry (MS) or nuclear magnetic resonance (NMR) analyses require sophisticated statistical treatment to extract meaningful biological insights.[3][4] The complexity of data analysis can create challenges in resolving overlapping peaks and accurately quantifying labeled versus unlabeled molecules.[3] This guide will walk you through the critical considerations for robust statistical analysis, from the bench to the bioinformatics pipeline.
Chapter 1: The Foundation - Experimental Design for Robust Statistical Analysis
The quality of your statistical output is inextricably linked to the quality of your experimental design. A well-thought-out experiment minimizes confounding variables and maximizes the biological signal.
Key Considerations:
-
Isotopic Steady State: A critical assumption for many flux analysis models is that the system has reached an isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant over time.[5] Failure to reach a steady state can lead to erroneous flux calculations.
-
Causality: The time to reach a steady state is dependent on the turnover rate of the metabolite pools.[5] For rapidly dividing cells or pathways with high flux, a shorter labeling time may be sufficient. For slower-growing cells or pathways with lower turnover, a longer incubation with Acrylonitrile-¹³C₃ is necessary.[6]
-
-
Tracer Concentration and Purity: The concentration of Acrylonitrile-¹³C₃ should be carefully optimized to ensure sufficient labeling without inducing toxicity or altering the underlying metabolism. The isotopic purity of the tracer must also be accounted for in the data analysis.[7][8]
-
Biological Replicates: Adequate biological replicates are essential for statistical power. The number of replicates will depend on the expected biological variability and the desired effect size.
-
Quality Control Samples: Pooled quality control (QC) samples, created by mixing a small aliquot from each experimental sample, are invaluable for assessing the analytical variance of your LC-MS or GC-MS platform.[9] These QC samples, injected periodically throughout the analytical run, help to monitor and correct for signal drift.[9]
Experimental Protocol: Time-Course Experiment to Determine Isotopic Steady State
-
Cell Culture: Plate cells at a consistent density and allow them to adhere and resume logarithmic growth.
-
Labeling: Introduce media containing Acrylonitrile-¹³C₃ at the desired concentration.
-
Time Points: Harvest cell pellets at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Metabolite Extraction: Quench metabolism rapidly and extract metabolites using a cold solvent (e.g., 80% methanol).
-
LC-MS/MS Analysis: Analyze the extracts to determine the isotopic enrichment of key downstream metabolites of acrylonitrile.
-
Data Analysis: Plot the fractional enrichment of each metabolite over time. The point at which the enrichment plateaus indicates the time to reach isotopic steady state.
Chapter 2: The Workflow - From Raw Data to Meaningful Ratios
The initial processing of your raw mass spectrometry data is a critical step that can introduce significant errors if not performed correctly.
Mandatory Visualization: Data Processing Workflow
Caption: A typical workflow for processing stable isotope labeling data.
Key Steps and Causality:
-
Peak Picking and Feature Alignment: These initial steps identify and align corresponding metabolic features across different samples. The accuracy of this step is crucial for reliable downstream quantification.
-
Natural Isotope Abundance Correction: All elements have naturally occurring stable isotopes (e.g., ¹³C is ~1.1% of all carbon).[10] This natural abundance must be mathematically removed to accurately determine the enrichment from the Acrylonitrile-¹³C₃ tracer.[11][12] Several tools are available for this correction, including IsoCorrectoR and AccuCor2.[7][8][13]
-
Mass Isotopomer Distribution (MID): After correction, the data is represented as a Mass Isotopomer Distribution (MID), which shows the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) for a given metabolite. This MID is the primary input for statistical analysis and flux modeling.
Chapter 3: The Core Comparison - Statistical Frameworks for Acrylonitrile-¹³C₃ Data
The choice of statistical framework depends on the research question. Here, we compare several common approaches.
| Statistical Approach | Key Features | Ideal Application | Software Examples |
| Ratio-Based Analysis | Simple to implement; compares the fractional enrichment or labeled fraction between experimental groups. | Identifying significant changes in labeling in response to a perturbation. | In-house scripts (R, Python), GraphPad Prism |
| Metabolic Flux Analysis (MFA) | A computational modeling approach that uses MIDs to calculate intracellular reaction rates (fluxes).[14] | Quantifying the rates of metabolic pathways and identifying pathway rerouting. | 13CFLUX2, METRAN, FiatFlux[15][16][17] |
| Multivariate Analysis | Techniques like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) can identify patterns in labeling data. | Exploratory analysis to identify metabolites with altered labeling patterns across multiple conditions. | SIMCA, MetaboAnalyst, R packages |
A Deeper Dive into Metabolic Flux Analysis (MFA)
MFA is the gold standard for quantifying metabolic phenotypes.[14] It involves creating a stoichiometric model of the relevant metabolic network and then using an iterative algorithm to find the set of fluxes that best explain the experimentally measured MIDs.
Mandatory Visualization: Conceptual Diagram of MFA
Caption: Conceptual overview of a Metabolic Flux Analysis workflow.
Comparison of MFA Software:
| Software | Key Strengths | Considerations |
| 13CFLUX2 | High-performance, flexible, and suitable for large-scale networks.[14][16][18] Supports multicore CPUs and compute clusters.[16] | Command-line interface may have a steeper learning curve for non-computational biologists.[14] |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework, which can simplify complex network analysis.[15] | |
| FiatFlux | User-friendly interface designed for non-expert users.[17] Calculates flux ratios from MS data.[17] | May be less flexible for highly customized or complex metabolic models. |
Chapter 4: Self-Validation and Quality Control
Robust data analysis includes rigorous quality control and self-validation steps.
-
Goodness-of-Fit: For MFA, it is essential to assess how well the model fits the experimental data. This is typically done using a chi-square test. A poor fit may indicate an incomplete or inaccurate metabolic network model.
-
Confidence Intervals: Fluxes should always be reported with confidence intervals to reflect the uncertainty in the estimation.
-
QC Sample Analysis: In your multivariate analysis, the pooled QC samples should cluster tightly together in the center of your PCA or PLS-DA plot.[9] This indicates that the analytical variation is low and that the observed separation between experimental groups is due to biological differences. The variance of a metabolite feature in the QC samples can be used to filter out unreliable features.[9]
Conclusion
The statistical analysis of Acrylonitrile-¹³C₃ labeling data is a multi-step process that requires careful consideration of experimental design, data pre-processing, and the choice of analytical framework. By understanding the causality behind each step and implementing rigorous quality control, researchers can generate high-quality, reproducible data that provides deep insights into cellular metabolism. For simple comparisons of labeling changes, ratio-based analysis may be sufficient. However, for a quantitative understanding of metabolic pathway activity, Metabolic Flux Analysis is the method of choice, with powerful software packages like 13CFLUX2 available to the research community.
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METRAN - Software for 13C-metabolic Flux Analysis. MIT Technology Licensing Office. [Link]
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Weitzel, M., Nöh, K., Dalman, T., Niedenführ, S., Stute, B., & Wiechert, W. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics, 29(1), 143-145. [Link]
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13CFLUX2.
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Wahl, S. A., Dauner, M., & Wiechert, W. (2004). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Biotechnology and Bioengineering, 85(3), 259-268. [Link]
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Zamboni, N., Fischer, E., & Sauer, U. (2005). FiatFlux–a software for metabolic flux analysis from 13C-glucose experiments. BMC bioinformatics, 6(1), 1-12. [Link]
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Weitzel, M., Wiechert, W., & Nöh, K. (2013). 13CFLUX2 - High-Performance Software Suite for 13C-Metabolic Flux Analysis. ResearchGate. [Link]
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Heinrich, P., Kammer, K., & Hartl, M. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Semantic Scholar. [Link]
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Wang, Y., Parsons, L. R., & Su, X. (2020). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]
-
Heinrich, P., Kammer, K., & Hartl, M. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. ResearchGate. [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). The importance of accurately correcting for the natural abundance of stable isotopes. American journal of physiology-Endocrinology and Metabolism, 304(10), E1124-E1127. [Link]
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Quality Control in Metabolomics. Thames Restek. [Link]
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Nöh, K., & Wiechert, W. (2006). Experimental design principles for isotopically instationary 13C labeling experiments. Biotechnology and bioengineering, 94(2), 234-251. [Link]
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Das, B. B., & Opella, S. J. (2012). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of magnetic resonance, 223, 1-8. [Link]
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Niedenführ, S., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology. [Link]
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Chang, C., et al. (2013). Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data. Journal of proteome research. [Link]
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Perry, B. J., et al. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]
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Quality Control in Metabolomics. FutureLearn. [Link]
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Heuillet, M., et al. (2022). An optimization method for untargeted MS-based isotopic tracing investigations of metabolism. Metabolomics. [Link]
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S. J. Miller, et al. (2015). Chemical Reporter for Visualizing Metabolic Cross-Talk between Carbohydrate Metabolism and Protein Modification. ACS Chemical Biology. [Link]
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Grankvist, K., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. Cell Chemical Biology. [Link]
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Pratt, J. M., et al. (2006). Metabolic Labeling of Proteins for Proteomics. University of Liverpool. [Link]
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Nitrile isotope exchange reactions: applications in carbon-14 radiolabeling of pharmaceuticals. INIS-IAEA. [Link]
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A Senior Application Scientist's Guide to Acrylonitrile-¹³C₃ Labeling Strategies
For researchers, scientists, and professionals in drug development, the precise tracking of molecules is fundamental to innovation. Isotopic labeling is a cornerstone technique, providing an unambiguous window into metabolic pathways, reaction mechanisms, and material structures.[1][2] Acrylonitrile (CH₂=CHCN), a critical monomer and chemical intermediate, is frequently the subject of such studies, from polymer science to toxicology.[3][4][5] The incorporation of a stable isotope like Carbon-13 (¹³C) into the acrylonitrile backbone creates a powerful analytical tool.
This guide provides an in-depth comparison of the primary strategies for synthesizing Acrylonitrile-¹³C₃. We will move beyond simple protocols to explore the underlying chemistry, empowering you to select and implement the optimal labeling strategy for your research objectives. We will focus on two main approaches: traditional de novo synthesis from foundational labeled precursors and modern late-stage carbon isotope exchange (CIE).
Chapter 1: Foundational Principles of ¹³C Labeling
Isotopic labeling involves replacing an atom in a molecule with one of its isotopes. Stable isotopes, such as ¹³C, are non-radioactive and can be differentiated from the more abundant ¹²C by their mass.[6] This mass difference is readily detected by mass spectrometry (MS), while the nuclear spin of ¹³C makes it active for nuclear magnetic resonance (NMR) spectroscopy, a technique that provides rich structural information.[1]
The primary goals of a labeling strategy are to achieve high isotopic enrichment (the percentage of molecules containing the ¹³C isotope) and good chemical yield, while managing factors like cost and experimental complexity.
Chapter 2: De Novo Synthesis: Building from the Ground Up
The de novo (from the beginning) approach involves constructing the Acrylonitrile-¹³C₃ molecule from smaller, commercially available ¹³C-labeled building blocks. This method offers the highest potential for achieving near-perfect isotopic enrichment (>99 atom % ¹³C) across all three carbon atoms.[7][8]
A versatile and efficient pathway starts with elemental ¹³C, which can be converted into ¹³C₂-labeled acetylene (H¹³C≡¹³CH), a universal building block for many organic transformations.[9] From acetylene, a plausible and scalable synthesis of Acrylonitrile-¹³C₃ can be designed.
Caption: A plausible de novo synthesis pathway for Acrylonitrile-¹³C₃.
Causality Behind Experimental Choices:
-
Starting Material: Using elemental ¹³C to generate calcium carbide and then acetylene is a cost-effective method for producing a versatile two-carbon (¹³C₂) building block.[9]
-
Hydrocyanation: The addition of hydrogen cyanide (HCN) to acetylene is a well-established industrial process for producing acrylonitrile. To achieve full labeling, a ¹³C-labeled cyanide source (like K¹³CN followed by acidification, or H¹³CN itself) is required for this step. This ensures all three carbon atoms in the final product are ¹³C.
Advantages:
-
Highest Isotopic Purity: Capable of achieving ≥99 atom % ¹³C enrichment.[8]
-
Full Control: Provides complete certainty that all three carbon positions are labeled.
Disadvantages:
-
Multi-Step Process: Can be labor-intensive and may result in lower overall chemical yields compared to single-step methods.
-
Cost: Requires multiple expensive ¹³C-labeled starting materials (e.g., elemental ¹³C and K¹³CN).
Chapter 3: Late-Stage Carbon Isotope Exchange (CIE)
A more recent and highly versatile strategy is the late-stage labeling of an existing, unlabeled molecule. For nitriles, a nickel-catalyzed carbon isotope exchange (CIE) has emerged as a powerful technique.[10] This method allows for the direct swap of the ¹²C atom in the nitrile group of an unlabeled substrate with a ¹³C atom from a labeled source, typically zinc cyanide (Zn(¹³CN)₂).
This one-pot strategy is exceptionally useful for labeling complex molecules and pharmaceuticals that already contain a nitrile moiety, avoiding the need for a lengthy de novo synthesis.[10]
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Acrylonitrile-¹³C₃ as a Research Tool: A Comparative Guide to its Validation and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Acrylonitrile-¹³C₃ as a research tool, offering a comparative perspective on its validation and application in toxicological and metabolic studies. Drawing from peer-reviewed literature, this document outlines the scientific rationale for its use, compares it with alternative methods, and provides detailed experimental protocols to demonstrate its utility and reliability.
Introduction: The Need for Stable Isotope Labeling in Acrylonitrile Research
Acrylonitrile (AN) is a significant industrial chemical used in the production of plastics, fibers, and synthetic rubbers.[1][2] However, it is also a known rodent carcinogen and a suspected human carcinogen, making the study of its metabolic fate and toxicological profile a critical area of research.[1][3] Understanding how AN is absorbed, distributed, metabolized, and excreted (ADME) is paramount to assessing its health risks.[4][5]
Traditional methods for studying the toxicology of compounds like AN often rely on radiolabeling (e.g., with ¹⁴C). While effective, these methods present challenges related to handling radioactive materials and the complexity of sample analysis. The use of stable isotope-labeled compounds, such as Acrylonitrile-¹³C₃, in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful and safer alternative for elucidating metabolic pathways and quantifying exposure biomarkers.[6][7]
This guide will explore the validation of Acrylonitrile-¹³C₃ as a superior research tool, focusing on its application in metabolite identification, and the quantification of DNA and protein adducts.
Metabolic Fate of Acrylonitrile: Elucidating Pathways with ¹³C Labeling
The toxicity of acrylonitrile is intrinsically linked to its biotransformation.[4] Acrylonitrile-¹³C₃ has been instrumental in comprehensively characterizing its metabolic pathways in vivo.
Key Metabolic Pathways
Acrylonitrile is metabolized via two primary routes:
-
Direct conjugation with glutathione (GSH): This is a detoxification pathway leading to the formation of N-acetyl-S-(2-cyanoethyl)cysteine (CEMA), a major urinary metabolite.[6][8]
-
Epoxidation to cyanoethylene oxide (CEO): This reactive intermediate is considered to be a key mediator of acrylonitrile's carcinogenic and toxic effects.[6] CEO can then be detoxified through further conjugation with GSH or hydrolyzed.
The use of [1,2,3-¹³C]acrylonitrile in studies with rats and mice has allowed for the unambiguous identification and quantification of urinary metabolites using ¹³C NMR spectroscopy.[6] This technique allows for the direct observation of the ¹³C-labeled carbons in the metabolites within a complex biological matrix like urine, providing a detailed picture of the metabolic profile.[6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Metabolic pathways of Acrylonitrile-¹³C₃."; font-size: 12; } Figure 1. Metabolic pathways of Acrylonitrile-¹³C₃.
Comparative Analysis of Analytical Techniques
The use of Acrylonitrile-¹³C₃ offers distinct advantages over other analytical approaches for metabolite profiling.
| Technique | Description | Advantages with Acrylonitrile-¹³C₃ | Limitations |
| ¹³C NMR Spectroscopy | Direct detection of ¹³C-labeled metabolites in urine.[6] | Provides structural information and connectivity of carbons, aiding in the identification of novel metabolites. Non-destructive.[6] | Relatively low sensitivity compared to MS-based methods. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis.[9][10] | Stable isotope-labeled internal standards improve quantification accuracy by correcting for matrix effects and variations in sample preparation. | Requires derivatization for non-volatile metabolites. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of non-volatile compounds followed by targeted mass analysis.[3] | High sensitivity and specificity for quantifying known metabolites like CEMA and CHEMA. Isotope dilution methods provide the most accurate quantification.[3] | Does not provide the same level of structural information for unknown metabolites as NMR. |
Biomarkers of Exposure: Protein and DNA Adducts
A crucial aspect of toxicology research is the identification and quantification of biomarkers of exposure and effect. Acrylonitrile and its reactive metabolite, CEO, can form covalent adducts with macromolecules like proteins and DNA.[11][12] Acrylonitrile-¹³C₃ is an invaluable tool for the accurate quantification of these adducts.
Protein Adducts: Monitoring Human Exposure
Acrylonitrile forms adducts with hemoglobin, specifically with the N-terminal valine residue, to create N-2-cyanoethylvaline (CEV).[11] The analysis of these protein adducts serves as a valuable tool for biomonitoring human exposure to acrylonitrile.[11] The long lifespan of erythrocytes (around 120 days) means that hemoglobin adducts provide an integrated measure of exposure over time.[11][13]
To overcome the challenges of accurate quantification, stable isotope-labeled internal standards are essential. While some studies have synthesized deuterated tripeptide standards, the use of Acrylonitrile-¹³C₃ to generate ¹³C-labeled adducts in vitro for use as internal standards in mass spectrometry-based assays offers a robust approach for precise quantification.[14]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Workflow for protein adduct analysis."; font-size: 12; } Figure 2. Workflow for protein adduct analysis using Acrylonitrile-¹³C₃ derived internal standards.
DNA Adducts: Investigating the Mechanism of Carcinogenicity
The formation of DNA adducts is a critical first step in the mutagenic mode of action for many carcinogens.[12] Acrylonitrile has been shown to directly alkylate DNA in vitro, forming a variety of cyanoethyl and carboxyethyl adducts with DNA bases.[15] Its metabolite, glycidonitrile, is also known to form DNA adducts.[12]
The use of Acrylonitrile-¹³C₃ in in vitro and in vivo studies allows for sensitive detection and quantification of these adducts using LC-MS/MS. The known mass shift introduced by the ¹³C label facilitates the identification of adduct-containing fragments in complex biological samples, enabling a deeper understanding of the genotoxic mechanisms of acrylonitrile.
Experimental Protocols
The following are generalized protocols derived from peer-reviewed literature, demonstrating the application of Acrylonitrile-¹³C₃.
Protocol for In Vivo Metabolism Study in Rodents
This protocol is based on the methodology described by Fennell et al. (1991).[6]
-
Dosing: Administer a known concentration of [1,2,3-¹³C]acrylonitrile to male Fisher 344 rats or B6C3F1 mice via oral gavage.
-
Urine Collection: House the animals in metabolism cages and collect urine for 24 hours.
-
Sample Preparation: Centrifuge the urine samples to remove any solids. Add a known amount of D₂O (10-25% of the final volume) for NMR analysis.
-
¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra of the urine samples.
-
Data Analysis: Assign resonances to the carbons of acrylonitrile metabolites based on chemical shift, proton multiplicity (determined by HET2DJ spectroscopy), and carbon-carbon coupling (determined by INADEQUATE spectroscopy). Compare with authentic standards where available.
-
Quantification: Add a known concentration of an internal standard (e.g., dioxane) and quantify metabolites by integrating the resonances of the metabolite carbons relative to the internal standard.
Protocol for Quantification of Urinary Mercapturic Acids by LC-MS/MS
This protocol is adapted from Schettgen et al. (2012).[3]
-
Synthesis of Internal Standards: Synthesize ¹³C-labeled N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) and N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine (CHEMA) using Acrylonitrile-¹³C₃ for use as internal standards.
-
Sample Preparation: Spike urine samples with the ¹³C-labeled internal standards.
-
Online Solid-Phase Extraction: Use a restricted access material to extract the analytes from the urine matrix.
-
LC-MS/MS Analysis: Transfer the extracted analytes to an analytical column for chromatographic separation. Perform tandem mass spectrometry in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for the native and ¹³C-labeled analytes.
-
Quantification: Calculate the concentration of CEMA and CHEMA in the urine samples based on the ratio of the peak areas of the native analytes to their corresponding ¹³C-labeled internal standards.
Conclusion: The Validated Utility of Acrylonitrile-¹³C₃
Acrylonitrile-¹³C₃ has been validated as a critical research tool in the fields of toxicology and drug metabolism. Its use provides significant advantages over traditional methods, including enhanced safety compared to radiolabeling and improved accuracy and precision in quantification when used as an internal standard in mass spectrometry-based assays. The ability to trace the metabolic fate of acrylonitrile with ¹³C labeling has been instrumental in elucidating its complex biotransformation pathways and understanding the formation of toxic metabolites and macromolecular adducts. For researchers investigating the health effects of acrylonitrile, Acrylonitrile-¹³C₃ is an indispensable tool for conducting robust and reliable studies.
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Fennell, T. R., Kedderis, G. L., & Sumner, S. C. (1991). Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. Chemical Research in Toxicology, 4(6), 678-687. [Link]
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Solomon, J. J., Segal, A., & Snyder, C. A. (1988). In vitro alkylation of calf thymus DNA by acrylonitrile. Isolation of cyanoethyl-adducts of guanine and thymine and carboxyethyl-adducts of adenine and cytosine. Carcinogenesis, 9(7), 1245-1250. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Acrylonitrile-13C3
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Acrylonitrile-13C3. As a laboratory professional, your safety, and the integrity of your research environment, are paramount. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep, functional understanding of the risks and mitigation strategies associated with this compound.
The disposal of this compound requires a dual understanding: first, of the significant chemical hazards posed by the acrylonitrile molecule itself, and second, of the specific nature of the 13C isotopic label. It is critical to recognize from the outset that Carbon-13 (¹³C) is a stable, non-radioactive isotope . Therefore, its disposal protocol does not require radiological safety measures. The primary focus remains on mitigating the chemical toxicity, flammability, and reactivity of acrylonitrile.[1][]
Hazard Profile: Understanding the Risks
Acrylonitrile is a highly hazardous substance regulated by multiple federal agencies, including the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Its isotopic label does not alter its chemical reactivity or toxicity.
Key Hazards Include:
-
High Flammability: Acrylonitrile is a Class IB flammable liquid with a very low flash point of -1°C (30°F).[3] Its vapors are heavier than air and can travel to a distant ignition source, creating a significant fire and explosion risk.[3][4]
-
Acute Toxicity: It is toxic if inhaled, absorbed through the skin, or swallowed.[5] Exposure can cause immediate symptoms such as headaches, dizziness, nausea, and irritation of the eyes and mucous membranes.[5] In the body, acrylonitrile can be metabolized to release cyanide, leading to severe, life-threatening effects.[6]
-
Carcinogenicity: Acrylonitrile is classified as a probable human carcinogen.[7] OSHA has specific, stringent regulations for handling acrylonitrile to minimize exposure.[8]
-
Reactivity: The molecule can undergo violent, spontaneous polymerization, especially when exposed to strong bases, acids, or light.[4][5][6] It is typically shipped with an inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), to prevent this.[4]
Data Summary: this compound Hazard & Regulatory Information
| Parameter | Value / Information | Source |
| Chemical Formula | H₂¹³C=¹³CH¹³CN | [9] |
| Molecular Weight | 56.04 g/mol | [9][10] |
| Appearance | Colorless to pale yellow liquid with a pungent odor | [3][11] |
| Flash Point | -1°C to -5°C (30°F to 23°F) | [3][9] |
| OSHA PEL (8-hr TWA) | 2 ppm | [7][8] |
| OSHA Ceiling Limit (15-min) | 10 ppm | [7][8] |
| Primary Hazards | Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Carcinogen, Skin/Eye Irritant | [5][9] |
| EPA Hazardous Waste Code | U009 (for discarded, unused acrylonitrile) | [12][13][14] |
Pre-Disposal Operations: Engineering Safety
Proper disposal begins with safe handling during use. The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be applied at all times.
Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient for handling acrylonitrile. The following must be worn:
-
Gloves: Use Butyl Rubber or Viton®/Butyl gloves.[7][15] Standard nitrile gloves offer minimal protection against acrylonitrile and should not be used for direct contact.[16] Always double-glove and inspect for tears or punctures before use.
-
Eye Protection: Wear splash-proof safety goggles and a face shield.[7][17] Contact lenses should not be worn when handling this chemical.[17]
-
Body Protection: A flame-resistant lab coat is mandatory. For any tasks with a significant splash risk, impermeable coveralls or a chemical-resistant apron are required.[3]
-
Respiratory Protection: All work with acrylonitrile must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[15]
Engineering Controls & Work Practices
-
Ventilation: Always handle this compound in a chemical fume hood with a verified face velocity.
-
Ignition Sources: Prohibit all sources of ignition, including open flames, hot plates, and spark-producing equipment, from the work area.[17] Use non-sparking tools for opening containers.[3]
-
Grounding: Ensure containers are properly grounded and bonded when transferring liquids to prevent static discharge.[3][18]
-
Waste Minimization: Order only the quantity of this compound needed for your experiment to reduce the volume of hazardous waste generated.[19]
Step-by-Step Disposal Protocol
The guiding principle for disposal is that This compound waste must never be disposed of down the drain or in regular trash .[19] It must be collected, labeled, and managed as a hazardous waste.
Step 1: Waste Segregation
-
Aqueous vs. Organic: Do not mix aqueous waste containing acrylonitrile with organic solvent waste unless your institution's waste protocol explicitly allows it.
-
Compatibility: Acrylonitrile is incompatible with strong acids, strong bases (alkalies), strong oxidizers, copper, and amines.[6][17] Mixing with these can cause a violent reaction.[15] Ensure your waste container does not contain incompatible residues.
-
Solid vs. Liquid:
-
Liquid Waste: Collect all liquid residues, including rinsate from cleaning contaminated glassware, in a dedicated hazardous waste container.
-
Solid Waste: Contaminated solids (gloves, absorbent pads, pipette tips) must be collected separately in a lined, sealed container clearly marked as "Acrylonitrile Contaminated Debris."
-
Step 2: Containerization
-
Select the Right Container: Use a clean, leak-proof container made of a material compatible with acrylonitrile (e.g., glass or appropriate plastic). The container must have a secure, tight-fitting screw cap.
-
Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab.[19] This area should be in a secondary containment tray to manage potential leaks.
Step 3: Labeling
Proper labeling is a legal requirement and critical for safety. Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "Waste this compound" . List all other components and their approximate percentages.
-
The specific hazards: "Flammable, Toxic, Carcinogen" .
-
The date accumulation started.
-
The Principal Investigator's name and lab location.
Step 4: Arranging for Disposal
-
Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Do not store full containers of waste for an extended period. Federal regulations limit the time waste can be stored in an SAA.[19]
The ultimate disposal method, managed by licensed professionals, is typically high-temperature incineration, which effectively destroys the hazardous organic compound.[20]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and fire.
-
Small Spill (Inside a Fume Hood):
-
Alert personnel in the immediate area.
-
Ensure all ignition sources are off.
-
Wearing the full PPE described in Section 2.1, contain the spill using a chemical absorbent material (spill pads, sand, or a commercial sorbent). Do not use combustible materials like paper towels.
-
Using non-sparking tools, carefully collect the absorbed material and place it in a sealable container.[15][21]
-
Label the container as "Acrylonitrile Spill Debris" and manage it as hazardous waste.
-
Wipe the area with a suitable solvent (e.g., soap and water), collecting the rinsate as hazardous waste.
-
-
Large Spill (or any spill outside a Fume Hood):
-
EVACUATE IMMEDIATELY. Alert everyone in the laboratory to evacuate.
-
If safe to do so, turn off any nearby ignition sources.
-
Close the laboratory door and prevent re-entry.
-
From a safe location, call your institution's emergency number and EHS department.[15]
-
Provide the exact location and the name of the chemical spilled.
-
Do not attempt to clean up a large spill yourself. Wait for the trained emergency response team.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling and disposing of this compound waste streams in a laboratory setting.
References
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1910.1045 App B - Substance Technical Guidelines for Acrylonitrile. Occupational Safety and Health Administration (OSHA). [Link]
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Comprehensive Safety and Handling Guide: Personal Protective Equipment for Acrylonitrile-13C3
This guide provides an essential operational framework for the safe handling, use, and disposal of Acrylonitrile-13C3. Designed for researchers, scientists, and drug development professionals, its purpose is to instill a deep understanding of the necessary precautions, moving beyond a simple checklist to explain the critical reasoning behind each safety measure. By integrating field-proven insights with authoritative standards, this document serves as your trusted resource for mitigating risk and ensuring experimental integrity.
Foundational Hazard Assessment: Understanding the "Why"
This compound is an isotopically labeled compound where specific carbon atoms have been replaced with the stable, non-radioactive ¹³C isotope. While this labeling is crucial for metabolic and structural studies, it is imperative to understand that the chemical reactivity and toxicological profile of this compound are identical to that of standard acrylonitrile .[1] The hazards are significant and multi-faceted, demanding a comprehensive approach to safety.
-
Acute and Chronic Toxicity: Acrylonitrile is highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[2][3] Upon entering the body, it can be metabolized to cyanide, a potent systemic poison.[2][4] Symptoms of acute exposure include headaches, dizziness, nausea, and in severe cases, convulsions, loss of consciousness, and death.[2][3]
-
Carcinogenicity: Acrylonitrile is classified as a probable human carcinogen by multiple regulatory bodies, including OSHA and IARC.[5][6] Therefore, all exposure must be reduced to the lowest possible level.
-
Extreme Flammability: It is a highly flammable liquid with a low flash point of approximately -5°C (23°F).[7] Its vapors are heavier than air and can travel a considerable distance to an ignition source, causing a flashback fire or explosion.[5][8]
-
Reactive Hazard: Acrylonitrile can polymerize violently and explosively when exposed to heat, sunlight, strong acids, strong bases, or other incompatible materials.[2][9] Commercial preparations contain an inhibitor (like hydroquinone or MEHQ) to prevent this, but the inhibitor's effectiveness can diminish over time or under improper storage conditions.[2][8]
-
Severe Skin and Eye Irritant: Direct contact with liquid acrylonitrile causes severe irritation and can lead to blistering of the skin.[2][5] It can be absorbed through the skin, leading to systemic toxicity, and can cause serious, irreversible eye damage.[3][10]
The ¹³C label does not present a radiological hazard. However, maintaining its isotopic purity is essential for the validity of experimental results. This requires meticulous handling to prevent contamination, a principle that aligns perfectly with the stringent containment measures required to manage its chemical hazards.[11]
The Core Defense: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is the last line of defense after engineering controls and safe work practices. For this compound, it is not optional; it is a mandatory, non-negotiable component of the safety protocol. The selection of PPE must be deliberate and based on the material's proven resistance to this specific chemical.
Table 1: PPE Requirements for Handling this compound
| PPE Category | Specification | Critical Rationale & Causality |
| Hand Protection | Primary: Butyl Rubber or Viton®/Butyl Gloves. | Acrylonitrile readily penetrates many common glove materials, including latex and standard nitrile, upon extended contact.[4][12] Butyl and Viton® offer superior chemical resistance and longer breakthrough times, providing essential protection against dermal absorption and systemic toxicity.[5] |
| Secondary (Double-Gloving): Nitrile gloves may be used as an outer layer for incidental splash protection over primary gloves, but should be replaced immediately upon contamination. | Double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer layer without compromising the primary protection. | |
| Eye/Face Protection | Mandatory: Splash-proof, indirect-vent chemical safety goggles. | Protects against splashes and irritating vapors that can cause severe eye damage. Standard safety glasses do not provide an adequate seal.[13] |
| Recommended: Full-face shield worn over safety goggles. | A face shield is crucial when there is a significant risk of splashing (e.g., transferring larger volumes or during initial container opening), protecting the entire face from contact.[5][9] | |
| Body Protection | Standard Lab Use: Flame-resistant laboratory coat. | Provides protection against minor splashes and spills while mitigating the significant fire hazard associated with acrylonitrile.[9] |
| High-Risk Operations: Impervious chemical-resistant apron or full suit. | Required for tasks with a higher potential for significant exposure, such as large-volume transfers or spill cleanup, to prevent skin contact and clothing saturation.[13] | |
| Respiratory Protection | Primary Control: Certified Chemical Fume Hood. | All work must be performed in a fume hood to control the highly toxic and flammable vapors.[2][9] This is an engineering control, which is more effective than PPE. |
| Emergency/Non-Routine: NIOSH-approved respirator with organic vapor cartridges. For higher concentrations or emergencies, a full-facepiece respirator or Self-Contained Breathing Apparatus (SCBA) is required. | Respirators are for non-routine situations where engineering controls are not feasible or have failed. The type must be selected based on the potential exposure level, as outlined by OSHA and NIOSH standards.[6][14] |
CRITICAL NOTE: Leather goods (shoes, belts, watchbands) are strictly prohibited in areas where acrylonitrile is handled. Leather readily absorbs the chemical and cannot be effectively decontaminated, creating a continuous and insidious source of dermal exposure.[3][4]
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow is critical for minimizing risk. The following protocol outlines the essential steps for handling this compound, from initial preparation to final decontamination.
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Detailed Methodologies
Phase 1: Preparation
-
Area Designation: Cordon off the designated work area. Ensure the chemical fume hood has a current certification. Post warning signs indicating the hazards (Toxic, Flammable, Carcinogen).[5]
-
Emergency Equipment Check: Verify that the safety shower and eyewash station are unobstructed and operational.[5]
-
Assemble Materials: Gather all necessary apparatus, chemicals, and a designated, labeled hazardous waste container inside the fume hood before retrieving the this compound. This minimizes traffic in and out of the hood.
-
Don PPE: Put on all required PPE in the correct order: first the lab coat, then safety goggles/face shield, and finally the chemical-resistant gloves.
Phase 2: Handling (Strictly within the fume hood)
-
Grounding: If transferring from a metal container, ensure it is properly grounded and bonded to the receiving vessel to prevent static discharge, a potential ignition source.[7][15]
-
Transfer: Use non-sparking tools for opening containers.[15] Perform all transfers of the liquid slowly and carefully to minimize splashing and vapor generation.
-
Seal Immediately: Once the transfer is complete, immediately and securely seal both the primary container and the waste container. Do not leave any container open to the atmosphere.[13]
Phase 3: Decontamination and Disposal
-
Surface Decontamination: Wipe down all surfaces inside the fume hood, as well as any equipment used, with an appropriate decontaminating solution (e.g., soap and water), followed by a rinse. Dispose of all wipes as hazardous waste.[9]
-
Waste Segregation: Ensure all waste contaminated with this compound (gloves, wipes, pipette tips, rinsate) is placed in the designated, sealed hazardous waste container.[11]
-
Doff PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove gloves last.
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing PPE.[5]
Emergency Response and Decontamination
Rapid and correct response to an emergency is critical.
-
Small Spill (Inside Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material like activated charcoal, sand, or vermiculite.[5]
-
Use non-sparking tools to collect the absorbed material and place it in the hazardous waste container.[15][16]
-
Decontaminate the area as described above.
-
-
Large Spill (Outside Fume Hood):
-
EVACUATE IMMEDIATELY. Alert everyone in the laboratory and activate the fire alarm to initiate a building-wide evacuation.[2][5]
-
Remove all ignition sources if it is safe to do so.
-
Close the laboratory doors and call your institution's emergency response team from a safe location.
-
Do not attempt to clean up a large spill yourself.
-
-
Personnel Exposure:
-
Skin Contact: Immediately proceed to the emergency shower and flush the affected area with lukewarm water for at least 15-20 minutes.[2][16] Remove all contaminated clothing while under the shower. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush the eyes with the eyewash station for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing has stopped, trained personnel should provide artificial respiration using a barrier device (avoid mouth-to-mouth contact).[2][16] Administer 100% oxygen if available and you are trained to do so.[16] Seek immediate medical attention.
-
Waste Disposal and Storage Integrity
-
Waste Management: All this compound waste is classified as hazardous chemical waste. It must be collected in a clearly labeled, leak-proof container with a secure lid.[15][17] Never mix acrylonitrile waste with other waste streams. Follow all institutional and regulatory guidelines for disposal.[18]
-
Storage: Store this compound in a cool, dry, dark, and well-ventilated area designated for flammable liquids, away from heat and sunlight.[2][9] It must be isolated from incompatible materials such as strong oxidizers, acids, and bases.[13] The storage container must be tightly sealed. To maintain chemical stability, do not store for longer than 6 months.[2][8]
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ACRYLONITRILE HAZARD SUMMARY - New Jersey Department of Health. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
